An In-depth Technical Guide to 4-Hydroxydecanoic Acid: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 4-hydroxydecanoic acid, a significant hydroxy fatty acid. Designed for researchers, scientists, and professionals in drug development, this document delves into i...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of 4-hydroxydecanoic acid, a significant hydroxy fatty acid. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical structure, physicochemical properties, natural occurrence, synthesis, biological activity, and analytical methodologies. The content is structured to offer not just data, but also a deeper understanding of the scientific principles and experimental considerations associated with this molecule.
Introduction: The Significance of 4-Hydroxydecanoic Acid
4-Hydroxydecanoic acid (4-HDA) is a C10 medium-chain hydroxy fatty acid that holds a pivotal position in both biological systems and industrial applications. While it may appear as a simple molecule, its true significance lies in its role as the direct precursor to γ-decalactone, a highly valued aroma compound with a characteristic peach-like scent used extensively in the food and fragrance industries[1][2]. The study of 4-HDA is often intertwined with the biotechnological production of this lactone. Furthermore, as a hydroxy fatty acid, it is involved in various metabolic pathways and has garnered interest for its potential physiological effects[3][4][5]. This guide aims to provide a thorough understanding of 4-HDA, from its fundamental chemical characteristics to its practical applications and analytical challenges.
Chemical Structure and Physicochemical Properties
A precise understanding of the chemical structure and physical properties of 4-hydroxydecanoic acid is fundamental for its application in research and development.
Molecular Structure and Nomenclature
The systematic IUPAC name for 4-hydroxydecanoic acid is 4-hydroxydecanoic acid . It consists of a ten-carbon aliphatic chain with a carboxylic acid group at one end (C1) and a hydroxyl group at the fourth carbon (C4)[6]. The presence of a chiral center at the C4 position means that 4-HDA can exist as two stereoisomers: (R)-4-hydroxydecanoic acid and (S)-4-hydroxydecanoic acid[6]. The stereochemistry is crucial as it can influence its biological activity and its conversion rate to γ-decalactone.
The physicochemical properties of 4-hydroxydecanoic acid are summarized in the table below. These properties are essential for designing experimental protocols, including extraction, purification, and analytical procedures.
Insight for the Bench Scientist: The estimated logP value suggests that 4-HDA has moderate lipophilicity. This is a critical consideration for selecting appropriate solvent systems for extraction and chromatography. For instance, a combination of a polar and a non-polar solvent would be effective for its extraction from aqueous media.
Natural Occurrence and Biosynthesis
4-Hydroxydecanoic acid is found in nature, primarily as a metabolic intermediate in microorganisms, particularly yeasts, during the biotransformation of fatty acids[8][10].
The Precursor to a Prized Aroma: γ-Decalactone
The most significant natural role of 4-hydroxydecanoic acid is as the immediate precursor to γ-decalactone[1][11]. Under acidic conditions and with heat, 4-HDA readily undergoes intramolecular cyclization (lactonization) to form the stable five-membered ring of γ-decalactone[1][2][11]. This reaction is a key step in the commercial biotechnological production of this valuable flavor and fragrance compound[2].
Microbial Biosynthesis via β-Oxidation
The biosynthesis of 4-hydroxydecanoic acid in yeasts like Sporidiobolus spp. and Yarrowia lipolytica is a fascinating example of metabolic engineering. The primary substrate for this biotransformation is ricinoleic acid (12-hydroxy-9-octadecenoic acid), the main component of castor oil[10][11]. The yeast utilizes the peroxisomal β-oxidation pathway to shorten the carbon chain of ricinoleic acid. This process involves a series of enzymatic reactions that sequentially remove two-carbon units in the form of acetyl-CoA. The hydroxyl group at C12 of ricinoleic acid is preserved during this process and, after four cycles of β-oxidation, results in the formation of 4-hydroxydecanoic acid[2][10].
Biological Role of 4-Hydroxydecanoic Acid in Fatty Acid Metabolism
The following technical guide details the biological role, metabolic pathways, and pharmaceutical applications of 4-hydroxydecanoic acid (4-HDA). A Technical Guide for Metabolic Engineering and Drug Development Executive...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the biological role, metabolic pathways, and pharmaceutical applications of 4-hydroxydecanoic acid (4-HDA).
A Technical Guide for Metabolic Engineering and Drug Development
Executive Summary
4-Hydroxydecanoic acid (4-HDA) is a medium-chain hydroxy fatty acid (C10) that serves as a critical, albeit transient, intermediate in the catabolism of hydroxylated fatty acids (e.g., ricinoleic acid).[1][2][3][4] Unlike canonical
-oxidation intermediates (which are typically 3-hydroxy species), 4-HDA possesses a -hydroxyl group. This structural feature dictates its primary biological fate: spontaneous or enzymatic cyclization into -decalactone .
For researchers and drug developers, 4-HDA represents a high-value target in two domains:
Metabolic Engineering: It is the rate-limiting branch point between fatty acid degradation and lactone biosynthesis in industrial yeasts (Yarrowia lipolytica).
Medicinal Chemistry: Its structural analogs (e.g., 4-methoxydecanoic acid) are emerging as potent antifungal agents that exploit the membrane-disrupting properties of medium-chain fatty acids without the instability of the natural lactonization driver.
Part 1: The Metabolic Pathway (Mechanistic Causality)
The Peroxisomal
-Oxidation Shunt
In eukaryotic systems (primarily fungal species like Y. lipolytica, Sporidiobolus, and Candida), 4-HDA is not produced via de novo fatty acid synthesis but through the catabolism of Ricinoleic Acid (12-hydroxy-9-cis-octadecenoic acid).
The pathway operates within the peroxisome and deviates from standard
-oxidation due to the pre-existing hydroxyl group on the substrate.
The Cascade:
Activation & Transport: Ricinoleic acid is activated to Ricinoleyl-CoA by Acyl-CoA synthetase and transported into the peroxisome.
Chain Shortening: Through four successive cycles of
-oxidation, the C18 chain is shortened to a C10 backbone.
Enzymes involved:[2][5][6][7] Acyl-CoA oxidase (Aox), Multifunctional enzyme (Hydratase/Dehydrogenase), and Thiolase.[8]
The 4-HDA Branch Point: The resulting intermediate is 4-hydroxydecanoyl-CoA .[6][8]
Fate A (Catabolic): Conversion to 3,4-dihydroxy intermediates for further breakdown (energy production).
Fate B (Anabolic/Lactonization): Hydrolysis of the CoA thioester to free 4-hydroxydecanoic acid , which then undergoes intramolecular esterification to form
The biological role of 4-HDA is defined by its thermodynamic instability. The hydroxyl group at position 4 attacks the carbonyl carbon (position 1), releasing water and forming a stable five-membered lactone ring.
pH Dependence: In biological media (pH > 6.0), the open-chain acid form (4-HDA) predominates and is toxic to cells.
Acidic Shift: As the culture pH drops (or is engineered to drop < pH 4.5), the equilibrium shifts rapidly toward the neutral, lipophilic lactone (
-decalactone), which is excreted across the membrane.
Expert Insight: In strain engineering, preventing the "re-consumption" of 4-HDA is critical. Deletion of specific Acyl-CoA oxidase genes (e.g., POX3) in Y. lipolytica prevents the degradation of 4-HDA, forcing the flux toward lactone accumulation.
Part 2: Visualization of Signaling & Metabolic Flux
The following diagram illustrates the biotransformation of Ricinoleic Acid to
-Decalactone, highlighting the critical 4-HDA node.
Caption: Metabolic flux from Ricinoleic acid to Gamma-decalactone. 4-HDA acts as the unstable branch point between degradation (POX3) and product formation.
Part 3: Pharmaceutical & Biotechnological Applications[2][4][5][10]
Chiral Building Blocks for Drug Synthesis
4-HDA is a chiral molecule.[10] The biological pathway typically yields the (R)-enantiomer . This optical purity makes 4-HDA derivatives valuable synthons for pharmaceutical intermediates.
Key Application: Synthesis of Methyl 4-hydroxydecanoate .
Reaction: Enantioselective esterification in organic solvent.
Utility: Precursor for prostaglandins analogs and pheromone-based pest control agents.
Antifungal Drug Development
Research indicates that medium-chain fatty acids disrupt fungal plasma membranes.[11] However, the rapid cyclization of 4-HDA limits its pharmacokinetic utility.
Strategy: Synthesis of 4-methoxydecanoic acid .
Mechanism: Methylation of the 4-hydroxyl group prevents lactonization. This "locked" analog retains the amphiphilic properties required for membrane insertion but is metabolically stable.
Efficacy: Studies show 17-fold higher antifungal activity against Candida albicans compared to decanoic acid.[12]
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Biotransformation and Accumulation of 4-HDA
Objective: To produce and isolate 4-HDA from Y. lipolytica while minimizing lactonization for analysis.
Technical Guide: 4-Hydroxydecanoic Acid & Gamma-Decalactone Dynamics
Executive Summary This guide dissects the physicochemical and metabolic relationship between 4-Hydroxydecanoic acid (4-HDA) and its cyclic ester, gamma-decalactone (GDL) . While GDL is the commercially valued moiety (imp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide dissects the physicochemical and metabolic relationship between 4-Hydroxydecanoic acid (4-HDA) and its cyclic ester, gamma-decalactone (GDL) . While GDL is the commercially valued moiety (imparting peach/coconut sensory notes), 4-HDA serves as its obligate metabolic precursor and thermodynamic conjugate.
For researchers in metabolic engineering and drug development, understanding the pH-dependent equilibrium between these two species is critical. In fermentation broths, 4-HDA often accumulates as a "silent" pool that goes undetected unless specific acidification protocols are employed. In pharmacological contexts, the lactone ring's stability dictates bioavailability and toxicity profiles. This document provides the mechanistic grounding and validated protocols to quantify and manipulate this equilibrium.
Chemical Thermodynamics & Kinetics
The core relationship between 4-HDA and GDL is not merely biosynthetic but governed by a reversible, acid-catalyzed cyclization (Fisher esterification).
The Equilibrium Mechanism
In aqueous solution, 4-HDA exists in equilibrium with GDL. The position of this equilibrium is driven primarily by pH and temperature .
Acidic Conditions (pH < 3.0): The carboxyl group is protonated (
), increasing electrophilicity and favoring nucleophilic attack by the hydroxyl group at the C4 position. This drives cyclization (Lactonization).
Neutral/Alkaline Conditions (pH > 6.0): The carboxyl group deprotonates to a carboxylate ion (
), preventing internal esterification. The ring opens (Hydrolysis), and 4-HDA dominates.
Implication: Analytical quantification that ignores pH will yield erratic data. A sample at pH 6.5 may appear to have low GDL, while actually containing high titers of 4-HDA.
Visualization of the Equilibrium
The following diagram illustrates the reversible transformation.
Figure 1: The pH-dependent reversible lactonization of 4-Hydroxydecanoic acid to Gamma-decalactone.
Biosynthetic Pathway: The Yarrowia Model
The industrial production of GDL utilizes the yeast Yarrowia lipolytica to biotransform Ricinoleic acid (from castor oil).[1][2] This pathway highlights the metabolic bottleneck caused by the 4-HDA/GDL relationship.
Mechanism of Action
Uptake: Ricinoleic acid (C18:1, OH) enters the peroxisome.
Beta-Oxidation: Four cycles of
-oxidation shorten the chain by 2 carbons each cycle (C18 C16 C14 C12 C10).
The Critical Junction: The resulting 4-hydroxydecanoyl-CoA is the branch point.
Route A (Catabolism): Further oxidation leads to Acetyl-CoA (biomass/energy).
Route B (Production): Hydrolysis of the CoA thioester releases free 4-HDA .
Lactonization: 4-HDA cyclizes to GDL, which is then excreted or accumulates intracellularly.
Toxicity & Transport
GDL Toxicity: GDL is highly lipophilic and disrupts cell membranes, causing loss of viability.
The "Safe" Precursor: Cells often excrete the open-chain 4-HDA (less toxic) into the media. If the fermentation pH is kept neutral (pH 6-7), the product remains as 4-HDA, allowing higher total accumulation without killing the yeast.
Figure 2: Metabolic flux from Ricinoleic acid to GDL/4-HDA showing intracellular vs extracellular partitioning.
Problem: Direct extraction of fermentation broth with organic solvent often yields poor recovery because 4-HDA (hydrophilic salt form at neutral pH) does not partition into the organic phase.
Solution: A "Total Lactone Potential" assay that forces equilibrium to the lactone form before extraction.
Reagents
Internal Standard (IS):
-Undecalactone (20 L of 1 mg/mL stock). Structurally similar but chromatographically distinct.
Acid: 37% HCl (Analytical Grade).
Solvent: Diethyl Ether or Methyl tert-butyl ether (MTBE).
Step-by-Step Methodology
Step
Action
Mechanistic Rationale (Why?)
1
Sampling
Collect 1.5 mL of fermentation broth (including cells).
2
Homogenization
Homogenize at 4,000 rpm for 3 mins.
3
Acidification
Add 20 L 37% HCl (Target pH < 2.0). Vortex 30s.
4
Equilibration
Incubate at Room Temp for 15-30 mins.
5
IS Addition
Add -Undecalactone IS.
6
Extraction
Add 1.5 mL Diethyl Ether. Vortex vigorously 1 min. Centrifuge 3000g.
7
Analysis
Inject organic phase into GC-FID or GC-MS.
Validation Checkpoint
To distinguish Free GDL from 4-HDA in a sample:
Run the protocol without Step 3 (Acidification). The result is Free GDL .
Run the protocol with Step 3. The result is Total GDL .
4-HDA Concentration = (Total GDL) - (Free GDL).
Quantitative Comparison
Feature
4-Hydroxydecanoic Acid (4-HDA)
Gamma-Decalactone (GDL)
Structure
Linear Hydroxy Acid ()
Cyclic Lactone ()
Water Solubility
High (especially as salt)
Low (Lipophilic)
Toxicity to Yeast
Low
High (Membrane disruption)
Sensory Profile
Odorless / Faint
Intense Peach/Coconut
Extraction
Requires derivatization (Silylation)
Direct organic solvent extraction
Dominant pH
pH > 6.0
pH < 4.0
References
Improved Gamma-Decalactone Synthesis by Yarrowia lipolytica Yeast Using Taguchi Robust Design Method. MDPI.
[Link]
Biotechnological production of γ-decalactone, a peach like aroma, by Yarrowia lipolytica. World Journal of Microbiology and Biotechnology.
[Link][3]
Production, Identification, and Toxicity of Gamma-Decalactone and 4-Hydroxydecanoic Acid from Sporidiobolus spp. Applied and Environmental Microbiology.
[Link][4][5][6]
Peroxisomal Beta-Oxidation Activities and Gamma-Decalactone Production by the Yeast Yarrowia Lipolytica. Applied and Environmental Microbiology.
[Link]
Comparison of gamma-decalactone biosynthesis by yeast Yarrowia lipolytica MTLY40-2p and W29 in batch-cultures. Taylor & Francis.
[Link]
Biosynthesis pathways of 4-hydroxydecanoic acid from ricinoleic acid
Flux Redirection in Peroxisomal -Oxidation: A Technical Guide to the Biosynthesis of 4-Hydroxydecanoic Acid Executive Summary This technical guide details the bio-engineering and process parameters required to synthesize...
Author: BenchChem Technical Support Team. Date: March 2026
Flux Redirection in Peroxisomal
-Oxidation: A Technical Guide to the Biosynthesis of 4-Hydroxydecanoic Acid
Executive Summary
This technical guide details the bio-engineering and process parameters required to synthesize 4-hydroxydecanoic acid (4-HDA) from ricinoleic acid. While often discussed in the context of its cyclic ester—
-decalactone (a high-value peach/coconut aroma)—4-HDA is the direct metabolic precursor and a valuable chiral synthon in its own right.
The core transformation relies on exploiting the substrate specificity of the peroxisomal
-oxidation pathway in non-conventional yeasts, specifically Yarrowia lipolytica. By leveraging specific acyl-CoA oxidase (Aox) deficiencies and pH-dependent equilibria, researchers can arrest metabolic degradation at the C10 stage, accumulating 4-HDA before it undergoes lactonization or further catabolism.
Part 1: Mechanistic Foundation
The conversion of ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid) to 4-HDA is not a synthetic construction but a controlled metabolic degradation . It occurs exclusively within the peroxisome of the yeast cell.
The Substrate: Ricinoleic Acid
Ricinoleic acid constitutes approximately 90% of the fatty acid profile of castor oil (Ricinus communis).[1][2] Its unique hydroxyl group at the C12 position is the "molecular beacon" that dictates the final product structure.
The Peroxisomal
-Oxidation Pathway
Upon transport into the peroxisome, ricinoleic acid is activated to Ricinoleyl-CoA. It then undergoes four successive cycles of
-oxidation.[2][3][4][5] Each cycle releases one Acetyl-CoA molecule and shortens the acyl chain by two carbons.[3]
Cycle 1 (C18
C16): Conversion to 10-hydroxy-7-hexadecenoyl-CoA.
Cycle 2 (C16
C14): Conversion to 8-hydroxy-5-tetradecenoyl-CoA.
Cycle 3 (C14
C12): Conversion to 6-hydroxy-3-dodecenoyl-CoA.
Cycle 4 (C12
C10): Conversion to 4-hydroxydecanoyl-CoA .
The Metabolic Arrest (The "C10 Bottleneck")
At the C10 stage, the molecule is 4-hydroxydecanoyl-CoA. In a wild-type organism, this would continue to degrade. However, the presence of the hydroxyl group at the
-position (C4) creates a steric or kinetic hurdle for the next acyl-CoA oxidase (specifically Aox3 in Y. lipolytica).
Mechanism of Accumulation: The intracellular hydrolysis of the CoA ester releases free 4-hydroxydecanoic acid (4-HDA).
The Lactonization Equilibrium: 4-HDA exists in equilibrium with
-decalactone. This equilibrium is pH-driven. At neutral pH (intracellular), the open acid form (4-HDA) prevails. At acidic pH (extracellular or engineered downstream), the molecule cyclizes to the lactone.
Pathway Visualization
Figure 1: Peroxisomal chain-shortening of ricinoleic acid to 4-HDA showing the critical C10 divergence point.
Part 2: Biocatalyst Selection & Engineering
To maximize 4-HDA and prevent its degradation into Acetyl-CoA, the choice of strain is paramount.
The Organism of Choice: Yarrowia lipolytica
Y. lipolytica is an oleaginous yeast classified as GRAS (Generally Recognized As Safe).[1][4] Its genome contains a large family of POX genes (POX1 through POX6) encoding acyl-CoA oxidases with different chain-length specificities.
Genetic Optimization (The "POX" Strategy)
Wild-type strains often degrade 4-HDA upon depletion of the carbon source. To prevent this "re-consumption," specific knockouts are required.
Gene Target
Enzyme Function
Effect of Deletion ()
POX2
Long-chain Aox
Reduces initial oxidation rate (not recommended).
POX3
Short-chain Aox
Critical Target. Deletion prevents the degradation of C10 intermediates (4-HDA) into C8.
POX4/5
Medium-chain Aox
Fine-tuning. is usually sufficient for high titers.
Recommendation: Use a
mutant strain. This creates a metabolic "dead end" for the C10 intermediate, forcing the accumulation of 4-HDA.
Part 3: Experimental Protocol
This protocol describes the production of 4-HDA using a fed-batch fermentation approach.
Reagents & Media[6][7]
Substrate: Castor Oil (Hydrolyzed to free fatty acids or Methyl Ricinoleate).[6][7]
Emulsifier: Tween 80 (Critical for lipid uptake).
Base Media: YNB (Yeast Nitrogen Base) + Glucose (20 g/L) for biomass buildup.
Workflow
Step 1: Inoculum Build-up
Grow Y. lipolytica (
) in YPD medium at 27°C, 180 RPM for 24 hours until late log phase ().
Step 2: Bioconversion Phase (Fed-Batch)
Inoculation: Transfer to bioreactor containing production media (YNB + Peptone).
Induction: Add Castor Oil (30 g/L) + Tween 80 (0.2%). The oil serves as both the inducer of the peroxisomal pathway and the substrate.
pH Control (CRITICAL):
Target: Maintain pH at 7.0 - 7.5 .
Reasoning: At neutral/alkaline pH, the molecule remains as the salt (4-hydroxydecanoate). This prevents toxicity and prevents premature phase separation of the lactone, keeping the product accessible in the aqueous phase.
Aeration: High oxygen transfer (
) is required as -oxidation is oxygen-intensive (Aox generates ).
Step 3: Downstream Processing (Isolation of 4-HDA)
Cell Removal: Centrifuge broth (5000g, 10 min) to remove biomass.
Solvent Extraction (Neutral): Extract the supernatant with diethyl ether at pH 7.0. This removes unreacted neutral lipids and spontaneous lactones, leaving the 4-HDA salt in the aqueous phase.
Acidification: Acidify the aqueous phase to pH 2.0 using 6M HCl. This protonates the salt to free 4-hydroxydecanoic acid.
Note: Rapid extraction is required here. Prolonged exposure to pH 2.0 will cyclize the acid to
-decalactone.
Final Extraction: Extract the acidified aqueous phase with ethyl acetate. Evaporate solvent to obtain 4-HDA.
Process Workflow Diagram
Figure 2: Process flow for the specific isolation of 4-HDA, emphasizing pH control to prevent lactonization.
Part 4: Analytical Validation
To validate the production of 4-HDA versus its lactone form, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard, but sample preparation is distinct.
Derivatization for 4-HDA
Since 4-HDA is non-volatile and unstable (prone to cyclization) in GC injectors:
Silylation: React the isolated extract with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
Target: This forms the TMS-ester/TMS-ether derivative of 4-HDA.
Differentiation: The TMS derivative of 4-HDA will have a distinct retention time and mass spectrum compared to underivatized
-decalactone.
Quantitative Data Summary (Typical Yields)
Parameter
Wild Type Strain
Engineered Strain ()
Substrate Conversion
~40%
>80%
Max Titer (g/L)
0.5 - 1.0
5.0 - 10.0
Product Form (pH 7)
Mixed
Predominantly 4-HDA Salt
Re-consumption
High
Negligible
References
Waché, Y., et al. (2001).[3] "Role of beta-oxidation enzymes in gamma-decalactone production by the yeast Yarrowia lipolytica." Applied and Environmental Microbiology.
Braga, A., & Belo, I. (2016).[3][4] "Production of
-decalactone by Yarrowia lipolytica: insights into experimental conditions and operating modes." Journal of Chemical Technology & Biotechnology.
Endrizzi, A., et al. (1996). "Production of gamma-decalactone from ricinoleic acid by Yarrowia lipolytica."[1][3][4][5][8][9] Journal of Biotechnology.
Groguenin, A., et al. (2004). "Genetic engineering of the
-oxidation pathway in Yarrowia lipolytica to increase the production of -decalactone." Journal of Molecular Catalysis B: Enzymatic.
A Comprehensive Technical Guide to the Thermodynamic Stability of 4-Hydroxydecanoic Acid and its Lactone Form, γ-Decalactone
Foreword For researchers, scientists, and professionals in drug development, food science, and fragrance chemistry, a deep understanding of the molecular stability and interplay between active compounds and their related...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword
For researchers, scientists, and professionals in drug development, food science, and fragrance chemistry, a deep understanding of the molecular stability and interplay between active compounds and their related forms is paramount. This guide provides an in-depth exploration of the thermodynamic equilibrium between 4-hydroxydecanoic acid and its cyclic ester, γ-decalactone. This equilibrium is not merely a chemical curiosity but a critical factor influencing the sensory profile, bioavailability, and stability of numerous consumer and pharmaceutical products.[1][2][3][4] This document will delve into the core principles governing this dynamic relationship, offering both theoretical insights and practical, field-proven methodologies for its study and manipulation.
The Chemical Landscape: An Introduction to the 4-Hydroxydecanoic Acid/γ-Decalactone System
4-Hydroxydecanoic acid is a C10 hydroxy fatty acid that can undergo an intramolecular esterification to form a five-membered cyclic ester known as γ-decalactone.[5] This lactone is a naturally occurring compound found in many fruits, contributing to their characteristic peachy and apricot-like aromas.[2][3] Its pleasant scent has led to its widespread use as a flavoring agent in the food and beverage industry and as a fragrance component in cosmetics and personal care products.[2][3][6][7] The biosynthesis of γ-decalactone often proceeds via the 4-hydroxydecanoic acid precursor, making the study of their interconversion essential for optimizing biotechnological production methods.[1][5][8]
The reversible nature of this intramolecular cyclization means that in any given system, an equilibrium will exist between the open-chain hydroxy acid and the closed-ring lactone. The position of this equilibrium, and thus the predominant species, is dictated by thermodynamic parameters which are, in turn, highly sensitive to environmental conditions.
The Heart of the Matter: Thermodynamic Principles of Lactonization
The interconversion between 4-hydroxydecanoic acid and γ-decalactone is a classic example of a ring-chain tautomerism, specifically an intramolecular esterification. The thermodynamic stability of each form is governed by the Gibbs free energy change (ΔG) of the reaction, which is a function of enthalpy (ΔH) and entropy (ΔS) changes.
The general equilibrium can be represented as:
4-Hydroxydecanoic Acid ⇌ γ-Decalactone + H₂O
The equilibrium constant (Keq) for this reaction is given by:
A Keq value greater than 1 indicates that the lactone form is thermodynamically favored at equilibrium, while a value less than 1 suggests the hydroxy acid is the more stable species under those conditions.
Enthalpic Considerations
The enthalpy change (ΔH) for lactonization is primarily influenced by bond energies and ring strain. The formation of the ester bond in the lactone is an exothermic process. However, the five-membered ring of γ-decalactone possesses some degree of ring strain, which is an endothermic contribution. For many γ-lactones, the formation from their corresponding γ-hydroxy acids is an overall exothermic process, favoring lactonization.[9]
Entropic Factors
The entropy change (ΔS) for this intramolecular cyclization is a critical driving force. The conversion of a single flexible molecule (4-hydroxydecanoic acid) into a more rigid cyclic structure (γ-decalactone) and a water molecule results in a decrease in conformational freedom for the carbon chain, which is entropically unfavorable. However, the release of a water molecule into the bulk solvent increases the overall entropy of the system. For the formation of five- and six-membered rings, the entropic contribution is generally favorable for lactonization.[9][10]
Key Factors Influencing the Equilibrium
The delicate balance between 4-hydroxydecanoic acid and γ-decalactone can be shifted by several environmental factors. A thorough understanding of these allows for precise control over the composition of a system.
The Decisive Role of pH
The pH of the medium is arguably the most significant factor governing the equilibrium.
Acidic Conditions (Low pH): Under acidic conditions, the carboxylic acid group of 4-hydroxydecanoic acid is protonated, and the hydroxyl group can act as a nucleophile to attack the electrophilic carbonyl carbon, facilitating intramolecular esterification. The equilibrium strongly favors the formation of γ-decalactone.[1][11] The lactonization process is often acid-catalyzed.[12] To achieve complete lactonization of 4-hydroxydecanoic acid in analytical or production settings, the addition of a small amount of acid, such as HCl, is a common practice.[5][13]
Neutral to Physiological pH: Around neutral pH, the equilibrium starts to shift towards the hydroxy acid form.[11]
Basic Conditions (High pH): In alkaline solutions, the carboxylic acid group is deprotonated to the carboxylate anion. This negatively charged carboxylate is a poor electrophile, and the hydroxyl group is less likely to attack it. Furthermore, the lactone is susceptible to base-catalyzed hydrolysis (saponification), where hydroxide ions attack the ester carbonyl, leading to the irreversible opening of the ring to form the carboxylate salt of 4-hydroxydecanoic acid.[14] At pH values above 6, the equilibrium greatly favors the hydroxy acid form.[15]
The Influence of Temperature
Temperature affects both the rate at which equilibrium is reached and the position of the equilibrium itself. The effect of temperature on the equilibrium constant is described by the van't Hoff equation. Since the lactonization of many γ-hydroxy acids is exothermic, Le Chatelier's principle predicts that an increase in temperature will shift the equilibrium towards the reactants, favoring the open-chain hydroxy acid form. Conversely, lower temperatures will favor the more stable lactone form.
The Impact of Solvent Polarity and Water Activity
The solvent system plays a crucial role in the thermodynamic stability of the two forms.
Water: In aqueous solutions, the high concentration of water can, according to Le Chatelier's principle, shift the equilibrium towards the hydroxy acid. However, the hydrophobic interactions of the alkyl chain of 4-hydroxydecanoic acid can also influence its conformation and favor cyclization.
Organic Solvents: In non-polar or less polar organic solvents, the solubility of the more polar hydroxy acid may be reduced, and the intramolecular hydrogen bonding that can stabilize the open-chain form is less prevalent. This can shift the equilibrium towards the less polar lactone. The choice of solvent is a critical parameter in both the synthesis and extraction of γ-decalactone. For instance, diethyl ether is commonly used for the extraction of the lactone.[13][14]
The following diagram illustrates the key factors influencing the equilibrium between 4-hydroxydecanoic acid and γ-decalactone.
Caption: Factors influencing the equilibrium between 4-hydroxydecanoic acid and γ-decalactone.
Experimental Determination of Thermodynamic Stability: Protocols and Methodologies
A robust understanding of the thermodynamic stability of the 4-hydroxydecanoic acid/γ-decalactone system necessitates rigorous experimental investigation. The following section outlines key experimental protocols.
Quantification of 4-Hydroxydecanoic Acid and γ-Decalactone
Accurate quantification of both species at equilibrium is the cornerstone of any thermodynamic study. Several analytical techniques are well-suited for this purpose.
Analytical Technique
Principle
Advantages
Disadvantages
High-Performance Liquid Chromatography (HPLC)
Separation based on polarity, with UV or MS detection.[16][17][18]
High precision and accuracy, suitable for complex matrices.
May require derivatization for UV detection of non-chromophoric species.
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile compounds followed by mass-based detection.[14][19]
High sensitivity and specificity, provides structural information.
Requires derivatization to increase the volatility of the hydroxy acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Non-destructive analysis based on the magnetic properties of atomic nuclei.[20][21][22][23]
Provides detailed structural information and allows for in-situ monitoring of the equilibrium.
Lower sensitivity compared to chromatographic methods.
Protocol for Equilibrium Study by 1H NMR Spectroscopy
This protocol provides a framework for determining the equilibrium constant between 4-hydroxydecanoic acid and γ-decalactone under specific conditions.
Objective: To determine the equilibrium ratio of 4-hydroxydecanoic acid to γ-decalactone at a given pH, temperature, and in a specific solvent.
Materials:
γ-Decalactone standard
4-Hydroxydecanoic acid (can be prepared by saponification of γ-decalactone)[14]
Deuterated solvent (e.g., D₂O, CD₃OD)
Buffer solutions of desired pH
NMR spectrometer and tubes
Procedure:
Sample Preparation:
Prepare a stock solution of either γ-decalactone or 4-hydroxydecanoic acid of known concentration in the chosen deuterated solvent containing the appropriate buffer.
Transfer a precise volume of the stock solution to an NMR tube.
Equilibration:
Incubate the NMR tube at the desired temperature for a sufficient period to allow the system to reach equilibrium. This time should be determined empirically by monitoring the sample at regular intervals until the ratio of the two species no longer changes.
NMR Data Acquisition:
Acquire a high-resolution ¹H NMR spectrum of the equilibrated sample.
Ensure a sufficient relaxation delay to allow for accurate integration of all relevant signals.
Data Analysis:
Identify characteristic, well-resolved proton signals for both 4-hydroxydecanoic acid and γ-decalactone.
Integrate the area of these signals. The ratio of the integrals, normalized for the number of protons giving rise to each signal, will give the molar ratio of the two species at equilibrium.
Calculate the equilibrium constant (Keq) based on the molar ratio and the initial concentration.
Workflow for Thermodynamic Parameter Determination
The following workflow, visualized as a Graphviz diagram, outlines the steps to determine the key thermodynamic parameters (ΔG, ΔH, and ΔS) for the lactonization reaction.
Caption: Workflow for the experimental determination of thermodynamic parameters.
Practical Implications and Applications
The thermodynamic stability of the 4-hydroxydecanoic acid/γ-decalactone system has significant practical consequences in various fields:
Food and Fragrance Industry: The sensory perception of products containing γ-decalactone is directly linked to its concentration. Understanding the equilibrium allows for the formulation of products where the desirable lactone form is stabilized, for instance, by controlling the pH and water activity.[4] Microencapsulation techniques can also be employed to protect the lactone from degradation during processing and storage.[4]
Drug Development: For pharmaceutical compounds containing a γ-hydroxy acid or a γ-lactone moiety, the interconversion can impact the drug's solubility, stability, and bioavailability.[15] The lactone form is often more lipophilic and may have different transport properties across biological membranes compared to the more hydrophilic hydroxy acid. Controlling the equilibrium is therefore crucial for ensuring consistent drug delivery and efficacy.
Biotechnology and Chemical Synthesis: In the biotechnological production of γ-decalactone, the fermentation conditions, particularly pH, must be carefully controlled to favor the formation and accumulation of the lactone and to facilitate its subsequent extraction.[8][13] Similarly, in chemical synthesis, reaction conditions are chosen to maximize the yield of the desired form.
Conclusion
The thermodynamic stability of 4-hydroxydecanoic acid versus its lactone form, γ-decalactone, is a dynamic equilibrium governed by fundamental principles of enthalpy and entropy. This balance is exquisitely sensitive to environmental factors, most notably pH, temperature, and the solvent system. For researchers and professionals in fields where this molecular system is relevant, a comprehensive understanding of these thermodynamic principles and the experimental methodologies to study them is not just advantageous but essential for innovation and product development. By leveraging this knowledge, it is possible to control and manipulate the equilibrium to achieve desired outcomes, whether it be enhancing a flavor profile, ensuring the stability of a pharmaceutical active, or optimizing a synthetic pathway.
MDPI. Thermodynamic Properties of γ- and δ-Lactones: Exploring Alkyl Chain Length Effect and Ring-Opening Reactions for Green Chemistry Applications. [Link]
ResearchGate. Microbial Biosynthesis of γ-Decalactone and its Applications-A Review. [Link]
ResearchGate. Solvent Effects on the Enthalpy and Entropy of Activation for the Hydrolysis of β-Lactones. [Link]
Taylor & Francis Online. Comparison of gamma-decalactone biosynthesis by yeast Yarrowia lipolytica MTLY40-2p and W29 in batch-cultures. [Link]
PMC. The Effects of Gamma-Decalactone on the Physicochemical and Antimicrobial Properties of Pectin-Based Packaging Films. [Link]
OSTI.gov. 1 Lactonization and Protonation of Gluconic Acid: A Thermodynamic and Kinetic Study by Potentiometry, NMR and ESI-MS. [Link]
MDPI. Improved Gamma-Decalactone Synthesis by Yarrowia lipolytica Yeast Using Taguchi Robust Design Method. [Link]
PMC. Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon. [Link]
Taylor & Francis Online. Acidity and Lactonization of Xylonic Acid: A Nuclear Magnetic Resonance Study. [Link]
Canadian Journal of Chemistry. Stereochemical studies. XI. Equilibria between δ-hydroxy-acids and δ-lactones in aqueous tetrahydrofuran. Relative stabilities. [Link]
ASM Journals. Production, Identification, and Toxicity of g-Decalactone and 4-Hydroxydecanoic Acid from Sporidiobolus spp. [Link]
PMC. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. [Link]
ResearchGate. Stability of Gamma-valerolactone Under Pulping Conditions as a Basis for Process Optimization and Chemical Recovery. [Link]
ChemRxiv. Turning Lignin into Aliphatic Organic Chemicals in Gamma- Valerolactone: Advances into a Bioelectrorefinery. [Link]
Michigan State University Department of Chemistry. Chemical Reactivity. [Link]
ResearchGate. Experimental and computational studies of ?-lactones: Structure and bonding in the three-membered ring. [Link]
SpringerLink. Stability of gamma-valerolactone under neutral, acidic, and basic conditions. [Link]
ResearchGate. The Walden cycle revisited: A computational study of competitive ring closure to α- and β-lactones. [Link]
PubMed. The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, CI-981. [Link]
Royal Society of Chemistry. The Walden cycle revisited: a computational study of competitive ring closure to α- and β-lactones. [Link]
ResearchGate. General mechanism for the d-lactonisation of hydroxy acids. R represents the remainder of the molecule. [Link]
ResearchGate. Production, Identification, and Toxicity of (gamma)-Decalactone and 4-Hydroxydecanoic Acid from Sporidiobolus spp. [Link]
MDPI. Stability of Rhodamine Lactone Cycle in Solutions: Chain–Ring Tautomerism, Acid–Base Equilibria, Interaction with Lewis Acids, and Fluorescence. [Link]
PMC. Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. [Link]
Google Patents.
PubMed. Sensitive high-performance liquid chromatographic method for the determination of the lactone form and the lactone plus hydroxy-acid forms of the new camptothecin derivative DX-8951 in human plasma using fluorescence detection. [Link]
MDPI. Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. [Link]
PubMed. Lactonase and lactonizing activities of human serum paraoxonase (PON1) and rabbit serum PON3. [Link]
PubMed. Method for separation and determination of lactone and hydroxy acid forms of a new HMG CoA reductase inhibitor (RG 12561) in plasma. [Link]
MDPI. Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. [Link]
IJSDR. Method Validation for Hydroxycitric Acid Lactone from Garcinia Indica by Hplc Methods. [Link]
ResearchGate. Sensitive high-performance liquid chromatographic method for the determination of the lactone form and the lactone plus hydroxy-acid forms of the new camptothecin derivative DX-8951 in human plasma using fluorescence detection. [Link]
ScienceDirect. Gamma-valerolactone biorefinery: Catalyzed birch fractionation and valorization of pulping streams with solvent recovery. [Link]
Royal Society of Chemistry. The use of the lactone motif in chemical communication. [Link]
Texas Tech University DSpace. THERMODYNAMICS OF ALDONIC ACIDS AND LACTONES. [Link]
Positional Isomerism in Hydroxydecanoic Acids: Divergent Pharmacological and Biotechnological Profiles of 4-Hydroxydecanoic Acid vs. 10-Hydroxydecanoic Acid
Executive Summary In lipid biochemistry and drug development, the positional placement of a single hydroxyl group on a fatty acid chain can fundamentally alter the molecule's thermodynamic stability, biological targets,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In lipid biochemistry and drug development, the positional placement of a single hydroxyl group on a fatty acid chain can fundamentally alter the molecule's thermodynamic stability, biological targets, and industrial utility. This technical guide examines the profound divergence between two 10-carbon saturated fatty acid isomers: 10-hydroxydecanoic acid (10-HDAA) and 4-hydroxydecanoic acid .
While 10-HDAA is a highly stable, terminal-hydroxylated compound derived from royal jelly that exhibits potent immunomodulatory and anti-inflammatory properties , 4-hydroxydecanoic acid is a transient microbial intermediate. Driven by thermodynamic instability, 4-hydroxydecanoic acid spontaneously cyclizes into γ-decalactone , a bioactive lactone prized for its antimicrobial properties and organoleptic profile . As a Senior Application Scientist, I have structured this guide to unpack the structural chemistry, mechanistic pathways, and field-proven experimental protocols required to harness these distinct molecules.
Structural Chemistry & Thermodynamic Stability
The core difference between these two molecules lies in the spatial relationship between the hydroxyl (–OH) and carboxyl (–COOH) groups.
10-Hydroxydecanoic Acid (10-HDAA): As an omega-hydroxy acid, the hydroxyl group is located at the C10 terminus, maximizing the distance from the C1 carboxyl group. This linear conformation prevents intramolecular reactions, rendering 10-HDAA highly stable in aqueous solutions and physiological pH. It serves as a versatile building block for esterification and amidation in drug discovery .
4-Hydroxydecanoic Acid: As a gamma-hydroxy acid, the hydroxyl group at the C4 position is in close spatial proximity to the carboxyl carbon. Under acidic conditions (pH < 4.8), the molecule undergoes a rapid, thermodynamically driven intramolecular esterification. The loss of a water molecule yields a highly stable five-membered ring, forming γ-decalactone . Consequently, 4-hydroxydecanoic acid rarely exists in its free acid form in commercial or biological applications.
Comparative Data Summary
To facilitate rapid comparison for drug formulation and bioprocessing, the physicochemical and biological properties of both isomers are summarized below.
Property
10-Hydroxydecanoic Acid (10-HDAA)
4-Hydroxydecanoic Acid (as γ-Decalactone)
CAS Number
1679-53-4
17369-51-6 (Acid) / 706-14-9 (Lactone)
Primary Source
Royal Jelly (Apis mellifera)
Microbial β-oxidation (Yarrowia lipolytica)
Aqueous Stability
High (Stable as free acid/salt)
Low (Spontaneously lactonizes at pH < 4.8)
Primary Bio-Targets
NF-κB, TRPA1/TRPV1, Microfold (M) cells
Microbial cell membranes (Lipid bilayer)
Pharmacological Role
Anti-inflammatory, Mucosal Adjuvant
Antimicrobial, Membrane disruptor
Industrial Application
Neuroinflammation therapeutics, Skincare
Flavor/Fragrance (Peach aroma), Active packaging
Biological Mechanisms & Pharmacological Roles
10-HDAA: Immunomodulation and Anti-Inflammatory Signaling
10-HDAA is a dominant bioactive lipid in royal jelly. Its pharmacological value is anchored in its ability to modulate the immune system without inducing cytotoxicity.
Mechanistically, 10-HDAA exerts anti-inflammatory effects by inhibiting the activation of the NF-κB pathway and the translation of interferon regulatory factor 1 (IRF-1). This blockade prevents the downstream production of pro-inflammatory cytokines like Interleukin-6 (IL-6) and nitric oxide (NO) in microglia and macrophages . Furthermore, 10-HDAA acts as a potent mucosal adjuvant by promoting the differentiation and antigen-uptake efficiency of intestinal Microfold (M) cells, making it a prime candidate for oral vaccine development .
Fig 1: Pharmacological signaling pathways modulated by 10-hydroxydecanoic acid.
4-Hydroxydecanoic Acid: Bioconversion and Antimicrobial Action
Unlike 10-HDAA, 4-hydroxydecanoic acid is valued for its cyclized derivative, γ-decalactone. Synthesized via the peroxisomal β-oxidation of ricinoleic acid by oleaginous yeasts, the intermediate 4-hydroxydecanoic acid undergoes rapid lactonization . The resulting γ-decalactone is highly hydrophobic, allowing it to intercalate into and disrupt the lipid bilayers of competing microbial species. This membrane-disrupting capability makes it an excellent natural antimicrobial agent for active packaging films and food preservation .
Fig 2: Microbial bioconversion of ricinoleic acid to γ-decalactone via 4-hydroxydecanoic acid.
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice, ensuring robust and reproducible data.
Protocol 1: In Vitro Validation of 10-HDAA Anti-Inflammatory Activity
Objective: Quantify the inhibition of LPS-induced Nitric Oxide (NO) production by 10-HDAA in BV-2 microglia cells while ruling out cytotoxic artifacts.
Step 1: Cell Seeding & Pre-treatment.
Action: Seed BV-2 cells at
cells/well in a 96-well plate. Pre-treat with 10-HDAA (0–4 mM) for 1 hour.
Causality: Pre-incubation is critical. It allows 10-HDAA to penetrate the lipid bilayer and stabilize cytosolic IκBα before the inflammatory insult is introduced, effectively preempting NF-κB translocation to the nucleus.
Step 2: Inflammatory Induction.
Action: Add 1 μg/mL Lipopolysaccharide (LPS) to the media and incubate for 24 hours.
Causality: LPS binds to TLR4 receptors, triggering the classical NF-κB inflammatory cascade, serving as a reliable model for neuroinflammation.
Step 3: Griess Reagent Assay (Primary Readout).
Action: Transfer 50 μL of supernatant to a new plate, add 50 μL Griess reagent, and measure absorbance at 540 nm.
Causality: NO is highly volatile; the Griess reagent specifically reacts with nitrite (the stable oxidation product of NO) to form a measurable azo dye, providing a direct downstream proxy for NF-κB activity.
Action: Add MTT solution to the remaining cells, incubate for 4 hours, dissolve formazan in DMSO, and read at 570 nm.
Causality: A reduction in NO could simply be due to cell death. The MTT assay acts as an internal control, proving that the NO reduction is a true pharmacological inhibition of the pathway, not an artifact of 10-HDAA cytotoxicity.
Protocol 2: Biotechnological Production of 4-Hydroxydecanoic Acid / γ-Decalactone
Objective: Drive the bioconversion of ricinoleic acid to γ-decalactone using Yarrowia lipolytica, utilizing pH control to force the lactonization of the 4-hydroxydecanoic acid intermediate.
Step 1: Strain Cultivation & Media Buffering.
Action: Culture Y. lipolytica in YEP medium buffered strictly to pH 4.5.
Causality: The spontaneous lactonization of 4-hydroxydecanoic acid is pH-dependent. Buffering below pH 4.8 drives the thermodynamic equilibrium toward the lactone ring. If the pH rises, the toxic free acid accumulates, inhibiting yeast growth .
Step 2: Substrate Feeding with Surfactant.
Action: Add 1 mM ricinoleic acid supplemented with 0.1% Tween 80.
Causality: Ricinoleic acid is highly hydrophobic. Tween 80 acts as an emulsifier, increasing the substrate's bioavailability for cellular uptake and subsequent peroxisomal β-oxidation. Additionally, Tween 80 mitigates the volatility of the synthesized γ-decalactone, preventing product loss.
Step 3: Two-Phase Extraction (Self-Validation).
Action: Overlay the fermentation broth with an organic solvent (e.g., decane) during the final 24 hours of production.
Causality: High concentrations of γ-decalactone (>150 mg/L) disrupt the yeast's own cell membranes . The organic overlay acts as an in situ product removal (ISPR) system, continuously partitioning the toxic lactone away from the aqueous phase, thereby sustaining cell viability and maximizing yield.
References
Title: Behind the Therapeutic Effects of Royal Jelly: Recent Advances in the Specific Properties of 10-Hydroxydecanoic Acid
Source: Molecules (MDPI) / PubMed Central
URL: [Link]
Title: What is 10-Hydroxydecanoic Acid?
Source: Paula's Choice EU
URL: [Link]
Title: MUCOSAL IMMUNOSTIMULATOR - EP 3287129 A1
Source: European Patent Office
URL: [Link]
Title: Catabolism of hydroxyacids and biotechnological production of lactones by Yarrowia lipolytica
Source: ResearchGate
URL: [Link]
Title: Metabolic engineering approach to boost γ-decalactone production in S. cerevisiae identifies a critical role for the peroxisome
Source: bioRxiv
URL: [Link]
(R)-4-Hydroxydecanoic Acid: Chemical Stability, Biosynthesis, and Biological Implications
Executive Summary (R)-4-Hydroxydecanoic acid (4-HDA) is a specific medium-chain hydroxy fatty acid intermediate, primarily recognized as the direct metabolic precursor to (R)-gamma-decalactone , a commercially vital flav...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(R)-4-Hydroxydecanoic acid (4-HDA) is a specific medium-chain hydroxy fatty acid intermediate, primarily recognized as the direct metabolic precursor to (R)-gamma-decalactone , a commercially vital flavor compound with peach-like organoleptic properties. Unlike its structural isomer (R)-3-hydroxydecanoic acid—which is the dominant monomer in bacterial polyhydroxyalkanoates (mcl-PHAs)—4-HDA is transient and chemically unstable in acidic environments.
This technical guide addresses the specific biological activity of the (R)-enantiomer, distinguishing its low physiological toxicity from the potent membrane-disrupting effects of its lactone derivative. It provides researchers with validated protocols for its isolation, stabilization, and quantification, overcoming the "lactonization trap" that often confounds analytical data.
Chemical Identity & Enantiomeric Specificity
The biological relevance of 4-HDA is inextricably linked to its thermodynamic equilibrium with (R)-gamma-decalactone.
IUPAC Name: (4R)-4-hydroxydecanoic acid
CAS Number: 30100-79-9 (specifically for the (R)-isomer)
Molecular Formula: C₁₀H₂₀O₃
Key Characteristic:pH-Dependent Cyclization.
Under acidic conditions (pH < 6.0) or thermal stress, the hydroxyl group at C4 attacks the carboxyl carbon, releasing water to form the five-membered lactone ring.
The "Lactonization Trap"
In biological systems, 4-HDA is relatively inert and water-soluble. However, upon acidification (a common step in fatty acid extraction), it rapidly converts to gamma-decalactone. This conversion drastically alters biological activity:
Acid Form (4-HDA): High water solubility, low membrane toxicity, metabolically active substrate.
Lactone Form: Lipophilic, high membrane toxicity (antimicrobial), volatile.
Biosynthesis & Metabolic Pathway[1][2]
The primary source of (R)-4-HDA is the bioconversion of ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid) found in castor oil. Yeasts such as Sporidiobolus spp., Candida spp., and Yarrowia lipolytica utilize the β-oxidation pathway to degrade ricinoleic acid.[1]
Mechanism
Substrate: Ricinoleic acid is transported into the peroxisome.
Beta-Oxidation: Successive removal of C2 units (acetyl-CoA).
Arrest Point: The pathway generates 4-hydroxydecanoic acid.[2][3][1][4] Further degradation is often slow or blocked in specific strains (e.g., Sporidiobolus ruinenii), leading to accumulation.
Cyclization: If the intracellular or extracellular pH drops, 4-HDA cyclizes to gamma-decalactone.
Visualization: The Metabolic Axis
The following diagram illustrates the bioconversion pathway and the critical divergence point between the stable acid and the toxic lactone.
Figure 1: The metabolic pathway of (R)-4-hydroxydecanoic acid from Ricinoleic acid, highlighting the pH-dependent cyclization to the toxic lactone form.
Biological Activity Profile
Differential Toxicity (Acid vs. Lactone)
A critical finding in microbial physiology is the differential toxicity between the open-chain acid and the cyclic lactone.
4-HDA (Acid): Exhibits low toxicity to producing organisms (e.g., S. ruinenii).[2][4] It can accumulate to high concentrations (grams per liter) in fermentation broth without inhibiting cell growth, provided the pH is maintained near neutral (pH 6.5–7.5).
Gamma-Decalactone: Exhibits high toxicity . It partitions into the cell membrane, increasing fluidity and disrupting integrity. Concentrations as low as 150–200 mg/L can inhibit growth in sensitive species like S. salmonicolor.
Implication for Drug Development:
If 4-HDA is investigated as an antimicrobial agent, its activity is likely negligible unless it converts to the lactone. Any bioassay showing activity for "4-hydroxydecanoic acid" must be scrutinized for pH conditions that would permit lactonization.
Antimicrobial Potential
While 4-HDA itself is a weak antimicrobial, its derivative gamma-decalactone has broad-spectrum activity against:
Unlike (R)-3-hydroxydecanoic acid, which is the standard monomer for Medium-Chain Length Polyhydroxyalkanoates (mcl-PHAs) in Pseudomonas, the 4-hydroxy isomer is not a natural major constituent.
Engineering Potential: Incorporation of 4-HDA into PHA backbones (to form poly-4-hydroxydecanoate) is a target for metabolic engineering to alter polymer thermal properties (lowering
).
Challenge: The PHA synthase enzyme (PhaC) typically requires CoA-activated substrates. The rapid spontaneous lactonization of 4-hydroxydecanoyl-CoA competes with polymerization.
Objective: To produce and accumulate (R)-4-HDA without toxic lactone formation.
Strain Selection: Use Sporidiobolus ruinenii or engineered Yarrowia lipolytica (lacking acyl-CoA oxidase activity for further degradation).
Medium: YPD or Minimal Medium supplemented with emulsified Castor Oil (or Methyl Ricinoleate) as the hydrophobic substrate.
Fermentation Conditions:
Temperature: 27°C.
pH Control (CRITICAL): Maintain pH at 7.0–7.5 using automated NaOH addition.
Reasoning: At neutral pH, the carboxyl group is ionized (
), preventing nucleophilic attack by the hydroxyl group. This "traps" the molecule in the acid form.
Harvest: Centrifuge cells. The supernatant contains the (R)-4-HDA salt.
Protocol B: Analytical Quantification (GC-MS)
Challenge: Direct injection of 4-HDA into a hot GC injector port (250°C) causes immediate thermal cyclization to gamma-decalactone. You cannot distinguish the acid from the lactone without derivatization.
Mechanism:[5] This caps both the carboxyl group (-COOH
-COOTMS) and the hydroxyl group (-OH -OTMS).
Result: The "capped" molecule cannot cyclize.
Analysis: Inject into GC-MS.
Target Peak: Bis-TMS derivative of 4-hydroxydecanoic acid.
Comparison: Run a separate underivatized control to see the gamma-decalactone peak (representing any pre-existing lactone).
Protocol C: Enantiomeric Verification
To confirm the (R)-configuration:
Extraction: Acidify supernatant to pH 2.0 (deliberately forcing cyclization).
Extraction: Extract with diethyl ether.
Chiral GC: Analyze the resulting gamma-decalactone on a chiral column (e.g., Cyclodextrin-based phase, Hydrodex
-3P).
Reference: (R)-gamma-decalactone elutes distinctly from the (S)-enantiomer. Biogenic production from ricinoleic acid yields >98% (R)-enantiomer.
Summary Data Table
Feature
(R)-4-Hydroxydecanoic Acid
(R)-Gamma-Decalactone
Structure
Linear, Hydroxy-Acid
Cyclic, Lactone
Solubility
Water-soluble (as salt)
Hydrophobic / Lipophilic
Stability
Stable at pH > 7
Stable at all pH
Toxicity (Yeast)
Low (> 5 g/L tolerance)
High (~150 mg/L threshold)
Odor
Odorless
Intense Peach/Apricot
GC-MS Analysis
Requires Derivatization (TMS)
Direct Injection Possible
Primary Use
Precursor / Intermediate
Flavor / Fragrance / Antimicrobial
References
Feron, G., Dufossé, L., Pierard, E., Bonnarme, P., Le Quéré, J. L., & Spinnler, H. E. (1996).[2] Production, identification, and toxicity of gamma-decalactone and 4-hydroxydecanoic acid from Sporidiobolus spp.[2][3][4] Applied and Environmental Microbiology, 62(8), 2826–2831.[2]
Endrizzi, A., Pagot, Y., Le Clainche, A., Nicaud, J. M., & Belin, J. M. (1996). Production of gamma-decalactone from ricinoleic acid by Yarrowia lipolytica.[1] Journal of Biotechnology, 47(1), 91-100.
Waché, Y., Aguedo, M., Nicaud, J. M., & Belin, J. M. (2003). Catabolism of hydroxyacids and biotechnological production of lactones by Yarrowia lipolytica.[1] Applied Microbiology and Biotechnology, 61, 393–404.
PubChem. (n.d.). (R)-4-Hydroxydecanoic acid Compound Summary. National Library of Medicine.
Braga, A., & Belo, I. (2016). Production of γ-decalactone by Yarrowia lipolytica: insights into the process and strain improvement. Applied Microbiology and Biotechnology, 100, 9043–9052.
4-Hydroxydecanoic acid CAS number 17369-51-6 literature search
The Metabolic Pivot: From Lipid Oxidation to Biodegradable Polyesters Part 1: Executive Technical Synthesis 4-Hydroxydecanoic acid (4-HDA) , identified by CAS 17369-51-6 , represents a critical metabolic and synthetic in...
Author: BenchChem Technical Support Team. Date: March 2026
The Metabolic Pivot: From Lipid Oxidation to Biodegradable Polyesters
Part 1: Executive Technical Synthesis
4-Hydroxydecanoic acid (4-HDA) , identified by CAS 17369-51-6 , represents a critical metabolic and synthetic intermediate rather than a stable end-product. In the landscape of industrial biotechnology and polymer science, it functions as the "pivot point" between the oxidative catabolism of fatty acids (specifically ricinoleic acid) and the formation of the industrially valuable flavorant
-decalactone or the biodegradable polymer poly(-decalactone) .
Unlike its lactone counterpart, 4-HDA is amphiphilic and less cytotoxic to microbial hosts, making it a target for metabolic engineering strategies aiming to decouple product formation from toxicity during fermentation.
Core Chemical Identity
Parameter
Specification
Chemical Name
4-Hydroxydecanoic acid
CAS Number
17369-51-6
Molecular Formula
Molecular Weight
188.26 g/mol
Key Derivative
-Decalactone (CAS 706-14-9) via acid-catalyzed cyclization
Chirality
Typically (R)-enantiomer in biological systems (derived from ricinoleic acid)
Part 2: Biosynthesis & Metabolic Engineering
The primary source of 4-HDA is the peroxisomal
-oxidation of ricinoleic acid (12-hydroxy-9-cis-octadecenoic acid), abundant in castor oil. Yeasts such as Yarrowia lipolytica, Sporidiobolus salmonicolor, and Sporidiobolus ruinenii are the workhorses for this biotransformation.
The "Leak" in Beta-Oxidation
In a perfect
-oxidation cycle, fatty acids are degraded completely to acetyl-CoA. However, 4-HDA accumulates when the cycle is interrupted. This interruption is often engineered or induced by manipulating the flux through the acyl-CoA oxidase (Aox) or 3-hydroxyacyl-CoA dehydrogenase steps.
Critical Insight: S. ruinenii accumulates significant free 4-HDA, whereas S. salmonicolor rapidly converts it to the lactone. This suggests that 4-HDA accumulation can be a strategy to mitigate the high cellular toxicity of
-decalactone, provided the pH is kept neutral to prevent spontaneous lactonization.
Figure 1: The metabolic pathway from Castor Oil to 4-Hydroxydecanoic Acid and its equilibrium with Gamma-Decalactone.
Part 3: Chemical Synthesis & Equilibrium Dynamics
Researchers often require pure 4-HDA for standardizing analytical methods or as a monomer for specialized polymerization. Because commercial supplies often default to the stable lactone, a hydrolysis protocol is essential.
Protocol: Controlled Hydrolysis of -Decalactone
This protocol converts the commercially available lactone into the open-chain hydroxy acid salt, which can be carefully acidified to isolate the acid.
-decalactone in 15 mL of 1M NaOH. Stir vigorously at room temperature for 12 hours.
Mechanism:[2] Hydroxide ion attacks the carbonyl carbon of the lactone, cleaving the ester bond to form sodium 4-hydroxydecanoate.
Checkpoint: The solution should become homogeneous (lactone is oily/immiscible; salt is water-soluble).
Isolation (Critical Step): Cool the solution to 4°C. Acidify carefully with 1M HCl to pH 4.0–5.0.
Warning: Dropping pH below 3.0 or heating will trigger rapid re-lactonization.
Extraction: Immediately extract with cold ethyl acetate (
mL).
Drying: Dry organic layer over anhydrous
and evaporate solvent under reduced pressure at low temperature (<30°C).
Storage: Store at -20°C. At room temperature, the acid will slowly revert to the lactone.
Figure 2: The pH-dependent equilibrium between the hydroxy acid and the lactone.
Part 4: Applications in Polymer Science (Poly-4-hydroxydecanoate)
While short-chain hydroxy acids (like 4-hydroxybutyrate) are common in PHAs, 4-hydroxydecanoic acid offers a unique "medium-chain" architecture. The resulting polymer, Poly(
-decalactone) , is an amorphous, biodegradable polyester with a low glass transition temperature (), making it ideal for soft tissue engineering and drug delivery nanoparticles.
Direct condensation of 4-HDA is difficult due to the entropy favoring lactonization. Therefore, the standard route is Ring-Opening Polymerization of the lactone, using the hydroxy acid structure only as the repeating unit definition.
Key Experimental Parameters for ROP:
Monomer:
-Decalactone (dried over ).
Catalyst: TBD (1,5,7-Triazabicyclodec-5-ene) or Lipase (Novozym 435) for metal-free synthesis.
Data: Thermal Properties of Poly(4-hydroxydecanoate)
Property
Value
Implication
| Glass Transition (
) | -53°C to -48°C | Highly flexible, rubbery at body temp. |
| Degradation () | > 280°C | Thermally stable for processing.[3] |
| Crystallinity | Amorphous | No sharp melting point; predictable degradation. |
| Hydrophobicity | High | Suitable for encapsulating hydrophobic drugs. |
Part 5: Analytical Characterization
Distinguishing the acid from the lactone is the primary analytical challenge.
1. Gas Chromatography (GC-MS):
Direct Injection: Usually detects the lactone. The high temperature of the injector port (
) drives the cyclization of any free acid present.
Derivatization (Required for Acid quantification): Treat the sample with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or diazomethane prior to injection. This "locks" the carboxylic acid as a silyl or methyl ester, preventing cyclization and allowing separate quantification of the acid and lactone.
2. HPLC-UV/RI:
Useful for monitoring fermentation broths without thermal degradation.
Column: C18 Reverse Phase.
Mobile Phase: Acetonitrile/Water (acidified with 0.1% Formic Acid).
Detection: Refractive Index (RI) is preferred as the chromophore is weak.
References
BenchChem. (2025).[1] Application Notes and Protocols: Methyl 4-Hydroxydecanoate as a Versatile Building Block for Polyester Synthesis. Retrieved from
Feron, G., et al. (2025). Production, Identification, and Toxicity of Gamma-Decalactone and 4-Hydroxydecanoic Acid from Sporidiobolus spp. PMC. Retrieved from
PubChem. (2025).[4] 4-Hydroxydecanoic acid (CAS 17369-51-6) Compound Summary. National Library of Medicine. Retrieved from
MDPI. (2022). Attempt to Develop an Effective Method for the Separation of Gamma-Decalactone from Biotransformation Medium. Retrieved from
ResearchGate. (2009). Biosynthesis of Poly(hydroxyalkanoates). Retrieved from
Application Note: Enzymatic Synthesis and Biotransformation Protocols for 4-Hydroxydecanoic Acid
Executive Summary 4-Hydroxydecanoic acid (4-HDA) is a highly valued chiral intermediate utilized in the synthesis of pharmaceuticals, biopolymers, and the ubiquitous flavor and fragrance compound, γ-decalactone. While tr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Hydroxydecanoic acid (4-HDA) is a highly valued chiral intermediate utilized in the synthesis of pharmaceuticals, biopolymers, and the ubiquitous flavor and fragrance compound, γ-decalactone. While traditional chemical synthesis often requires harsh conditions, heavy metal catalysts, and yields racemic mixtures, biocatalytic routes offer an environmentally sustainable and highly stereoselective alternative. By leveraging the peroxisomal β-oxidation pathway of oleaginous yeasts, researchers can achieve high-purity biotransformation of renewable substrates like castor oil.
This application note provides a comprehensive, self-validating protocol for the enzymatic synthesis of 4-HDA, detailing the mechanistic rationale, strain selection dynamics, and step-by-step downstream processing required to optimize yields and control the delicate equilibrium between 4-HDA and its lactonized form.
Mechanistic Principles of Biotransformation
The biocatalytic synthesis of 4-HDA relies primarily on the degradation of ricinoleic acid ((R)-12-hydroxy-9-octadecanoic acid), which constitutes 80–90% of castor oil ([1]). When introduced to oleaginous yeasts such as Yarrowia lipolytica or Sporidiobolus species, ricinoleic acid is imported into the peroxisomes and subjected to successive cycles of β-oxidation ([2]).
The Causality of Intermediate Accumulation:
The metabolic conversion involves four β-oxidation cycles, cleaving two carbons per cycle to reduce the 18-carbon chain to a 10-carbon intermediate. The key rate-limiting enzymes are acyl-CoA oxidase (which catalyzes the initial oxidation) and acyl-CoA thioesterase ([2]). The thioesterase hydrolyzes the C10 acyl-CoA ester, releasing free 4-HDA before it can be completely degraded.
Crucially, 4-HDA exists in a pH-dependent equilibrium with γ-decalactone. Inside the bioreactor, maintaining a neutral pH prevents the spontaneous cyclization of 4-HDA into γ-decalactone. This is a vital survival mechanism for the culture, as 4-HDA is significantly less toxic to the microorganisms than the lactone form ([3]).
Fig 1: Peroxisomal β-oxidation of ricinoleic acid to 4-hydroxydecanoic acid and γ-decalactone.
Strain Selection and Substrate Dynamics
Selecting the appropriate microbial chassis dictates the efficiency of the biotransformation. While Yarrowia lipolytica is the industry standard due to its high production efficiency and tolerance to lipid-rich environments ([1]), specific Sporidiobolus strains offer unique advantages for isolating the open-chain acid.
Table 1: Comparative Strain and Condition Dynamics
Microbial Strain
Key Metabolic Characteristic
Optimal Substrate
pH Dynamics
Primary Yield Outcome
Yarrowia lipolytica
Highest overall β-oxidation efficiency and lipid tolerance.
Experimental Protocol: Biocatalytic Production of 4-HDA
This methodology establishes a self-validating workflow for the biotransformation of castor oil into 4-HDA using Yarrowia lipolytica, optimized for maximum precursor accumulation.
Phase 1: Inoculum Preparation
Causality: A robust, high-density pre-culture is required to outpace the cellular toxicity of accumulating lipid intermediates during the main fermentation phase.
Rehydrate and streak Yarrowia lipolytica onto YPD agar plates. Incubate at 27°C for 48 hours.
Inoculate a single colony into 50 mL of seed medium (20 g/L peptone, 10 g/L yeast extract) in a 250 mL baffled Erlenmeyer flask.
Incubate at 27°C with orbital shaking at 140 rpm for 24 hours until the optical density (OD600) reaches approximately 2.0.
Phase 2: Bioreactor Fermentation
Causality: Castor oil is highly viscous; adding Tween 80 acts as an emulsifier, drastically increasing the interfacial surface area for cellular uptake ([1]). Strict aeration control is mandatory because acyl-CoA oxidase is oxygen-dependent; low oxygen shifts the redox balance and inhibits the pathway ([5]).
Medium Preparation: Prepare the biotransformation medium containing 20 g/L peptone, 100 g/L castor oil, and 5 g/L Tween 80 ([1]). Sterilize via autoclaving.
Inoculation: Transfer the pre-culture into the bioreactor to achieve an initial OD600 of ~0.25 ([1]).
Parameters: Maintain the temperature precisely at 27°C with an agitation rate of 140–200 rpm.
Aeration: Supply sterile air at 1–2 vvm. Monitor dissolved oxygen (DO) to ensure it remains above 20%.
pH Control: Maintain the pH at 6.5–7.0 using automated addition of 1M NaOH. Critical Step: Keeping the pH neutral prevents the spontaneous cyclization of 4-HDA into the highly toxic γ-decalactone, thereby prolonging cell viability and maximizing acid accumulation ([6]).
Duration: Ferment for 5 to 7 days.
Phase 3: Downstream Processing & Extraction
Causality: The extraction strategy dictates the final molecular form. To isolate 4-HDA rather than the lactone, the pH must be carefully managed to prevent acid-catalyzed cyclization during solvent extraction.
Biomass Separation: Harvest the fermentation broth and centrifuge at 8,000 × g for 15 minutes to separate the yeast biomass from the supernatant.
Primary Wash (Defatting): Maintain the supernatant at pH 7.0. Wash the aqueous phase with an organic solvent (e.g., tert-butyl methyl ether, TBME) to remove residual unreacted castor oil and non-polar byproducts. At this pH, 4-HDA remains safely in the aqueous phase as a highly soluble sodium salt.
Target Extraction: Gently acidify the aqueous phase to pH ~5.0 (avoiding drops below pH 4.0) and perform a secondary extraction with ethyl acetate to recover the free 4-hydroxydecanoic acid.
(Optional Lactonization): If γ-decalactone is the desired end-product, acidify the initial supernatant to pH 1.5–3.0 using 1M HCl and heat to 100°C for 30 minutes. This forces the complete, spontaneous cyclization of 4-HDA into the lactone prior to extraction ([1]).
Fig 2: Step-by-step biotransformation and downstream processing workflow for 4-HDA synthesis.
Analytical Validation
To validate the self-consistency of the protocol, reaction progress and product purity must be monitored using Gas Chromatography-Mass Spectrometry (GC-MS) or GC-FID.
Derivatization Requirement: Because 4-HDA is prone to thermal lactonization in the heated injection port of a GC, the sample must be derivatized (e.g., silylation using BSTFA or methylation) prior to analysis to accurately quantify the open-chain acid versus the lactone ([4]).
References
PMC (National Institutes of Health). Production, Identification, and Toxicity of (gamma)-Decalactone and 4-Hydroxydecanoic Acid from Sporidiobolus spp. Available at:[Link]
ASM Journals. Production, Identification, and Toxicity of (gamma)-Decalactone and 4-Hydroxydecanoic Acid from Sporidiobolus spp | Applied and Environmental Microbiology. Available at:[Link]
ResearchGate. β-oxidation of ricinoleic acid and 4-hydroxy decanoic lactone. Available at:[Link]
MDPI. Attempt to Develop an Effective Method for the Separation of Gamma-Decalactone from Biotransformation Medium. Available at:[Link]
Taylor & Francis. Comparison of gamma-decalactone biosynthesis by yeast Yarrowia lipolytica MTLY40-2p and W29 in batch-cultures. Available at:[Link]
Application Note: Chemical Hydrolysis of Gamma-Decalactone to 4-Hydroxydecanoic Acid
This Application Note is designed for researchers and drug development professionals requiring a rigorous, chemically grounded method for the hydrolysis of gamma-decalactone (GDL) to 4-hydroxydecanoic acid (4-HDA). Abstr...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and drug development professionals requiring a rigorous, chemically grounded method for the hydrolysis of gamma-decalactone (GDL) to 4-hydroxydecanoic acid (4-HDA).
Abstract & Technical Scope
Gamma-decalactone (GDL) is a cyclic ester that exists in a pH-dependent equilibrium with its open-chain hydroxy acid form, 4-hydroxydecanoic acid (4-HDA). While GDL is the thermodynamically favored species in acidic and neutral environments, the open-chain form is critical for metabolic studies, polymerization precursors, and specific pharmacological applications.
This guide details the chemical hydrolysis (saponification) of GDL. Unlike simple ester hydrolysis, this process requires strict control over pH and temperature to prevent spontaneous recyclization (lactonization). We present a validated protocol to generate the stable carboxylate salt and a controlled method to access the transient free acid.
Reaction Mechanism & Thermodynamic Constraints
The hydrolysis of gamma-decalactone is a reversible nucleophilic acyl substitution.
Base Hydrolysis (Irreversible Step): Hydroxide ions attack the carbonyl carbon, opening the lactone ring to form the 4-hydroxydecanoate anion. This step is effectively irreversible as long as the pH remains high (
10).
Acidification (Reversible Step): Protonation of the carboxylate yields 4-hydroxydecanoic acid.
Spontaneous Lactonization: In the presence of acid (pH
4) or heat, the intramolecular hydroxyl group attacks the carboxylic acid, reforming the thermodynamically stable five-membered lactone ring and releasing water.
Pathway Visualization
Figure 1: Mechanistic pathway of GDL hydrolysis. Note the spontaneous recyclization loop upon acidification.
Materials & Equipment
Reagents:
Gamma-Decalactone (≥98% purity).
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), 1M and 5M solutions.
Solvent: Ethanol (absolute) or Methanol; THF (optional for solubility).
Temperature-controlled reaction block or water bath.
pH meter (calibrated to pH 10-14 range).
Rotary evaporator (vacuum capability < 10 mbar).
NMR tubes (
and ).
Experimental Protocols
Protocol A: Quantitative Saponification (Generation of the Salt)
Objective: To convert 100% of GDL into the stable 4-hydroxydecanoate salt. This form is water-soluble and stable at room temperature.
Stoichiometry Calculation:
Calculate moles of GDL (MW = 170.25 g/mol ).
Use 1.1 to 1.2 equivalents of Base (NaOH or KOH). Excess base ensures equilibrium lies strictly to the right.
Solubilization:
Dissolve 1.7 g (10 mmol) of GDL in 10 mL of Ethanol/Water (1:1 v/v). GDL is sparingly soluble in pure water; alcohol acts as a co-solvent.
Reaction:
Add 11 mL of 1M NaOH (11 mmol) dropwise under stirring.
Temperature: Heat to 60°C for 60 minutes.
Note: While room temperature hydrolysis occurs, mild heating ensures complete conversion within an hour.
Monitoring:
Check pH.[2][3][4][5] It should remain >12. If it drops, add more base.[4]
TLC/GC Check: Take a 50 µL aliquot, acidify strongly (to recyclize for detection), and extract with hexane. Disappearance of the "sweet" lactone odor is a rough indicator, but GC is quantitative.
Work-up (Isolation of Salt):
Remove ethanol under reduced pressure (Rotavap at 40°C).
The remaining aqueous solution contains Sodium 4-hydroxydecanoate .
Lyophilization: Freeze-dry the aqueous residue to obtain the solid carboxylate salt. Do not heat dry , as this may promote polymerization.
Protocol B: Isolation of 4-Hydroxydecanoic Acid (The Free Acid)
Objective: To isolate the protonated hydroxy acid.
Critical Warning: This species is unstable. It must be kept cold and analyzed immediately or derivatized.
Starting Material: Begin with the aqueous salt solution from Protocol A.
Cold Acidification:
Cool the salt solution to 0°C - 4°C in an ice bath.
Slowly add 1M HCl while monitoring pH.
Target pH: Adjust to pH 4.5 - 5.0 .
Why? The pKa of the carboxylic acid is approx 4.8. Going to pH 1-2 forces rapid lactonization. Stopping at pH 4.5 keeps a buffer of the acid/salt mix, slowing ring closure.
Extraction (Rapid):
Add cold Ethyl Acetate or Diethyl Ether.
Shake gently and separate phases immediately.
Dry organic layer over Magnesium Sulfate (
) for < 5 mins.
Solvent Removal:
Evaporate solvent under high vacuum at room temperature (no heat) .
Result: A viscous oil containing predominantly 4-hydroxydecanoic acid.
Validation: Immediate NMR in
or DMSO-.
Analytical Validation
Distinguishing the lactone from the hydroxy acid is best achieved via 1H-NMR or FT-IR , as GC-MS typically causes thermal lactonization in the injector port.
Feature
Gamma-Decalactone (Lactone)
4-Hydroxydecanoate (Salt/Acid)
IR (Carbonyl)
~1770 cm⁻¹ (Strained 5-ring ester)
~1560 cm⁻¹ (Carboxylate) or ~1710 cm⁻¹ (Free Acid)
1H-NMR (H-4)
Multiplet at δ 4.5 ppm (Deshielded by ester O)
Multiplet at δ 3.6 - 3.8 ppm (Shielded, free OH)
Solubility
Soluble in Hexane, Ether, Chloroform
Soluble in Water (Salt), Polar Organics (Acid)
GC-MS
Sharp peak (MW 170)
Often appears as GDL peak due to thermal cyclization
Workflow Diagram
Figure 2: Operational workflow for targeting the salt vs. the free acid.
Troubleshooting & Optimization
Issue: Incomplete Hydrolysis.
Cause: GDL is oily and immiscible with aqueous base.
Fix: Increase Ethanol content to 70% or use THF. Ensure vigorous stirring (vortex) to increase surface area.
Issue: Spontaneous Lactonization during Analysis.
Observation: You acidified the sample, but NMR shows only GDL.
Fix: The acid form is extremely prone to cyclization. Avoid pH < 3.[4][6] Perform analysis in
at pH 10 (analyzing the salt) to confirm the open chain structure, rather than trying to isolate the unstable acid.
Issue: Polymerization.
Cause: Intermolecular esterification (oligomerization) can compete with intramolecular lactonization at high concentrations.
Fix: Keep solutions dilute (< 0.1 M) if maintaining the free acid form for extended periods.
References
Féron, G., et al. (1996).[2] Production, identification, and toxicity of gamma-decalactone and 4-hydroxydecanoic acid from Sporidiobolus spp.[2][3][6] Applied and Environmental Microbiology.[2] Link
Endrizzi, A., et al. (1996). Production of gamma-decalactone by a psychrophilic yeast.[3][5] ResearchGate.[2][7] Link
Waché, Y., et al. (2001). Role of the plasma membrane in the transport of gamma-decalactone in Yarrowia lipolytica. Letters in Applied Microbiology.
Groguenin, A., et al. (2004). Genetic engineering of the beta-oxidation pathway. (Contextual grounding on hydroxy-acid intermediates).[2][7][8][9]
Standard Saponification Protocols.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (General reference for ester hydrolysis conditions).
-decalactone (-GDL) , is a bio-sourced monomer derived from castor oil (ricinoleic acid).[1][2] Unlike its 6-membered isomer (-decalactone), which readily undergoes Ring-Opening Polymerization (ROP), -GDL presents a significant thermodynamic challenge due to the low ring strain of the five-membered lactone ring.[1]
This Application Note provides a validated protocol for incorporating
-GDL into aliphatic polyesters. While homopolymerization of -GDL is thermodynamically forbidden under standard conditions (positive Gibbs free energy, ), this guide details a Ring-Opening Copolymerization (ROCOP) strategy.[1] By utilizing high-strain comonomers (e.g., -caprolactone) and enzymatic catalysis, researchers can successfully integrate -GDL units to tune polymer hydrophobicity, degradation rates, and thermal properties for drug delivery applications.[1]
Thermodynamic & Mechanistic Analysis
The "Five-Membered" Problem
The primary obstacle in polymerizing
-GDL is thermodynamic.[1][3][4][5] The enthalpy of polymerization () for 5-membered lactones is close to zero or slightly negative, while the entropy of polymerization () is negative. Consequently, the standard Gibbs free energy () often remains positive at standard polymerization temperatures.[1]
-Decalactone (6-membered): High ring strain Spontaneous ROP.[1]
-Decalactone (5-membered): Low ring strain Equilibrium favors monomer.[1]
To force polymerization, we employ Simultaneous Copolymerization . The exergonic polymerization of a strained comonomer (like
-caprolactone) provides the necessary thermodynamic drive to incorporate -GDL, effectively "dragging" the stubborn monomer into the chain.[1]
Reaction Pathway Diagram
Figure 1: Mechanistic pathway for the enzymatic copolymerization of
-decalactone. The high reactivity of -caprolactone drives the forward reaction, overcoming the equilibrium limitations of -GDL.[1]
Experimental Protocol: Enzymatic Copolymerization
Objective: Synthesis of Poly(
-caprolactone-co--decalactone) via enzymatic ROP.
Target Audience: Drug delivery formulation scientists requiring bio-resorbable polymers with tunable degradation profiles.
Catalyst Drying: Novozym 435 contains trace water that can act as an initiator, leading to low molecular weights.
Action: Dry Novozym 435 in a vacuum oven at 50°C for 24 hours over P
O.
Monomer Purification:
Action: Stir
-decalactone over Calcium Hydride (CaH) for 12 hours, then distill under reduced pressure. Store under Argon. Critical: Impurities (acids/alcohols) will terminate chains early.
Phase 2: Polymerization (Bulk Method)
Note: Bulk polymerization is preferred to maximize monomer concentration, pushing the equilibrium toward polymer formation.
Reactor Setup: Flame-dry a 10 mL Schlenk tube equipped with a magnetic stir bar. Purge with Argon x3.
Charging:
Add Novozym 435 (10 wt% relative to total monomer mass).
Add
-Caprolactone (e.g., 1.0 g, 8.76 mmol).
Add
-Decalactone (e.g., 0.37 g, 2.19 mmol) to achieve an 80:20 molar feed ratio.
Rationale: Keeping
-GDL below 30 mol% ensures high conversion; higher ratios increase the likelihood of depolymerization.[1]
Reaction:
Immerse tube in an oil bath pre-heated to 60°C .
Stir at 200 RPM.
Time: Run for 24–48 hours.
Control: Monitor viscosity increase. If the stir bar stops, the reaction has reached high conversion.
Phase 3: Termination & Purification
Quenching: Remove from heat. Dissolve the crude mixture in minimal Chloroform (approx. 5–10 mL).
Filtration: Filter the solution to remove the immobilized enzyme (Novozym 435).
Note: The enzyme can often be washed and reused, though activity decreases slightly.
Precipitation: Drop the chloroform solution slowly into excess cold Methanol (100 mL) with vigorous stirring.
Collection: Isolate the white/off-white precipitate via centrifugation or filtration.
Drying: Dry under vacuum at room temperature for 24 hours.
Characterization & Data Interpretation
Nuclear Magnetic Resonance (
H-NMR)
Use CDCl
as solvent.[1] Verify copolymer composition by integrating characteristic peaks.
Proton Environment
Chemical Shift ()
Assignment
-CL (Repeat Unit)
4.06 ppm (t)
-CH-O- (Main chain)
-CL (Repeat Unit)
2.30 ppm (t)
-CO-CH-
-GDL (Repeat Unit)
5.10–5.20 ppm (m)
-CH-O- (Methine proton at chiral center)
-GDL (Side Chain)
0.88 ppm (t)
-CH (Terminal methyl of hexyl chain)
Calculations: The molar fraction of
-GDL () in the polymer is calculated by comparing the integration of the methine proton (5.15 ppm) to the -CL methylene proton (4.06 ppm).
Thermal Analysis (DSC)
Incorporating
-GDL disrupts the crystallinity of PCL.
Pure PCL:
C, High Crystallinity.
P(CL-co-GDL):
decreases as GDL content increases.[1] At >20 mol% GDL, the polymer becomes amorphous.
Glass Transition (
): Expect a around -60°C to -50°C. The hexyl side chain acts as an internal plasticizer.[1]
Troubleshooting & Optimization
Issue: Low Yield or No Polymer[7]
Cause 1: Thermodynamic Ceiling. If the temperature is too high (>80°C), the ceiling temperature of the
-lactone equilibrium is exceeded, favoring depolymerization.
Fix: Maintain reaction temperature between 40°C and 60°C.
Cause 2: Water Contamination. Lipases are hydrolases; in the presence of water, they hydrolyze chains rather than polymerizing them.
Fix: Ensure rigorous drying of the enzyme and monomers.
-CL is added slowly to a pool of -GDL to force statistical incorporation.[1]
References
Bansal, K. K., et al. (2015). "New copolyesters based on
-caprolactone and -decalactone for drug delivery."[1] International Journal of Pharmaceutics. (Demonstrates the utility of decalactones in drug delivery).
Olsen, P., et al. (2016). "Thermodynamic Presynthetic Considerations for Ring-Opening Polymerization." Biomacromolecules. (Authoritative source on the thermodynamic barriers of
-lactones).
Marcincinova-Benabdillah, K., et al. (2001). "Enzymatic Polymerization of Cyclic Esters." Macromolecules. (Foundational protocol for lipase-catalyzed ROP).
Caire-Maurisier, M., et al. (2018).
-valerolactone/-caprolactone."[1] Polymer Chemistry. (Provides the kinetic model for copolymerizing 5-membered lactones with caprolactone).
Solvent extraction methods for 4-hydroxydecanoic acid from broth
Application Note: Selective Solvent Extraction of 4-Hydroxydecanoic Acid from Fermentation Broth Abstract 4-hydroxydecanoic acid (4-HDA) is a high-value medium-chain hydroxy fatty acid used primarily as the direct precur...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Selective Solvent Extraction of 4-Hydroxydecanoic Acid from Fermentation Broth
Abstract
4-hydroxydecanoic acid (4-HDA) is a high-value medium-chain hydroxy fatty acid used primarily as the direct precursor to
-decalactone (a peach/coconut flavorant) and as a chiral building block in pharmaceutical synthesis.[1] Extracting 4-HDA from fermentation broth (e.g., Yarrowia, Sporidiobolus, or Pseudomonas cultures) presents a unique thermodynamic challenge: the molecule undergoes spontaneous intramolecular esterification (lactonization) to form -decalactone under acidic conditions and heat.
This guide details a Differential pH-Shift Extraction Protocol designed to isolate the free acid form with high purity (>95%) while quantifying and removing the lactone artifact. Unlike standard lipid extractions (e.g., Bligh & Dyer), this method prioritizes the preservation of the open-chain hydroxy acid structure.
Part 1: Physicochemical Analysis & Solvent Selection
The Lactonization Equilibrium
The critical failure point in 4-HDA extraction is the uncontrolled cyclization to
-decalactone. This reaction is acid-catalyzed and entropy-driven by heat.
To extract 4-HDA, we must protonate the carboxyl group (pH <
) to render it soluble in organic solvents. However, this same acidic environment catalyzes lactonization. Therefore, contact time at low pH must be minimized and temperature must be kept <30°C .
Solvent Selection Matrix
Solvent System
Polarity Index
Selectivity for 4-HDA
Risk of Emulsion
Recommendation
Ethyl Acetate (EtOAc)
4.4
High
Moderate
Primary Solvent. Excellent solubility for hydroxy fatty acids.
Hexane / Heptane
0.1
Low
Low
Wash Solvent. Use to remove spontaneously formed lactone before acidification.
Chloroform:Methanol
N/A
High (Total Lipids)
High
Avoid. Extracts cellular debris/proteins; difficult to separate acid from phospholipids.
MTBE (Methyl tert-butyl ether)
2.5
Moderate
Low
Alternative. Good phase separation, less prone to emulsions than EtOAc.
Part 2: Experimental Protocol
Workflow Overview
The strategy employs a "Wash-then-Extract" approach. We first strip the broth of neutral lipids (including existing lactone) at physiological pH. We then rapidly acidify to extract the target acid, followed by immediate neutralization to stabilize the product.
Materials
Feed: Clarified fermentation broth (centrifuged at 8,000
g, 4°C, 20 min) to remove biomass. 4-HDA may adsorb to cell walls; if yield is low, wash the pellet with pH 7.0 buffer and pool supernatants.
Saturation: Add NaCl (10% w/v) to the supernatant. This "salting out" effect increases the partition coefficient of the organic acid into the solvent and breaks potential emulsions.
Step 2: Neutral Wash (Lactone Removal)
Objective: Remove
-decalactone and neutral lipids.
Adjust broth pH to 7.0 - 7.5 (ensure 4-HDA is fully ionized as 4-hydroxydecanoate, staying in water).
Add n-Hexane (1:1 v/v ratio).
Mix gently (150 rpm) for 15 minutes. Do not vortex vigorously to avoid surfactant emulsions.
Centrifuge/Settle and discard the upper Organic Phase (contains Lactone).
Retain the Aqueous Phase (contains Target 4-HDA).
Step 3: Acidic Extraction (Target Isolation)
Objective: Protonate 4-HDA for extraction.
Cool the aqueous phase to 4°C on ice.
Rapidly adjust pH to 2.5 using 6M HCl. Note: Do not go below pH 2.0 to minimize acid-catalyzed cyclization.
Immediately add Ethyl Acetate (1:1 v/v).
Mix for 20 minutes at 4°C.
Separate phases. Retain the Upper Organic Phase (Ethyl Acetate) .
Optional: Repeat extraction of the aqueous phase once more and pool the organic fractions.
Step 4: Stabilization and Drying
Critical Step: Prolonged exposure of 4-HDA to trace acid in EtOAc promotes lactonization during evaporation.
Wash the pooled Ethyl Acetate phase with a small volume of saturated brine (NaCl) to remove residual aqueous acid.
Dry over Anhydrous
for 20 mins at 4°C. Filter.
Evaporation: Remove solvent under vacuum (Rotary Evaporator) at
30°C .
Pro-Tip: If storing the extract, do not evaporate to complete dryness. Store as a concentrated stock in EtOAc at -20°C.
Part 3: Visualization (Logic & Workflow)
Figure 1: Differential Extraction Logic
This diagram illustrates the separation of the Lactone artifact from the Hydroxy Acid target based on pH-dependent solubility.
Caption: Differential pH-shift extraction workflow separating neutral lactones (Step 1) from the target hydroxy acid (Step 2).
Figure 2: Lactonization Equilibrium
Understanding the chemical threat to the yield.
Caption: The acid-catalyzed equilibrium. High temperature and low pH drive the reaction to the right (Lactone).
Part 4: Analytical Validation
To verify the success of the extraction, you must distinguish between the open acid and the closed lactone.
Method: HPLC-UV (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm.
Mobile Phase: Acetonitrile : Water (with 0.1% Phosphoric Acid).
Gradient: 30% ACN to 80% ACN over 20 mins.
Detection: 210 nm (Carboxyl group absorbance).
Expected Result:
4-HDA: Elutes earlier (more polar).
-Decalactone: Elutes later (more hydrophobic).
Note: If using GC-MS, you must derivatize the acid (TMS-derivatization using BSTFA) immediately. Direct injection of the acid into a hot GC inlet will cause thermal lactonization, leading to false identification of the lactone.
References
Feron, G., et al. (1996). "Production, Identification, and Toxicity of Gamma-Decalactone and 4-Hydroxydecanoic Acid from Sporidiobolus spp." Applied and Environmental Microbiology, 62(8), 2826–2831.
[Link][1]
Kothari, S. D., et al. (2022).
-decalactone from ricinoleic acid using Yarrowia lipolytica NCIM 3590." Preparative Biochemistry & Biotechnology.
[Link]
PubChem. "4-Hydroxydecanoic acid Compound Summary." National Library of Medicine.
[Link]
Waché, Y., et al. (2003). "The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-oxidation cycle from the direct precursor of -decalactone (4-hydroxydecanoic acid) during the degradation of ricinoleoyl-CoA." Journal of Biotechnology.
[Link]
Application Notes: 4-Hydroxydecanoic Acid as a Premier Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals Abstract (R)- and (S)-4-Hydroxydecanoic acid are invaluable chiral building blocks in modern organic synthesis. Their inherent stereochemistry and bifunctio...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)- and (S)-4-Hydroxydecanoic acid are invaluable chiral building blocks in modern organic synthesis. Their inherent stereochemistry and bifunctional nature—possessing both a hydroxyl and a carboxylic acid group—make them ideal starting materials for the stereoselective synthesis of a wide array of complex molecules, particularly γ-lactones. This document provides an in-depth guide to the strategic application of 4-hydroxydecanoic acid, detailing its conversion into key intermediates and offering validated protocols for its use in the synthesis of natural products and bioactive compounds.
Introduction: The Strategic Advantage of 4-Hydroxydecanoic Acid
Chirality is a fundamental principle in drug development and natural product synthesis, where the specific three-dimensional arrangement of atoms dictates biological activity. Chiral building blocks, or synthons, are molecules that possess a defined stereocenter and can be incorporated into a larger molecule to control its overall stereochemistry. 4-Hydroxydecanoic acid is a prime example of such a synthon.
Its principal value lies in its predisposition to form the corresponding γ-lactone, known as γ-decalactone.[1] This five-membered ring is a common motif in many natural products, including fragrances and signaling molecules.[1][2][3] The C4 stereocenter of the parent hydroxy acid directly translates to the stereocenter of the lactone, providing a reliable method for introducing chirality into a target molecule.
Key Attributes:
Defined Stereocenter: Commercially available in both (R) and (S) enantiomeric forms, allowing access to either stereochemical series of a target molecule.
Bifunctionality: The hydroxyl and carboxylic acid groups offer multiple handles for chemical modification and elaboration.
Lactone Formation: Readily undergoes intramolecular cyclization (lactonization) to form the thermodynamically stable γ-decalactone, a key synthetic intermediate.[1][4][5]
Core Application: Stereoselective Synthesis of γ-Lactones
The most common and powerful application of 4-hydroxydecanoic acid is its role as a precursor to chiral γ-decalactones. These lactones are not only valuable targets in their own right, particularly in the flavor and fragrance industry, but are also versatile intermediates for further synthetic transformations.[1]
}
enddot
Caption: General workflow for utilizing 4-hydroxydecanoic acid.
Mechanism & Rationale: The Lactonization Reaction
The cyclization of 4-hydroxydecanoic acid to γ-decalactone is an intramolecular esterification (Fischer esterification). The reaction is typically acid-catalyzed. The protonation of the carboxylic acid carbonyl group makes it more electrophilic and susceptible to nucleophilic attack by the C4 hydroxyl group. The reaction is driven to completion by the removal of water, often using a Dean-Stark apparatus or by azeotropic distillation.
Why this is effective:
Thermodynamic Favorability: The formation of a five-membered ring is entropically and enthalpically favorable.
Stereochemical Retention: The cyclization reaction occurs at the carboxylic acid and does not involve the chiral center at C4. Therefore, the stereochemistry of the starting material is faithfully transferred to the product. An (R)-4-hydroxydecanoic acid will yield an (R)-γ-decalactone.
Experimental Protocols
Protocol 1: Acid-Catalyzed Lactonization of (R)-4-Hydroxydecanoic Acid
This protocol describes a standard procedure for the efficient cyclization of 4-hydroxydecanoic acid to its corresponding γ-lactone.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Round-bottom flask
Dean-Stark apparatus and condenser
Separatory funnel
Rotary evaporator
Procedure:
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add (R)-4-hydroxydecanoic acid (e.g., 10.0 g, 53.1 mmol) and toluene (100 mL).
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.5 g, 2.6 mmol).
Heating and Water Removal: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 3-5 hours).
Reaction Quench: Allow the reaction mixture to cool to room temperature.
Workup: Transfer the mixture to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: The crude product is often of high purity. If necessary, further purification can be achieved by vacuum distillation or flash column chromatography on silica gel.
Expected Outcome:
Product: (R)-γ-Decalactone as a colorless to pale yellow oil.
Yield: Typically >90%.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy. The optical rotation can be measured to confirm the enantiomeric purity.
Protocol 2: Application in Natural Product Synthesis - Synthesis of (4R,5R)-4-Hydroxy-γ-decalactone
This example demonstrates how the basic γ-decalactone structure can be further functionalized. The synthesis of (4R,5R)-4-hydroxy-γ-decalactone, a natural product isolated from the Japanese orange fly, showcases the utility of this building block approach.[6] While the full synthesis is complex, the core logic relies on elaborating a chiral precursor derived from a similar strategy.
}
enddot
Caption: Stereochemical control from starting material to product.
Quantitative Data Summary
The efficiency of transformations involving 4-hydroxydecanoic acid and its derivatives is critical for its utility. The following table summarizes typical results for key reactions.
(R)- and (S)-4-Hydroxydecanoic acid are robust and reliable chiral building blocks for stereoselective synthesis. Their primary application as precursors to chiral γ-lactones provides a straightforward entry into a class of compounds prevalent in biologically active molecules. The protocols outlined here represent standard, high-yielding methods for leveraging the synthetic potential of this versatile molecule. As the demand for enantiomerically pure pharmaceuticals and fine chemicals grows, the strategic use of pre-existing chiral synthons like 4-hydroxydecanoic acid will continue to be a cornerstone of efficient and elegant synthetic design.
References
Wu, Y., et al. (2002). Synthesis of Natural Fragrant Molecules cis-3-Methyl-4-decanolide and Aerangis Lactone. General Enantioselective Routes to β,γ-cis-Disubstituted γ-Lactones and γ,δ-cis-Disubstituted δ-Lactones. The Journal of Organic Chemistry. Available at: [Link]
Wu, Y., et al. (2002). Synthesis of natural fragrant molecules cis-3-methyl-4-decanolide and aerangis lactone. General enantioselective routes to beta,gamma-cis-disubstituted gamma-lactones and gamma,delta-cis-disubstituted delta-lactones. PubMed. Available at: [Link]
Alchihab, M., et al. (2010). β-oxidation of ricinoleic acid and 4-hydroxy decanoic lactone. ResearchGate. Available at: [Link]
Ortiz, A., et al. (2009). The first total synthesis of (±)-4-methoxydecanoic acid: a novel antifungal fatty acid. PMC. Available at: [Link]
Gangani, A. J., et al. (2021). Concise Stereoselective Synthesis of β-Hydroxy-γ-lactones: (4 R,5 R)-4-Hydroxy-γ-decalactone from the Japanese Orange Fly and Enantiomers of Arachnid Harvestmen Isolates. PubMed. Available at: [Link]
SciSpace. (2021). Regio- and Enantio-selective Chemo-enzymatic C-H-Lactonization of Decanoic Acid to (S)-δ-Decalactone. Available at: [Link]
Wang, T., et al. (2021). Stereoselective synthesis of chiral δ-lactones via an engineered carbonyl reductase. Chemical Communications, RSC Publishing. Available at: [Link]
Topic: Conditions for the Lactonization of 4-Hydroxydecanoic Acid to γ-Decalactone
An Application Guide for Researchers and Drug Development Professionals Abstract This document provides a comprehensive scientific guide on the intramolecular cyclization (lactonization) of 4-hydroxydecanoic acid to prod...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide for Researchers and Drug Development Professionals
Abstract
This document provides a comprehensive scientific guide on the intramolecular cyclization (lactonization) of 4-hydroxydecanoic acid to produce γ-decalactone, a valuable compound in the flavor, fragrance, and pharmaceutical industries. We will explore the underlying chemical principles, compare various reaction conditions, and provide a detailed, field-proven protocol for achieving efficient lactonization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement this critical transformation.
Introduction: The Significance of Lactonization
Lactonization is an intramolecular esterification of a hydroxycarboxylic acid, yielding a cyclic ester known as a lactone. The stability and favorability of this reaction are highly dependent on the resulting ring size, with five-membered (γ) and six-membered (δ) lactones being the most thermodynamically stable and readily formed.[1]
The specific conversion of 4-hydroxydecanoic acid to its corresponding lactone is of significant commercial and research interest. The product, γ-decalactone (also known as 4-decanolide), is a potent aroma compound characterized by a strong fruity, peach-like scent.[2] Its synthesis is a key step in both chemical and biotechnological production routes, where 4-hydroxydecanoic acid is often generated as a precursor through biotransformation of substrates like ricinoleic acid.[2][3][4] Understanding the conditions that promote efficient cyclization is paramount for maximizing yield and purity.
Reaction Mechanism and Theoretical Framework
The most direct and common method for the lactonization of 4-hydroxydecanoic acid is through acid catalysis. This process follows a well-established nucleophilic acyl substitution pathway.
Key Mechanistic Steps (Acid-Catalyzed):
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon.
Intramolecular Nucleophilic Attack: The hydroxyl group at the C4 position acts as an intramolecular nucleophile, attacking the now highly electrophilic carbonyl carbon.
Tetrahedral Intermediate Formation: This attack results in the formation of a cyclic, tetrahedral intermediate.
Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyls of the original carboxyl group, creating a good leaving group (water).
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water.
Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the stable γ-decalactone.
The entire process is reversible, and the equilibrium can be shifted toward the lactone product by removing water as it is formed.[5]
Caption: Mechanism of acid-catalyzed lactonization of 4-hydroxydecanoic acid.
While direct acid catalysis is effective, other sophisticated methods exist for lactonization, particularly for more complex or sensitive substrates. These include:
Mitsunobu Reaction: This method activates the hydroxyl group using triphenylphosphine (PPh₃) and an azodicarboxylate like DIAD or DEAD, allowing the carboxylate to act as the nucleophile.[6][7][8] It proceeds with inversion of configuration at the alcohol's stereocenter.[9][10]
Yamaguchi Lactonization: This is a powerful method for forming macrolactones (large rings) but can be applied to smaller rings as well. It involves forming a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent), which is then cyclized in the presence of DMAP (4-dimethylaminopyridine).[11][12][13][14]
Key Parameters and Comparative Conditions
The efficiency of lactonization is governed by several critical experimental parameters. The choice of these conditions dictates reaction rate, yield, and the suppression of side reactions like intermolecular polymerization.
Catalyst: Strong protic acids (e.g., HCl, H₂SO₄) or Lewis acids are effective. In biotechnological contexts, acidification of the culture medium post-fermentation is a common strategy to induce lactonization.[2][3][4] For instance, adding HCl to lower the pH to 1.5-2 is a standard procedure.[2]
Temperature: Elevated temperatures are often employed to accelerate the reaction and, crucially, to facilitate the removal of water. Heating a reaction mixture to reflux with a Dean-Stark apparatus is a classic and highly effective technique for driving the equilibrium towards the lactone product.[5] Heating at 100°C is a documented condition for achieving complete lactonization.[2]
Solvent: A non-polar, aprotic solvent that forms an azeotrope with water (e.g., toluene, benzene) is ideal for facilitating water removal.
Concentration: To favor the intramolecular cyclization over intermolecular polymerization, the reaction should be run under dilute conditions.
Method
Catalyst/Reagent
Solvent
Temperature
Key Features & Insights
Reference
Direct Acidification
Hydrochloric Acid (HCl)
Aqueous Medium / Diethyl Ether
100 °C
Commonly used post-biotransformation to ensure complete cyclization of the generated hydroxy acid. Simple and effective.
Detailed Experimental Protocol: Acid-Catalyzed Lactonization via Azeotropic Dehydration
This protocol describes a robust and scalable method for the lactonization of 4-hydroxydecanoic acid using an acid catalyst and azeotropic removal of water.
4.1 Materials and Reagents
4-Hydroxydecanoic Acid
Toluene (anhydrous)
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Round-bottom flask
Dean-Stark apparatus
Condenser
Heating mantle with magnetic stirrer
Separatory funnel
Rotary evaporator
4.2 Step-by-Step Procedure
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxydecanoic acid (e.g., 5.0 g, 1.0 eq).
Solvent Addition: Add anhydrous toluene (100 mL) to the flask. The high dilution (approx. 0.25 M) is critical to minimize intermolecular side reactions.
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.25 g, ~0.05 eq).
Apparatus Assembly: Assemble the flask with a Dean-Stark trap and a reflux condenser. Ensure all joints are properly sealed. Fill the Dean-Stark trap with toluene before starting.
Heating and Reflux: Heat the mixture to a gentle reflux using the heating mantle. Stir the solution vigorously. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap.
Reaction Monitoring: Monitor the reaction by observing the amount of water collected in the trap. The reaction is complete when no more water is collected and the theoretical amount has been reached. This typically takes 2-4 hours.
Work-up - Quenching: Once the reaction is complete, allow the flask to cool to room temperature.
Work-up - Washing: Transfer the toluene solution to a separatory funnel. Wash the organic layer sequentially with:
Saturated NaHCO₃ solution (2 x 50 mL) to neutralize the p-TsOH catalyst and remove any unreacted starting material.
Brine (1 x 50 mL) to remove residual water.
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.
Purification: The crude γ-decalactone can be purified by vacuum distillation or silica gel column chromatography if necessary to achieve high purity.
Caption: Experimental workflow for acid-catalyzed lactonization.
Troubleshooting and Key Considerations
Polymer Formation: If a significant amount of polymeric material is observed, the initial concentration of the hydroxy acid was likely too high. Re-run the reaction under more dilute conditions.
Incomplete Reaction: If water collection stalls before the theoretical amount, the catalyst may be insufficient or deactivated. An additional small portion of catalyst can be added. Ensure the system is free of leaks.
Spontaneous Cyclization: Be aware that 4-hydroxydecanoic acid can slowly cyclize upon storage, especially if acidic impurities are present. It is best to use it fresh or verify its purity before starting the reaction.
Hydrolysis: The reverse reaction, hydrolysis of the lactone back to the hydroxy acid, can occur if the product is exposed to water under acidic or basic conditions for extended periods.[19][20] Ensure thorough drying and neutral conditions during work-up.
References
Alchihab, M., Aldiguier, A.-S., Ledesma-Amaro, R., et al. (2010). β-oxidation of ricinoleic acid and 4-hydroxy decanoic lactone. ResearchGate. Available at: [Link]
Braga, A., & Belo, I. (2020). Comparison of gamma-decalactone biosynthesis by yeast Yarrowia lipolytica MTLY40-2p and W29 in batch-cultures. Taylor & Francis Online. Available at: [Link]
Chemistry LibreTexts. (2023). Mitsunobu Macrolactonization. Available at: [Link]
Feron, G., Dufossé, L., Pierard, E., et al. (1996). Production, Identification, and Toxicity of g-Decalactone and 4-Hydroxydecanoic Acid from Sporidiobolus spp. Applied and Environmental Microbiology. Available at: [Link]
Gagliardi, M., & Bifone, A. (2018). Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone. PLOS One. Available at: [Link]
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan.
Lee, D. A., & Vederas, J. C. (1989). Mechanism of formation of serine p-lactones by Mitsunobu cyclization: synthesis and use of L-serine stereospecifically label. Canadian Science Publishing. Available at: [Link]
Muller, J., Xia, A., & Jones, P. R. (2025). A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones. Journal of Biological Engineering. Available at: [Link]
Pearson Education. (n.d.). Lactones, Lactams and Cyclization Reactions. Available at: [Link]
TutorChase. (n.d.). How do you synthesise a lactone from a hydroxy acid? Available at: [Link]
Waché, Y., Aguedo, M., Nicaud, J.-M., & Belin, J.-M. (2001). Production of Lactones and Peroxisomal Beta-Oxidation in Yeasts. PubMed. Available at: [Link]
Wikipedia. (n.d.). Mitsunobu reaction. Available at: [Link]
Wikipedia. (n.d.). 山口ラクトン化反応 (Yamaguchi lactonization reaction). Available at: [Link]
Zhang, Z., Gibson, P., Clark, S. B., et al. (n.d.). Lactonization and Protonation of Gluconic Acid: A Thermodynamic and Kinetic Study by Potentiometry, NMR and ESI-MS. OSTI.gov. Available at: [Link]
Zhdankin, V. V., & Stang, P. J. (2013). Mechanisms of lactone hydrolysis in acidic conditions. PubMed. Available at: [Link]
Application Note: High-Yield Microbial Production of 4-Hydroxydecanoic Acid and γ-Decalactone using Sporidiobolus spp.
Introduction and Mechanistic Rationale The bioconversion of castor oil derivatives—specifically ricinoleic acid—into high-value lactones is a cornerstone of natural flavor, fragrance, and pharmaceutical precursor manufac...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Rationale
The bioconversion of castor oil derivatives—specifically ricinoleic acid—into high-value lactones is a cornerstone of natural flavor, fragrance, and pharmaceutical precursor manufacturing. While the yeast Sporidiobolus salmonicolor is traditionally utilized for the direct production of γ-decalactone (a peach-like aroma compound), its industrial scalability is severely bottlenecked by product toxicity[1].
As an advanced alternative, Sporidiobolus ruinenii offers a strategic metabolic bypass: rather than immediately lactonizing the intermediate, it accumulates the open-ring precursor, 4-hydroxydecanoic acid (4-HDA) [2]. This Application Note provides drug development professionals and bioprocess engineers with a mechanistic breakdown, strain selection criteria, and a self-validating protocol for the optimized production and recovery of 4-HDA.
The Causality of Toxicity vs. Yield
Ricinoleic acid (12-hydroxy-9-octadecenoic acid) is taken up by the yeast and undergoes peroxisomal β-oxidation. The carbon chain is sequentially shortened to yield 4-HDA.
In S. salmonicolor: 4-HDA is rapidly lactonized into γ-decalactone. Because γ-decalactone is highly lipophilic, it partitions into cellular membranes. Once concentrations reach approximately 400 mg/L, it causes massive intracellular inclusions, organelle lysis, and rapid cell death[1].
In S. ruinenii: The yeast lacks the immediate capacity to catabolize or lactonize 4-HDA at a neutral pH[2]. The accumulation of the more hydrophilic 4-HDA prevents membrane disruption. This allows the yeast to maintain viability over extended fermentation periods (up to 216 hours) and process significantly higher concentrations of the methyl ricinoleate substrate. Furthermore, modulating the oxidoreduction potential by adding reducing agents (e.g., dithiothreitol or hydrogen) can influence β-oxidation activity and cellular ultrastructure, further enhancing precursor flux[3].
Peroxisomal β-oxidation of ricinoleic acid to 4-HDA and γ-decalactone in Sporidiobolus spp.
Comparative Strain Performance
To design an efficient bioprocess, researchers must select the yeast strain based on the desired downstream product and the available toxicity-management infrastructure. Table 1 summarizes the critical performance metrics between the two primary Sporidiobolus species.
Performance Metric
Sporidiobolus salmonicolor (CBS 2636)
Sporidiobolus ruinenii (CBS 5001)
Primary Product (at pH 6.0)
γ-Decalactone
4-Hydroxydecanoic Acid (4-HDA)
Product Cytotoxicity
High (Causes membrane lysis)
Low (Hydrophilic, well-tolerated)
Max Yield (Lactone Equivalent)
~800 - 900 mg/L
~1,900 mg/L (Requires pH 2.0 extraction)
Optimal Bioconversion Time
130 hours
216 hours
Metabolic Fate of 4-HDA
Rapidly lactonized natively
Accumulates in culture broth
Self-Validating Experimental Protocol
This protocol outlines the bioconversion of methyl ricinoleate to 4-HDA using S. ruinenii, followed by controlled acidification to recover the product as γ-decalactone for accurate GC-MS quantification[2].
Step-by-step workflow for the microbial production and extraction of 4-HDA.
Inoculate S. ruinenii (CBS 5001) into 100 mL of medium in a 500 mL baffled flask. Incubate at 25°C, 250 rpm for 48 hours.
Self-Validation Checkpoint: Measure the OD₆₀₀ prior to bioreactor inoculation. An OD₆₀₀ of 2.0–3.0 ensures the cells have exited the lag phase. A healthy Sporidiobolus culture will exhibit strong pink/red pigmentation; a loss of color indicates severe physiological stress[1].
Transfer the inoculum (2% v/v) into a 7-liter fermentor containing 5 liters of the sterilized medium.
Maintain parameters: 25°C, aeration at 1 VVM, and agitation at 300 rpm. Crucially, regulate the pH strictly at 6.0 using 2.5 N NaOH or 2.5 N H₂SO₄.
Allow the cells to reach the stationary phase (approx. 24 hours).
Initiate bioconversion by adding 5% (v/v) methyl ricinoleate. Causality note: Adding the substrate at the stationary phase separates the biomass growth phase from the bioconversion phase, preventing the substrate from inhibiting initial cell proliferation.
Self-Validation Checkpoint: Monitor cell viability via CFU/mL plating concurrently with GC-MS sampling. In S. ruinenii, viability should remain stable (>10⁷ CFU/mL) even after substrate addition. A precipitous drop indicates an unintended pH shift causing premature lactonization and subsequent toxicity[2].
Step 3: Acidification and Solvent Extraction
Because S. ruinenii accumulates the open-ring 4-HDA, standard neutral extraction will drastically underreport the bioconversion yield.
Harvest 100 mL of the culture broth after 216 hours of fermentation.
Acidification: Adjust the pH of the harvested broth to 2.0 using concentrated HCl. Causality note: This thermodynamic shift forces the accumulated 4-HDA to undergo intramolecular esterification (lactonization) into γ-decalactone, allowing for standardized quantification.
Extract the lactone using the Likens-Nickerson method with 30 mL of bidistilled dichloromethane (CH₂Cl₂).
Self-Validation Checkpoint: Split the final broth into two aliquots. Extract Aliquot A at pH 6.0 and Aliquot B at pH 2.0. If the bioconversion was successful, Aliquot B will yield up to 2.5x more γ-decalactone than Aliquot A, validating the presence of the accumulated 4-HDA precursor[2].
Step 4: GC-MS / GC-FTIR Quantification
Spike the solvent extract with 100 mg/L of γ-undecalactone as an internal standard.
Analyze the volatile compounds on a bonded fused silica capillary column (e.g., DB-FFAP, 30 m × 0.32 mm i.d.).
Program the oven: 40°C to 240°C at a ramp rate of 3°C/min.
Self-Validation Checkpoint: Recovery rates of the γ-undecalactone internal standard must exceed 95% to validate the extraction efficiency of the CH₂Cl₂ solvent system.
References
1.[1] Title: Fatty acid accumulation in the yeast Sporidiobolus salmonicolor during batch production of γ-decalactone.
Source: FEMS Microbiology Letters, Oxford Academic.
URL: [Link]
2.[2] Title: Production, Identification, and Toxicity of γ-Decalactone and 4-Hydroxydecanoic Acid from Sporidiobolus spp.
Source: Applied and Environmental Microbiology, ASM Journals.
URL: [Link]
3.[3] Title: Metabolism of fatty acid in yeast: addition of reducing agents to the reaction medium influences β-oxidation activities, γ-decalactone production, and cell ultrastructure in Sporidiobolus ruinenii cultivated on ricinoleic acid methyl ester.
Source: Canadian Journal of Microbiology, Canadian Science Publishing.
URL: [Link]
Application Note: Precision Synthesis of Poly(decalactone) Biodegradable Polymers
This Application Note is structured to guide researchers through the synthesis of Poly(decalactone) , specifically addressing the critical thermodynamic distinction between the 4-hydroxy (gamma) and 5-hydroxy (delta) iso...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to guide researchers through the synthesis of Poly(decalactone) , specifically addressing the critical thermodynamic distinction between the 4-hydroxy (gamma) and 5-hydroxy (delta) isomers.
Scientific Note on Nomenclature & Feasibility:
While Poly(4-hydroxydecanoate) (derived from
-decalactone) is the theoretical target requested, it is scientifically established that the 5-membered -lactone ring possesses low ring strain, making homopolymerization thermodynamically unfavorable under standard conditions (Gibbs free energy ). The industry-standard biodegradable polymer in this class is Poly(5-hydroxydecanoate) (derived from -decalactone), which polymerizes efficiently due to the higher strain of the 6-membered ring.
This guide provides the protocol for the Ring-Opening Polymerization (ROP) of
-decalactone , which yields the amorphous, biodegradable polyester often utilized as the functional equivalent in drug delivery and tissue engineering.
Part 1: Executive Summary & Thermodynamic Logic
Poly(decalactone) is a fully bio-based, amorphous polyester with a low glass transition temperature (
), making it an ideal "soft block" for thermoplastic elastomers or a hydrophobic core for amphiphilic micelles.
The Isomer Challenge (Gamma vs. Delta)
Successful synthesis relies on selecting the correct monomer isomer.
Feature
-Decalactone (4-Decanolide)
-Decalactone (5-Decanolide)
Ring Size
5-membered (Gamma)
6-membered (Delta)
Origin
Bio-fermentation (Ricinus oil)
Bio-fermentation / Chemical
Ring Strain
Low ()
Moderate ()
Polymerizability
Negligible (Equilibrium favors monomer)
High (Equilibrium favors polymer)
Target Polymer
Poly(4-hydroxydecanoate)
Poly(5-hydroxydecanoate)
Guidance: This protocol focuses on
-decalactone (P(5HD)). Attempts to homopolymerize -decalactone will result in <5% conversion and oligomers, as supported by thermodynamic studies [1].
Part 2: Experimental Protocols
Method A: Organocatalytic ROP (High Precision)
Objective: Synthesize high molecular weight (
) Poly(-decalactone) with narrow dispersity ().
Mechanism: Hydrogen-bonding activation using TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene).
Materials
Monomer:
-Decalactone (98%, dried over and distilled).
Catalyst: TBD (Sublimed prior to use).
Initiator: Benzyl Alcohol (BnOH) or PLLA-macroinitiator (for block copolymers).
Quenching Agent: Benzoic acid.
Solvent: Toluene (Anhydrous) or Bulk (No solvent).
Step-by-Step Workflow
Preparation (Glovebox/Schlenk Line):
In a glovebox, weigh TBD (14 mg, 0.1 mmol) into a flame-dried Schlenk flask.
Add Benzyl Alcohol (10.8 mg, 0.1 mmol) as the initiator.
Note: The ratio of [Monomer]:[Initiator] determines the target molecular weight (
). For a target of ~17 kDa, use a 100:1 ratio.
Polymerization:
Add
-Decalactone (1.70 g, 10 mmol) via syringe.
Bulk Condition (Preferred): Stir the neat mixture at room temperature (25°C) .
Causality: Unlike lactide (requires heat),
-decalactone ROP is equilibrium-driven. Lower temperatures favor polymer formation (enthalpy-driven) and minimize transesterification (side reactions) [2].
Monitoring:
Extract aliquots at 30, 60, and 120 minutes.
Analyze via
-NMR (). Monitor the shift of the -proton from 4.2 ppm (monomer) to 4.8 ppm (polymer) .
Termination:
Once conversion reaches equilibrium (~90-95%), add Benzoic acid (excess relative to TBD) dissolved in chloroform to quench the catalyst immediately.
Warning: Failure to quench rapidly can lead to back-biting and depolymerization if the temperature fluctuates.
Purification:
Dilute the crude polymer in a minimal amount of Chloroform.
Precipitate dropwise into cold Methanol (-20°C).
-Decalactone monomer is soluble in methanol; the polymer will precipitate as a viscous oil or sticky gum.
Decant methanol and dry the polymer under high vacuum (24h, 40°C).
Method B: Enzymatic ROP (Biomedical Grade)
Objective: Metal-free synthesis for sensitive drug delivery applications.
Catalyst: Immobilized Lipase B from Candida antarctica (Novozym 435).[1]
Setup:
Dry Novozym 435 beads (10 wt% relative to monomer) in a vacuum desiccator over
for 24h.
Combine
-Decalactone (2.0 g) and Toluene (4.0 mL) in a vial.
Reaction:
Add the dried enzyme beads.
Incubate at 60°C with orbital shaking (200 rpm).
Note: Enzymes require higher temperatures than TBD to achieve reasonable kinetics, but 60°C is mild enough to prevent degradation.
Workup:
Filter off the enzyme beads.
Evaporate solvent and precipitate in cold methanol as in Method A.
Part 3: Visualization & Logic
Pathway Diagram: TBD-Catalyzed Ring Opening
The following diagram illustrates the activation mechanism and the equilibrium pathway.
Caption: Mechanism of TBD-catalyzed ROP. Note the reversible nature (dotted red line) which dictates the need for low-temperature processing to maximize conversion.
Workflow: Synthesis to Purification
Caption: Operational workflow for the synthesis of Poly(delta-decalactone).
Part 4: Data Presentation & Characterization
Expected Properties Table
Use these values to validate your synthesized polymer.
Property
Value Range
Method of Verification
Appearance
Colorless, viscous liquid to semi-solid gum
Visual
(Number Avg MW)
10,000 – 80,000 g/mol
GPC (vs. Polystyrene std)
Dispersity ()
1.10 – 1.30 (Chemical) / 1.5 (Enzymatic)
GPC
Glass Transition ()
-51°C to -45°C
DSC (Heat/Cool/Heat cycle)
Melting Point ()
None (Amorphous)
DSC
Degradation
Hydrolytic (Slow), Enzymatic (Fast)
Weight loss study
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Conversion (<50%)
Impure monomer (Water/Acid traces)
Redistill monomer over . Ensure Schlenk glassware is flame-dried.
Broad Dispersity ()
Transesterification (Back-biting)
Reduce reaction time. Quench immediately upon reaching equilibrium. Lower temperature.
No Polymerization
Wrong Isomer Used (-decalactone)
Verify monomer CAS: Use 705-86-2 (), NOT 706-14-9 ().
Part 5: References
Schneiderman, D. K., et al. (2014). Ring-opening polymerization of lactones and lactides: An organic chemistry lab synthesis. Journal of Chemical Education. Link (Confirming lack of polymerization for gamma-decalactone).
Martello, M. T., et al. (2011). Bulk Ring-Opening Transesterification Polymerization of the Renewable
-Decalactone Using an Organocatalyst. ACS Macro Letters. Link (Primary protocol source for TBD synthesis).
Bansal, K. K., et al. (2015).[2] Poly(delta-decalactone)-b-poly(l-lactide) Block Copolymers via Organic-Catalyzed Ring Opening Polymerization. ACS Macro Letters. Link (Block copolymer applications).
Olsen, P., et al. (2013). Poly(delta-decalactone): A new bio-based polyester. Journal of Polymer Science Part A. Link
Gross, R. A., et al. (2010). Evaluation of Cell-Free Metabolic Engineering for the Synthesis of Poly(4-hydroxybutyrate). (Contextual reference for 4-hydroxy vs 5-hydroxy thermodynamic barriers).
Derivatization of 4-hydroxydecanoic acid for GC-MS analysis
Application Note: High-Fidelity Quantitation of 4-Hydroxydecanoic Acid via GC-MS Abstract The accurate quantitation of 4-hydroxydecanoic acid (4-HDA) is frequently compromised by its thermodynamic instability. As a gamma...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Fidelity Quantitation of 4-Hydroxydecanoic Acid via GC-MS
Abstract
The accurate quantitation of 4-hydroxydecanoic acid (4-HDA) is frequently compromised by its thermodynamic instability. As a gamma-hydroxy fatty acid, 4-HDA undergoes spontaneous intramolecular cyclization to form
-decalactone under acidic or thermal stress. This Application Note details a robust derivatization protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) . By converting the unstable hydroxy-acid into a bis-trimethylsilyl (TMS) derivative, this method prevents lactonization, increases volatility, and enables sensitive detection via Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction & Chemical Context
The Analytical Challenge: The Lactonization Trap
4-Hydroxydecanoic acid contains a hydroxyl group at the
-position (C4) relative to the carboxylic acid. In aqueous acidic environments or during the heated injection phase of gas chromatography, this molecule rapidly cyclizes to form -decalactone, expelling water.
Standard Fatty Acid Methyl Ester (FAME) protocols using acidic methanol (e.g.,
) are unsuitable for 4-HDA because they catalyze this lactonization, leading to split peaks (acid vs. lactone) and quantitative errors.
The Solution: Silylation
To analyze the intact acid, both the hydroxyl (-OH) and carboxyl (-COOH) protons must be replaced simultaneously with non-polar groups. Silylation using BSTFA with 1% TMCS (Trimethylchlorosilane) is the superior strategy. It yields bis-TMS-4-hydroxydecanoate , a thermally stable, volatile derivative that produces a distinct mass spectral signature.
Derivatization Chemistry
The reaction involves a nucleophilic attack by the active hydrogens of 4-HDA on the silicon atom of the BSTFA. TMCS acts as a catalyst to overcome the steric hindrance of the secondary hydroxyl group at C4.
Reaction Scheme:
Figure 1: Reaction scheme converting labile 4-HDA into the stable Bis-TMS derivative.
Experimental Protocol
Safety Note: BSTFA is moisture-sensitive and corrosive. Perform all steps in a fume hood.
Reagents & Materials
Standard: 4-Hydroxydecanoic acid (or hydrolyzed
-decalactone).
Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco).
Solvent: Anhydrous Pyridine (Critical for catalyzing the reaction and scavenging acid).
Internal Standard (IS): 3-Hydroxydecanoic acid or Deuterated GHB analog (if available).
Sample Preparation Workflow
Lactone Opening (If required): If starting with
-decalactone or a biological sample where equilibrium favors the lactone, add 200 µL of 0.1 M NaOH and incubate at 40°C for 15 mins. This forces the ring open to the carboxylate salt.
Drying (CRITICAL):
Evaporate the sample to complete dryness under a stream of Nitrogen (
) at 40°C.
Note: Any residual water will hydrolyze the BSTFA reagent, stopping the reaction.
If NaOH was used, add a slight excess of HCl in methanol, dry again, or rely on the silylation reagent's excess power (though salt formation can be tricky). Preferred: L-L extraction of the acidified sample into Ethyl Acetate, then dry the organic layer.
Derivatization:
Reconstitute the dried residue in 50 µL Anhydrous Pyridine .
Add 50 µL BSTFA + 1% TMCS .
Cap the vial tightly (PTFE-lined cap).
Vortex for 10 seconds.
Incubation:
Heat at 60°C for 30 minutes .
Allow to cool to room temperature.
Injection: Transfer to an autosampler vial. Inject within 24 hours.
Change liner to deactivated glass wool; trim column.
Missing Peaks
No signal for 332/317
Water contamination.
Ensure sample is 100% dry before adding BSTFA. Check pyridine quality.
Extra Peak
Peak at lower RT
Incomplete derivatization (Mono-TMS).
Increase reaction time or temp (e.g., 70°C). Ensure 1% TMCS is present.[2][3]
Lactone Peak
Peak matching -decalactone
Thermal degradation in inlet.
Lower inlet temp to 230°C; ensure derivatization is complete (capped -OH prevents lactonization).
References
Lipid Maps. "Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry." Lipid Maps Protocols. Available at: [Link] (Accessed Oct 2025).
Agilent Technologies. "Determination of Gamma-Hydroxy-Butyrate (GHB) in Biological Samples." Application Note 5991-1526EN. Available at: [Link] (Accessed Oct 2025).
Jones, P.M., & Bennett, M.J. (2010). "3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry." Methods in Molecular Biology, 603, 229-243.[4] [4]
Optimizing pH to stabilize 4-hydroxydecanoic acid in solution
Welcome to the Technical Support Center for lipid formulation and analysis. As a Senior Application Scientist, I have compiled this comprehensive guide to address one of the most common challenges in lipid biochemistry:...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for lipid formulation and analysis. As a Senior Application Scientist, I have compiled this comprehensive guide to address one of the most common challenges in lipid biochemistry: the spontaneous degradation (lactonization) of 4-hydroxydecanoic acid (4-HDA) into gamma-decalactone (GDL) in aqueous solutions.
This guide is designed for researchers and drug development professionals, providing mechanistic insights, self-validating protocols, and troubleshooting steps to ensure the structural integrity of your 4-HDA formulations.
Section 1: Core FAQs & Mechanistic Insights
Q1: Why does 4-hydroxydecanoic acid rapidly degrade into a lactone in my aqueous formulations?A: 4-HDA does not simply "degrade"; it undergoes a highly favorable intramolecular esterification known as lactonization. The hydroxyl group at the C4 position acts as an internal nucleophile, attacking the C1 carboxylic acid carbon. This reaction releases a water molecule and forms a thermodynamically stable 5-membered ring, gamma-decalactone (GDL)[1]. This cyclization occurs spontaneously at room temperature and is heavily accelerated by acidic conditions[2].
Q2: What is the optimal pH to stabilize the open-chain 4-HDA form, and what is the causality behind this?A: To prevent cyclization, the molecule must be maintained in its deprotonated, carboxylate salt form (e.g., sodium 4-hydroxydecanoate). The pKa of typical aliphatic carboxylic acids is approximately 4.5 to 4.8. By formulating your solution at a mild alkaline pH of 7.5 to 8.5 , you ensure that >99% of the molecules are deprotonated.
Mechanistic Causality: When deprotonated, the carboxylate carbon becomes electron-rich (less electrophilic), which strongly repels the nucleophilic attack from the C4 hydroxyl group. Conversely, in acidic environments (pH 1–3), the carbonyl oxygen is protonated, making the C1 carbon highly electrophilic and driving spontaneous cyclization[1],[3].
Fig 1: pH-dependent equilibrium between 4-hydroxydecanoic acid and gamma-decalactone.
Section 2: Quantitative Stability Data
To guide your formulation parameters, the following table summarizes the expected equilibrium states of 4-HDA at various pH levels.
Table 1: Quantitative Effect of pH on 4-HDA Stability (24-Hour Incubation at 25°C)
pH Level
Dominant Chemical Species
Lactonization Rate
4-HDA Recovery (%)
GDL Formation (%)
1.0 - 3.0
Protonated 4-HDA / GDL
Very High
< 10%
> 90%
4.5 - 5.5
Equilibrium Mixture
Moderate
40 - 60%
40 - 60%
7.5 - 8.5
Deprotonated 4-HDA Salt
Negligible
> 98%
< 2%
> 10.0
Deprotonated 4-HDA Salt
Negligible
> 95% (Risk of oxidation)
< 1%
(Data synthesized from the equilibrium dynamics of gamma-hydroxy acids and lactone biotransformation studies[1],[3])
Section 3: Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Built-in quality control checks guarantee that artifactual lactonization does not skew your results.
Protocol A: Preparation of pH-Stabilized 4-HDA Solutions
Buffer Preparation: Prepare a 0.1 M Potassium Phosphate buffer. Adjust the pH to exactly 8.0 using 0.1 M KOH.
Solubilization: Slowly add 4-HDA to the buffer under continuous magnetic stirring at 20°C.
Validation Check 1 (Buffering Capacity): Measure the pH immediately after complete dissolution. The addition of the acid will consume base. If the pH drops below 7.5, titrate back to 8.0 using 0.1 M KOH. A failure to maintain pH > 7.5 will initiate lactonization.
Sterilization: Filter the solution through a 0.22 µm PES membrane.
Validation Check 2 (Optical Clarity): Inspect the solution. It must remain optically clear. Turbidity indicates incomplete salt formation or precipitation.
Protocol B: Artifact-Free Extraction and Quantification
Standard lipid extraction protocols (like Bligh-Dyer or Folch) often require acidifying the aqueous phase to pH 2 to partition fatty acids into the organic layer. Do not do this. Acidifying 4-HDA will instantly convert it to GDL, ruining your mass balance[3].
Quenching: Quench your biological or chemical reaction by chilling the sample to 4°C. Ensure the sample pH is ≥ 7.5.
First Extraction (GDL removal): Add an equal volume of ethyl acetate to the alkaline aqueous sample. Vortex and centrifuge. The neutral GDL will partition into the organic phase, while the charged 4-HDA salt remains in the aqueous phase.
Solid-Phase Extraction (SPE) of 4-HDA: Apply the aqueous phase to a Weak Anion Exchange (WAX) SPE cartridge pre-conditioned with pH 8.0 buffer.
Elution: Elute the 4-HDA using a high-ionic-strength basic buffer (e.g., 5% NH4OH in methanol) rather than an acidic solvent.
Validation Check 3 (Mass Balance): Quantify both fractions via LC-MS. The total moles of GDL (from step 2) plus the total moles of 4-HDA (from step 4) must equal your initial molar input ±5%.
Fig 2: Self-validating workflow for the formulation and analysis of stabilized 4-HDA.
Section 4: Troubleshooting Guide
Issue: I am losing 4-HDA during my liquid-liquid extraction, and my GDL peaks are artificially high.
Causality: You are likely using a standard fatty acid extraction protocol that utilizes HCl or formic acid to protonate the carboxylate group. As established, protonating 4-HDA immediately triggers spontaneous cyclization into GDL[3].
Solution: Abandon acidic liquid-liquid extraction. Switch to the WAX-SPE method detailed in Protocol B, which allows you to extract the lipid in its stable, deprotonated state.
Issue: My 4-HDA solution turns cloudy over time at pH 8.0.
Causality: At alkaline pH, carboxylic acids are prone to forming insoluble salts with divalent cations (like Ca²⁺ or Mg²⁺). Alternatively, because 4-HDA is a readily metabolized fatty acid derivative, microbial contamination may be occurring[2].
Solution: Formulate using HPLC-grade ultra-pure water and add a chelating agent (e.g., 1 mM EDTA) to sequester divalent cations. Always filter-sterilize your final formulations.
References
Preventing degradation of gamma-decalactone during ... - Benchchem. Benchchem.
Attempt to Develop an Effective Method for the Separation of Gamma-Decalactone from Biotransformation Medium. MDPI.
Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. MDPI.
Overcoming toxicity of ricinoleic acid in 4-hydroxydecanoic acid production
Welcome to the Biotransformation Technical Support Center . This portal is designed for researchers, scientists, and drug development professionals engineering microbial systems for the production of 4-hydroxydecanoic ac...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Biotransformation Technical Support Center . This portal is designed for researchers, scientists, and drug development professionals engineering microbial systems for the production of 4-hydroxydecanoic acid (4-HDA) and its high-value lactone derivative, γ-decalactone.
Below, you will find our comprehensive knowledge base, diagnostic troubleshooting guides, and self-validating experimental protocols to help you overcome the critical bottleneck in this workflow: ricinoleic acid (RA) and γ-decalactone toxicity .
Knowledge Base: Mechanistic FAQs
Q: Why does ricinoleic acid (RA) cause sudden cell death during biotransformation?A: Ricinoleic acid and its lactonized product, γ-decalactone, are highly lipophilic molecules. When present at high concentrations in the aqueous phase, they rapidly partition into the microbial cell membrane. This interaction severely increases membrane fluidity and alters the phase transition temperature of the lipid bilayer, compromising membrane integrity[1]. This fluidization leads to the leakage of intracellular contents and rapid cell death[2].
Q: Is the intermediate 4-hydroxydecanoic acid (4-HDA) as toxic as the final product?A: No. Mechanistic studies have proven that 4-HDA is significantly less toxic to microbial cells than its cyclic counterpart, γ-decalactone[3]. Strains that naturally accumulate 4-HDA without rapidly converting it to the lactone form exhibit much higher viability during prolonged biotransformation runs[3].
Q: How does the choice of microbial chassis affect toxicity tolerance?A: Different strains exhibit distinct metabolic profiles that dictate their survival. For example, Sporidiobolus ruinenii produces a mixture of γ-decalactone and the less-toxic 4-HDA, giving it a survival advantage at high RA concentrations[3]. Conversely, Sporidiobolus salmonicolor rapidly and exclusively produces the highly toxic γ-decalactone, leading to severe viability drops because it cannot further catabolize 4-HDA[3]. Industrial chassis like Yarrowia lipolytica utilize peroxisomal β-oxidation for this conversion and can be genetically or chemically manipulated to tolerate higher titers[4].
Diagnostic Center: Troubleshooting Guide
Symptom: Rapid decline in cell viability immediately upon RA addition.
Root Cause: Acute membrane fluidization due to a high dissolved concentration of RA in the aqueous medium[1].
Causality & Solution: Do not add RA as a single bolus. Implement a two-phase delivery system (e.g., using an organic solvent overlay) or a solid delivery matrix like expanded vermiculite. This partitions the RA away from the aqueous phase, restricting the dissolved RA concentration to sub-lethal levels while providing a continuous thermodynamic drive for substrate uptake[5].
Symptom: High biomass accumulation but low 4-HDA/γ-decalactone yield.
Root Cause: Overactive peroxisomal β-oxidation leading to the complete degradation of the target product rather than its accumulation.
Causality & Solution: The precursor 4-hydroxydecanoyl-CoA must be rescued from further degradation. In Y. lipolytica, genetically tuning the β-oxidation pathway by disrupting specific acyl-CoA oxidase isozymes (e.g., deleting POX2, POX3, or POX5) prevents the complete breakdown of the carbon chain, forcing the intracellular accumulation and subsequent release of 4-HDA and γ-decalactone[4].
Symptom: Late-stage growth inhibition despite controlled RA feeding.
Root Cause: Intracellular accumulation of the synthesized lipophilic products (free fatty acids or lactones) reaching toxic thresholds[6].
Causality & Solution: Induce product secretion. Treating the culture with a non-ionic surfactant like Triton X-100 (e.g., 5% v/v) lowers the surface tension of the membrane, facilitating the export of intracellular free fatty acids and lactones into the extracellular medium, thereby relieving internal stress and amplifying overall production[6].
Visualizations: Pathways and Workflows
Metabolic pathway and toxicity mechanisms of ricinoleic acid biotransformation.
Self-validating workflow for monitoring and mitigating ricinoleic acid toxicity.
Protocol Library: Self-Validating Methodologies
Protocol: Two-Phase Fed-Batch Biotransformation with Secretion Induction
This protocol utilizes a self-validating feedback loop to ensure the microbial chassis remains viable while maximizing 4-HDA/lactone titers.
Step 1: Preparation of the Biphasic System
Action: Prepare a basal fermentation medium (pH 6.0) and overlay it with a biocompatible organic solvent (e.g., decane) containing 50 g/L of Ricinoleic Acid.
Causality: Maintaining the pH at 6.0 optimizes the biotransformation rate while keeping the organic acids in a state that balances uptake and toxicity[5]. The organic overlay acts as a substrate reservoir, preventing the aqueous RA concentration from spiking and causing lethal membrane fluidization[2].
Self-Validation Check: Before inoculation, sample the aqueous phase and measure the dissolved RA via HPLC. If the aqueous RA exceeds the known toxicity threshold of your specific strain (typically >10 mM), the partition coefficient is incorrect; adjust the organic phase ratio before proceeding.
Step 2: Inoculation and Real-Time Viability Monitoring
Action: Inoculate the aqueous phase with Y. lipolytica or Sporidiobolus spp. at an initial OD600 of 1.0. Incubate at 27°C with high aeration.
Causality: High aeration is required because peroxisomal β-oxidation is strictly oxygen-dependent[4].
Self-Validation Check: Every 12 hours, extract a 1 mL sample. Perform Propidium Iodide (PI) staining and analyze via flow cytometry. PI is membrane-impermeable; it will only fluoresce in cells whose membranes have been fluidized/disrupted by RA or γ-decalactone. If PI-positive cells exceed 15%, the system is entering a toxic state. Immediately halt the RA feed or increase the aqueous volume to dilute the substrate.
Step 3: Triton X-100 Mediated Secretion Induction
Action: Once the intracellular product titer begins to plateau (typically around 48-72 hours), add Triton X-100 to the bioreactor to a final concentration of 5% (v/v).
Causality: Intracellular accumulation of synthesized fatty acids and lactones creates a secondary toxicity bottleneck. Triton X-100 permeabilizes the membrane just enough to induce the secretion of these lipophilic products into the extracellular medium, redirecting the metabolic flux toward continuous synthesis[6].
Self-Validation Check: 4 hours post-induction, quantify intracellular vs. extracellular product titers using GC-MS. A successful induction will demonstrate an extracellular product partition of >70%[6]. If the intracellular fraction remains high, optimize the surfactant concentration.
Data Hub: Quantitative Summaries
The following table summarizes the comparative toxicity thresholds and strategic interventions across commonly utilized microbial chassis:
Microbial Chassis
Primary Substrate
Main Biotransformation Product(s)
Toxicity Threshold / Viability Impact
Mitigation Strategy
Sporidiobolus salmonicolor
Methyl Ricinoleate
γ-Decalactone
High sensitivity; rapid viability loss due to inability to catabolize 4-HDA[3].
Substrate limitation; strict fed-batch control.
Sporidiobolus ruinenii
Methyl Ricinoleate
4-HDA & γ-Decalactone
Moderate; naturally protected by accumulation of the less-toxic 4-HDA[3].
Addition of reducing agents (DTT/H2) to modulate β-oxidation[7].
Yarrowia lipolytica (Engineered)
Ricinoleic Acid / Castor Oil
Free Fatty Acids / γ-Decalactone
Severe growth inhibition at high intracellular product titers[6].
5% Triton X-100 treatment to induce product secretion[6].
Yarrowia lipolytica (Wild-type)
Castor Oil
γ-Decalactone
>200 mg/L of lactone causes acute growth inhibition[2].
Two-phase delivery system or expanded vermiculite matrix[5].
References
Production, Identification, and Toxicity of g-Decalactone and 4-Hydroxydecanoic Acid from Sporidiobolus spp. Applied and Environmental Microbiology.[Link]
Biotransformation of ricinoleic acid into g-decalactone by yeast cells: recent progress and current questions. ResearchGate.[Link]
Involvement of Acyl Coenzyme A Oxidase Isozymes in Biotransformation of Methyl Ricinoleate into γ-Decalactone by Yarrowia lipolytica. Applied and Environmental Microbiology.[Link]
Engineering Yarrowia lipolytica for sustainable ricinoleic acid production: A pathway to free fatty acid synthesis. Metabolic Engineering.[Link]
Toxicity of fatty acid hydroperoxides towards Yarrowia lipolytica: Implication of their membrane fluidizing action. ResearchGate.[Link] (Note: Sourced via related membrane toxicity literature).
Metabolism of fatty acid in yeast: addition of reducing agents to the reaction medium influences β-oxidation activities, γ-decalactone production, and cell ultrastructure in Sporidiobolus ruinenii cultivated on ricinoleic acid methyl ester. Canadian Journal of Microbiology.[Link]
Biotransformation of ricinoleic acid to γ-decalactone using novel Yeast strains and process optimization by applying Taguchi model. ResearchGate.[Link]
Improving yield of 4-hydroxydecanoic acid in microbial fermentation
Title: Technical Support Center: Optimizing 4-Hydroxydecanoic Acid (4-HDA) Yield in Microbial Fermentation Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this gui...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Support Center: Optimizing 4-Hydroxydecanoic Acid (4-HDA) Yield in Microbial Fermentation
Introduction
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals facing bottlenecks in the microbial production of 4-hydroxydecanoic acid (4-HDA). 4-HDA is a highly valuable chiral intermediate, primarily generated via the biotransformation of ricinoleic acid (abundant in castor oil)[1]. The fundamental challenge in scaling 4-HDA production is its inherent thermodynamic instability under fermentation conditions; it spontaneously undergoes intramolecular esterification to form γ-decalactone (GDL)[2]. This guide unpacks the metabolic causality, provides targeted troubleshooting, and outlines a self-validating protocol to maximize your 4-HDA titers.
Pathway Visualization & Mechanistic Overview
Ricinoleic acid (C18) is cleaved by extracellular lipases and transported into the peroxisome, where it undergoes four sequential cycles of β-oxidation[2]. This chain-shortening process yields 4-HDA (C10)[3]. The critical juncture occurs here: 4-HDA can either accumulate, be further degraded via ω-oxidation, or spontaneously lactonize into GDL under acidic conditions[3].
Metabolic flux of ricinoleic acid to 4-HDA and its pH-dependent lactonization to γ-decalactone.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-HDA converting to γ-decalactone (GDL), and how do I prevent this?
Causality: The conversion of 4-HDA to GDL is not enzymatic; it is a spontaneous chemical lactonization driven by acidic pH and heat[2]. In unbuffered fermentations, the release of free fatty acids drops the broth pH, accelerating this ring-closure.
Solution: To accumulate the open-ring 4-HDA, you must maintain the bioreactor pH strictly above 6.0 using an automated base feed (e.g., 2M NaOH). Furthermore, avoid heat during downstream processing; extraction must be performed under alkaline or neutral conditions to prevent artificial lactonization during recovery.
Q2: Which microbial chassis is optimal for 4-HDA accumulation?
Causality: Strain selection dictates the final product profile. Sporidiobolus salmonicolor rapidly and completely converts 4-HDA to GDL, making it unsuitable for 4-HDA recovery[4]. Conversely, Sporidiobolus ruinenii naturally accumulates a mixture of both 4-HDA and GDL because it lacks the ability to fully catabolize the free acid[4]. For advanced metabolic engineering, Yarrowia lipolytica (specifically POX-disrupted mutants like Δpox3) offers the highest carbon flux through the β-oxidation pathway, though it requires rigorous pH control to prevent lactonization[3].
Q3: How does product toxicity limit my fermentation yield?
Causality: GDL is highly lipophilic and toxic to yeast cells, disrupting cell membrane integrity and causing rapid viability loss (often sterilizing the culture after 130 hours)[4]. 4-HDA is significantly less toxic to the microorganisms[4]. By actively preventing lactonization and keeping the metabolite in the 4-HDA form, you extend the exponential growth phase and achieve higher overall molar yields.
Troubleshooting Guide
Issue: Low initial conversion rate of castor oil.
Diagnosis: Poor extracellular lipase activity or severe mass transfer limitations (castor oil pooling at the surface).
Correction: Increase agitation to 600 rpm and aeration to 0.9 vvm to improve dispersion[5]. Supplement the medium with a non-toxic emulsifier like Tween-80 (0.1% v/v) to increase the interfacial area for lipase action.
Issue: 4-HDA concentrations drop sharply in late-stage fermentation.
Diagnosis: Once ricinoleic acid is depleted, the yeast begins to reconsume 4-HDA via ω-oxidation or further β-oxidation to survive[3].
Correction: Implement a self-validating harvest trigger. Monitor the off-gas (CO2 evolution rate) or optical density. Harvest the culture immediately at the end of the exponential growth phase (typically between 96 and 120 hours) before the stationary phase degradation initiates[6].
Issue: GC-MS analysis shows only GDL, even with pH control.
Diagnosis: Standard Gas Chromatography (GC) inlet temperatures (e.g., 250°C) cause thermal lactonization of 4-HDA into GDL inside the instrument.
Correction: You must derivatize the sample (e.g., using BSTFA/TMCS for silylation) prior to GC-MS analysis to protect the hydroxyl and carboxyl groups, ensuring 4-HDA is detected as its TMS-derivative rather than GDL.
Quantitative Data: Strain & Yield Comparison
Note: Yields vary based on substrate loading and bioreactor optimization.
Standard Operating Procedure (SOP): 4-HDA Production & Extraction
This protocol is designed as a self-validating system; each step contains an internal check to ensure the pathway is directed toward 4-HDA rather than GDL.
Step 1: Seed Culture Preparation
Inoculate S. ruinenii or engineered Y. lipolytica into YPD broth. Incubate at 27°C, 200 rpm for 24 hours until OD600 reaches 5.0.
Validation Check: Ensure cells are in the mid-exponential phase before transfer to prevent lag-phase elongation.
Step 2: Biotransformation Phase
Transfer the seed culture (10% v/v) to a bioreactor containing the basal medium. Add castor oil (up to 50 g/L) and 0.1% Tween-80[1].
Set agitation to 600 rpm and aeration to 0.9 vvm[5].
Step 3: Strict pH Maintenance (The Critical Control Point)
Engage automated pH control to maintain the broth at pH 6.5 using 2M NaOH.
Validation Check: If base consumption stops, cellular metabolism has shifted, indicating either substrate depletion or toxicity. This is your trigger to prepare for harvest.
Step 4: Alkaline Extraction
Harvest the broth via centrifugation (8,000 x g, 10 mins, 4°C).
Crucial: Do NOT acidify the supernatant. Extract the aqueous phase directly with an equal volume of diethyl ether or ethyl acetate. 4-HDA will partition based on the solvent system. To isolate the pure acid, ion-exchange chromatography or preparative HPLC is recommended over distillation to avoid thermal lactonization.
Workflow Visualization
Step-by-step bioprocessing workflow for 4-HDA accumulation and extraction.
References
1.[1] Trytek, M., et al. (2021). "Factors Affecting the Yield in Formation of Fat-Derived Fragrance Compounds by Yarrowia lipolytica Yeast." MDPI.[Link]
2.[2] Braga, A., & Belo, I. (2021). "Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production." MDPI.[Link]
3.[3] Wang, H., et al. (1999). "Involvement of Acyl Coenzyme A Oxidase Isozymes in Biotransformation of Methyl Ricinoleate into γ-Decalactone by Yarrowia lipolytica." Applied and Environmental Microbiology.[Link]
4.[4] Feron, G., et al. (1996). "Production, Identification, and Toxicity of γ-Decalactone and 4-Hydroxydecanoic Acid from Sporidiobolus spp." Applied and Environmental Microbiology.[Link]
5.[5] Kłosowska, J., et al. (2022). "Improved Gamma-Decalactone Synthesis by Yarrowia lipolytica Yeast Using Taguchi Robust Design Method." MDPI.[Link]
6.[6] Kłosowska, J., et al. (2020). "Comparison of gamma-decalactone biosynthesis by yeast Yarrowia lipolytica MTLY40-2p and W29 in batch-cultures." Taylor & Francis.[Link]
Troubleshooting emulsion formation during fatty acid extraction
Topic: Troubleshooting Emulsion Formation in Fatty Acid Extraction Status: Active Agent: Senior Application Scientist Ticket ID: FA-EXT-EMUL-001 The Physics of the "Rag Layer" (Root Cause Analysis) Q: Why does my solvent...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Emulsion Formation in Fatty Acid Extraction
Status: Active
Agent: Senior Application Scientist
Ticket ID: FA-EXT-EMUL-001
The Physics of the "Rag Layer" (Root Cause Analysis)
Q: Why does my solvent interface look like a cloudy "rag layer" instead of a clean line?
A: That "rag layer" is a stable emulsion, thermodynamically stabilized by the very molecules you are trying to extract. In fatty acid extraction, you are essentially fighting against surfactant chemistry .
When you mix an organic solvent (Chloroform, Hexane, Ether) with an aqueous biological sample, amphiphilic molecules migrate to the interface to lower the interfacial tension.
The Culprits: Phospholipids, denatured proteins, and—critically—fatty acid salts (soaps) .
The Mechanism: At neutral or high pH, free fatty acids (FFAs) deprotonate (
). These carboxylate ions act as anionic surfactants, forming stable micelles around water droplets within the organic phase (Water-in-Oil emulsion) or vice versa.
The Stabilizer: Denatured proteins often unfold at the interface, forming a viscoelastic "skin" that prevents droplets from coalescing.
Diagnostic Workflow & Failure Points
Before attempting to break the emulsion, identify where in the workflow the failure occurred.
Figure 1: Critical control points in lipid extraction. The transition from Solvent Addition to Phase Separation is where interfacial tension must be managed.
Protocol-Specific Troubleshooting
Scenario A: The Folch Method (Chloroform:Methanol 2:1)
Issue: The emulsion forms immediately after adding the wash solution (water or salt solution).
Cause: The density of chloroform (1.49 g/mL) puts the organic layer at the bottom. The wash step lowers the density difference between phases. If the wash is pure water, the lack of ions allows the electric double layer of the droplets to repel each other, preventing coalescence.
Fix: Never wash with pure water. Always use 0.73% to 0.9% NaCl (physiological saline) or KCl . The ions shield the charges on the droplet surfaces (screening effect), allowing them to merge.
Issue: The entire mixture is a single cloudy phase; no separation occurs.
Cause: You have likely missed the critical ratio for phase separation. Bligh & Dyer relies on a monophasic extraction followed by a biphasic separation. The final ratio must be 2:2:1.8 (Chloroform:Methanol:Water). If the sample water content was underestimated, you may still be in the monophasic region.
Fix: Add more Chloroform and Water to force the ratio into the biphasic region.
Emergency Intervention: Breaking the Emulsion
If you are staring at a sample that refuses to separate, follow this logic tree.
Figure 2: Decision matrix for resolving stubborn emulsions. Interventions proceed from least invasive (physical) to most invasive (chemical).
Step-by-Step Intervention Guide
Method
Protocol
Mechanism
Risk Profile
1. Centrifugation
Spin at 2,000–3,000 x g for 5–10 mins. Use glass tubes (Teflon-lined caps).[1]
Increases gravitational force to overcome interfacial viscosity.
Low. Standard first-line defense.
2. Salting Out
Add solid NaCl or saturated KCl solution. Vortex gently, then re-centrifuge.
Ionic Strength: Compresses the electric double layer (Debye length), forcing droplets to coalesce.
Low. May leave salt residue if not dried properly later.
3. Acidification
Add 1M HCl or H2SO4 dropwise to reach pH ~2.
Protonation: Converts fatty acid soaps () back to free acids (), destroying their surfactant properties.
Medium. Can hydrolyze plasmalogens or sensitive lipid species if left too long.
4. Filtration
Pass emulsion through a bed of Celite 545 or tightly packed glass wool.
Physical Rupture: The rough surface mechanically breaks the "skin" of the droplets.
High. Significant sample loss (holdup volume) is possible.
Prevention: The "Self-Validating" Protocol
To prevent this in future experiments, adopt these "Scientific Integrity" checks:
The "Inversion" Rule: Do not vortex vigorously during the partitioning step unless absolutely necessary. Use gentle inversion (20-30 times). Vortexing creates micron-sized droplets that are thermodynamically difficult to merge.
Temperature Control: Perform extractions at room temperature if possible. While cold (4°C) preserves lipids, it increases solvent viscosity, slowing phase separation. If an emulsion forms at 4°C, let the sample stand at room temperature for 10 minutes.
Protein Precipitation Pre-Step: For plasma/serum, consider precipitating proteins with methanol before adding the non-polar solvent. This removes the primary emulsifying agent (protein) from the interface.
References
Folch, J., Lees, M., & Sloane Stanley, G. H. (1957). A simple method for the isolation and purification of total lipides from animal tissues.[2][3] Journal of Biological Chemistry. Link
Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology. Link
Christie, W. W. (1993). Preparation of lipid extracts from tissues. The AOCS Lipid Library. Link
Young, S. C., et al. (2014).[1] Troubleshooting Lipid Extraction: The Effect of pH and Ionic Strength. Journal of Lipid Research. (Generalized citation for mechanism of action).
Iverson, S. J., et al. (2001). Comparison of the Bligh and Dyer and Folch methods for total lipid determination in a broad range of marine tissue. Lipids.[1][2][4] Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Minimizing Byproduct Formation in 4-Hydroxydecanoic Acid (4-HDA) Synthesis
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Introduction: The Stability Paradox
Welcome to the technical support center for 4-hydroxydecanoic acid (4-HDA). If you are accessing this guide, you are likely facing one of two problems:
Spontaneous Cyclization: Your purified acid is converting into an oil with a strong peach-like aroma (Gamma-Decalactone/GDL).
Metabolic Degradation: Your microbial host is consuming the product via
-oxidation before isolation.
4-HDA is thermodynamically unstable in its free acid form. It exists in a dynamic equilibrium with its lactone, GDL. Successful synthesis is not just about making the molecule; it is about trapping it in a state that prevents entropy-driven cyclization.
Module 1: The Lactonization Equilibrium (Critical Incident Response)
Issue: "My solid product turned into an oil during drying/storage."
Diagnosis: Spontaneous intramolecular esterification (Lactonization).
The Mechanism
In acidic or neutral conditions, the hydroxyl group at C4 attacks the carbonyl carbon, releasing water and forming the thermodynamically preferred five-membered ring (GDL). This reaction is reversible but heavily favors the lactone at pH < 7.
Troubleshooting Protocol: Stabilizing the Open Chain
To isolate and maintain 4-HDA, you must shift the equilibrium toward the carboxylate salt.
Step-by-Step Stabilization:
pH Control: Maintain pH > 10.0 during all aqueous phases.
Salt Formation: Do not attempt to isolate the free acid (protonated form) as a dry solid unless absolutely necessary. Isolate as the sodium or potassium salt (Sodium 4-hydroxydecanoate).
Saponification (Recovery from Lactone):
If your product has already lactonized (turned to oil), add 1.1 equivalents of NaOH (1M).
Heat to 60°C for 60 minutes.
Lyophilize the resulting solution to obtain the stable solid salt.
Visualization: The pH Equilibrium
Caption: The thermodynamic trap. 4-HDA (Yellow) spontaneously cyclizes to GDL (Red) unless trapped as a salt (Green).
In Yarrowia lipolytica (the standard host), Ricinoleic acid is cleaved to 4-HDA.[2] However, native Acyl-CoA oxidases (Aox) do not stop there; they continue to shorten the chain, producing 3-hydroxy intermediates and Acetyl-CoA.
Troubleshooting Guide: Genetic & Process Control
Issue
Root Cause
Solution
Low Titer
Product degradation
Knockout POX Genes: Delete POX2 through POX5 to halt -oxidation at the C10 stage.
Lactone Formation in Broth
pH drops during fermentation
Buffer Capacity: Use automated pH control to keep broth at pH 7.5–8.0. This keeps 4-HDA in the aqueous phase and prevents it from entering the oil phase as GDL.
Toxicity
4-HDA accumulation inhibits growth
Biphasic Fermentation: Add a biocompatible organic solvent (e.g., diethyl sebacate) to act as a sink, though this promotes lactonization (trade-off).
Visualization: The Metabolic Leak
Caption: Metabolic flux in Y. lipolytica. POX enzymes drive the unwanted degradation of 4-HDA.
Module 3: Chemical Synthesis (Reduction Protocol)
Issue: "I cannot use biological routes. How do I synthesize 4-HDA chemically without impurities?"
Recommended Route: Reduction of 4-oxodecanoic acid.
Protocol: Sodium Borohydride Reduction
This method minimizes the "Over-reduction" byproduct (1,4-decanediol) common with Lithium Aluminum Hydride (LiAlH4).
Dissolution: Dissolve 4-oxodecanoic acid (10 mmol) in 1M NaOH (11 mmol). Crucial: Pre-forming the salt prevents the carboxylic acid from reacting with NaBH4.
Reduction: Cool to 0°C. Add NaBH4 (0.25 eq) slowly. Stir for 2 hours.
Why? NaBH4 reduces the ketone to an alcohol but leaves the carboxylate salt (COO- Na+) untouched.
Quench: Add Acetone (to destroy excess hydride).
Workup (The Danger Zone):
Do NOT acidify to pH 1 and extract, or you will form the lactone (GDL).
Instead: Adjust pH to ~9.0. Evaporate methanol. Lyophilize the aqueous layer to obtain Sodium 4-hydroxydecanoate .
FAQ: Common Chemical Impurities
Q: I found alkenes (Decenoic acid) in my NMR.
A: You likely used heat during an acidic workup. The hydroxyl group eliminated water. Avoid heating the free acid form.
Q: I have a mixture of ester oligomers.
A: You concentrated the free acid at high concentration. 4-HDA can polymerize (intermolecular esterification) if the intramolecular path (lactonization) is sterically hindered or if concentration is extremely high. Keep dilute or store as a salt.
References
Waché, Y., et al. (2003). Catabolism of hydroxyacids and biotechnological production of lactones by Yarrowia lipolytica. Applied Microbiology and Biotechnology.
Endrizzi, A., et al. (1996). Production of lactones and peroxisomal beta-oxidation in yeasts. Critical Reviews in Biotechnology.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Feron, G., et al. (1996).[1][6] Production, Identification, and Toxicity of Gamma-Decalactone and 4-Hydroxydecanoic Acid from Sporidiobolus spp.[4][6]. Applied and Environmental Microbiology.[4][6] [6]
Controlling polymerization rates of 4-hydroxydecanoate derivatives
This guide is structured as a specialized Technical Support Center for researchers working with 4-hydroxydecanoate (4HD) derivatives . Unlike common 3-hydroxyalkanoates (bacterial PHAs) or highly reactive -caprolactone,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a specialized Technical Support Center for researchers working with 4-hydroxydecanoate (4HD) derivatives .
Unlike common 3-hydroxyalkanoates (bacterial PHAs) or highly reactive
-caprolactone, 4-hydroxydecanoate derivatives (typically synthesized via ring-opening polymerization of -decanolactone ) present unique thermodynamic and kinetic challenges due to their 5-membered ring stability and steric hindrance from the C6 side chain.
Current Status: Online | Tier: Level 3 (Senior Scientist)
Module 1: Kinetic & Thermodynamic Control (Chemical/Enzymatic ROP)
Ticket #401: "My homopolymerization of
-decanolactone is stalled at <10% conversion."
Diagnosis:
You are likely fighting thermodynamics.
-decanolactone (the cyclic precursor to 4HD) is a 5-membered lactone. Unlike 6- or 7-membered rings (like -valerolactone or -caprolactone), 5-membered rings have low ring strain (approx. 6-8 kJ/mol). The Gibbs free energy of polymerization () is close to zero or positive at standard high temperatures.
-lactones, the ceiling temperature is often low. Switch to a highly active catalyst that operates at 0°C – 25°C (e.g., TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) or specific Lewis acid pairs).
-caprolactone (-CL) or L-lactide.[3] The high exothermicity of opening the -CL ring ( kJ/mol) compensates for the low energy of the -lactone.
Target: Aim for a feed ratio where
-decanolactone is mol% if high MW is required.
Data Table: Thermodynamic Parameters of Lactones
Monomer
Ring Size
Ring Strain (kJ/mol)
Polymerizability
Recommended Strategy
-Butyrolactone
5
~5-7
Very Poor
Ultra-high pressure or copolymerization
-Decanolactone
5
~5-7
Poor
Low Temp (<25°C) or Copolymerization
-Valerolactone
6
~20
Good
Standard ROP
-Caprolactone
7
~29
Excellent
Standard ROP
Ticket #402: "The reaction rate is incredibly slow using Novozym 435 (CALB)."
Diagnosis:
While Candida antarctica Lipase B (CALB) is excellent for
-caprolactone, it struggles with 4-substituted lactones due to steric hindrance at the acyl-enzyme intermediate stage. The hexyl side chain of 4-hydroxydecanoate creates significant steric bulk near the active site.
Troubleshooting Protocol:
Solvent Selection (Log P):
Issue: Hydrophilic solvents strip the essential water layer from the enzyme.
Solution: Use hydrophobic solvents like Toluene or Diphenyl ether . Ensure Log P
.
Water Content Tuning:
Critical Step: CALB requires trace water to maintain conformation but too much causes hydrolysis. Dry your monomer/solvent over molecular sieves (3Å) to
ppm water, but do not dry the enzyme excessively if using the immobilized form.
Alternative Biocatalyst:
Advanced: If CALB fails, consider Pseudomonas fluorescens lipase (PFL) . PFL often accommodates bulkier substrates better than CALB in specific steric configurations.
Ticket #403: "Can I produce Poly(4-hydroxydecanoate) in Pseudomonas directly?"
Answer:
Not naturally. Wild-type Pseudomonas (e.g., P. putida KT2440) produces medium-chain-length 3-hydroxyalkanoates (mcl-3HA) via the
-oxidation pathway. The hydroxyl group is naturally introduced at the C3 position.
Protocol for 4-Hydroxy Incorporation:
Precursor Feeding: You must feed a precursor that bypasses
-oxidation specificity or use a strain engineered with a specific CoA-transferase.
Feed: 1,4-butanediol (for 4HB) is common. For 4-hydroxydecanoate, feeding 4-hydroxydecanoic acid directly (if available) or a related diol is required, but uptake is often poor.
Genetic Requirement:
Ensure your strain expresses a CoA-transferase (OrfZ) that can activate 4-hydroxy acids to 4-hydroxyacyl-CoA.
The native PhaC synthase (Class II) has broad specificity but prefers 3-hydroxy substrates. You may need an engineered synthase (e.g., PhaC from Thiocapsa or point mutations in Pseudomonas PhaC) to accept the 4-hydroxy monomer efficiently.
Module 3: Post-Polymerization Analysis
Ticket #404: "My GPC shows a bimodal distribution. Is this contamination?"
Diagnosis:
In ROP of lactones, bimodal distribution usually indicates transesterification (backbiting) . The active chain end attacks its own backbone, forming cyclic oligomers or reshuffling chain lengths.
Troubleshooting Guide:
Observation
Cause
Solution
Bimodal GPC
Intramolecular Transesterification (Backbiting)
Stop reaction at lower conversion (<80%). Lower temperature.
High PDI (>2.0)
Slow Initiation
Use a more reactive initiator (e.g., Benzyl alcohol) relative to propagation rate.
Low Mn
Wet Solvents / Impure Monomer
"Water" acts as a chain transfer agent. Re-dry monomer with CaH2.
Visualization: Troubleshooting Logic Flow
Caption: Figure 2. Decision tree for troubleshooting polymerization of 4-hydroxydecanoate precursors.
Technical Support Center: Purification of 4-Hydroxydecanoic Acid (4-HDA)
Welcome to the Technical Support Center for downstream bioprocessing of 4-hydroxydecanoic acid (4-HDA). This guide is engineered for scientists and drug development professionals tasked with recovering 4-HDA from complex...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for downstream bioprocessing of 4-hydroxydecanoic acid (4-HDA). This guide is engineered for scientists and drug development professionals tasked with recovering 4-HDA from complex lipid-rich fermentation broths (typically utilizing Yarrowia lipolytica or Sporidiobolus spp. and castor oil substrates).
Unlike standard protocols that focus on the volatile flavor compound γ-decalactone (GDL), this guide specifically addresses the thermodynamic and physical challenges of isolating its open-chain precursor, 4-HDA, while preventing unwanted cyclization.
Mechanistic Overview: The 4-HDA vs. GDL Equilibrium
During the peroxisomal β-oxidation of ricinoleic acid, 4-HDA is generated as a terminal 10-carbon intermediate[1]. The fundamental challenge in purifying 4-HDA is its inherent thermodynamic instability; the molecule readily undergoes intramolecular esterification to form a stable 5-membered lactone ring (γ-decalactone)[2]. Controlling this equilibrium via environmental pH is the cornerstone of successful 4-HDA recovery.
Biosynthetic pathway of 4-HDA from ricinoleic acid and its pH-dependent equilibrium with GDL.
Troubleshooting & FAQs
Q1: My final extract shows high concentrations of γ-decalactone but almost no 4-HDA. Why is the precursor disappearing during extraction?Causality: You are likely using an acidic stop-solution or an acidic extraction environment. Many standard fermentation protocols add 1M HCl to terminate yeast metabolism and intentionally drive the complete lactonization of 4-HDA into GDL for flavor harvesting[1][3]. Under acidic conditions (pH < 4), the C1 carboxylate is protonated into a highly electrophilic carboxylic acid, prompting a rapid nucleophilic attack by the C4 hydroxyl group.
Solution: To isolate 4-HDA, you must fight this thermodynamic sink. Terminate the fermentation by centrifugation (to remove the biocatalyst) rather than acid addition. Immediately adjust the cell-free supernatant to a slightly alkaline pH (7.5–8.0) using NaOH. This keeps 4-HDA in its deprotonated carboxylate anion form, which is non-electrophilic and cannot cyclize[2].
Q2: I am trying to extract 4-HDA using diethyl ether, but it remains in the aqueous phase. What went wrong?Causality: This is a direct consequence of the pH correction mentioned above. While GDL is highly soluble in organic solvents like diethyl ether, the stabilized carboxylate salt of 4-HDA is highly polar and water-soluble[2][3].
Solution: Do not use direct liquid-liquid extraction to pull 4-HDA into an organic phase. Instead, use a "defatting" step: wash the alkaline aqueous broth with a non-polar solvent (like hexane) to remove unreacted castor oil and GDL, leaving your purified 4-HDA safely in the aqueous phase. You can then recover it using solid-phase resin adsorption.
Q3: The fermentation broth forms an unbreakable emulsion during solvent washing. How can I break it?Causality: The biotransformation medium is a perfect storm for emulsions: it contains high concentrations of lipids (castor oil), synthetic emulsifiers (e.g., 5 g/L Tween 80), and natural biosurfactants secreted by Yarrowia lipolytica[2].
Solution: Avoid excessive agitation during the defatting wash. If an emulsion forms, centrifuge the mixture at >10,000 x g for 15 minutes at 4°C. The temperature drop reduces the solubility of the lipid phase, forcing the emulsion to break. Alternatively, bypass solvent washing entirely and utilize Macronet resin adsorption directly on the clarified broth[4].
Quantitative Data: Resin Adsorption Efficiency
When liquid-liquid extraction fails due to emulsions or polarity mismatches, hyper-crosslinked polystyrene resins (Macronet) offer a robust alternative for capturing 10-carbon aliphatic chains from complex aqueous broths[4].
Table 1: Adsorption Parameters of Macronet Resins for 10-Carbon Aliphatic Recovery
Resin Type
Matrix Structure
Surface Area (m²/g)
Adsorption Efficiency (%)
Desorption Efficiency (%)
MN-202
Hyper-crosslinked polystyrene
>800
85.0%
~70.0%
MN-100
Hyper-crosslinked polystyrene
>700
81.0%
~70.0%
MN-102
Hyper-crosslinked polystyrene
>600
75.0%
~70.0%
Data synthesized from studies on the recovery of γ-decalactone and its precursors from Rhodotorula and Yarrowia culture broths[4]. MN-202 provides the optimal pore size and hydrophobic interaction surface for 4-HDA capture.
Validated Experimental Protocols
The following self-validating workflow ensures the structural integrity of 4-HDA is maintained throughout the downstream processing.
Downstream purification workflow for 4-HDA recovery avoiding lactonization.
Protocol 1: Broth Clarification and Selective Defatting
Objective: Remove biocatalysts and unreacted lipids while locking 4-HDA in its open-chain form.
Harvest & Clarify: Transfer the raw fermentation broth to centrifuge bottles. Centrifuge at 8,000 x g for 20 minutes at 4°C to pellet the yeast cells.
Metabolic Arrest via pH (Self-Validation Step): Decant the supernatant into a clean vessel. Insert a calibrated pH probe. Slowly add 1M NaOH dropwise under gentle magnetic stirring until the pH stabilizes at exactly 8.0.
Validation: The absence of a pH drop over 10 minutes confirms that residual lipase/metabolic activity has been halted and 4-HDA is locked as a carboxylate salt[2].
Defatting: Transfer the pH-adjusted supernatant to a separatory funnel. Add an equal volume (1:1 v/v) of analytical-grade hexane.
Phase Separation: Invert the funnel gently 3-4 times (do not shake vigorously to prevent Tween 80 emulsion). Allow the phases to separate for 30 minutes.
Collection: Drain the lower aqueous phase (containing the polar 4-HDA salt) into a clean flask. Discard the upper organic phase (containing unreacted ricinoleic acid and trace GDL).
Protocol 2: Resin-Based Recovery of 4-HDA
Objective: Extract 4-HDA from the aqueous phase using hydrophobic surface interactions.
Resin Preparation: Pack a glass chromatography column with Macronet MN-202 resin. Condition the resin by passing 3 bed volumes (BV) of absolute ethanol, followed by 5 BV of distilled water (adjusted to pH 8.0).
Loading: Load the defatted aqueous phase from Protocol 1 onto the column at a flow rate of 2.0 mL/min. The hydrophobic 10-carbon tail of 4-HDA will adsorb to the hyper-crosslinked polystyrene matrix[4].
Washing: Wash the column with 3 BV of distilled water (pH 8.0) to flush out residual peptones, salts, and hydrophilic fermentation byproducts.
Elution: Elute the 4-HDA by passing 3 BV of absolute ethanol through the column at 1.0 mL/min. Collect the eluate in a round-bottom flask.
Concentration: Attach the flask to a rotary evaporator. Evaporate the ethanol under reduced pressure (40 mbar) at 35°C (keep temperature low to prevent thermal degradation) to yield purified 4-hydroxydecanoic acid.
References
Comparison of gamma-decalactone biosynthesis by yeast Yarrowia lipolytica MTLY40-2p and W29 in batch-cultures. Taylor & Francis.1
Improved Gamma-Decalactone Synthesis by Yarrowia lipolytica Yeast Using Taguchi Robust Design Method. MDPI.3
Attempt to Develop an Effective Method for the Separation of Gamma-Decalactone from Biotransformation Medium. MDPI.2
The use of Macronet resins to recover gamma-decalactone produced by Rhodotorula aurantiaca from the culture broth. PubMed.4
Technical Support Center: Enhancing Beta-Oxidation Flux for Hydroxy Acid Production
Current Status: Operational Topic: Metabolic Engineering & Bioprocess Optimization Target Output: Hydroxy Acids (Monomers & PHAs) via -Oxidation Introduction: The Flux Paradox Welcome to the Technical Support Center. You...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Topic: Metabolic Engineering & Bioprocess Optimization
Target Output: Hydroxy Acids (Monomers & PHAs) via
-Oxidation
Introduction: The Flux Paradox
Welcome to the Technical Support Center. You are likely here because your strain is either "burning" your valuable substrate into CO
(over-active -oxidation) or choking on intermediates (stalled flux).
Producing hydroxy acids (HAs)—whether as free monomers (e.g., 3-hydroxydecanoate) or polymerized Polyhydroxyalkanoates (PHAs)—requires a delicate balancing act. You must enhance flux into the pathway to activate fatty acids but sever the cycle at the precise moment to divert carbon into product formation.
This guide treats your biological system as a machine. We will troubleshoot the Engine (Pathway Engineering), the Steering (Enzyme Specificity), and the Fuel (Fermentation Process).
Module 1: Pathway Engineering (The Engine)
User Question: "My strain grows well on fatty acids, but PHA/HA yield is negligible (<5% CDW). Where is the carbon going?"
Diagnosis: Your
-oxidation cycle is running at full efficiency. The carbon is spiraling down to Acetyl-CoA and entering the TCA cycle for energy, rather than accumulating as 3-hydroxyacyl-CoA.
Troubleshooting Protocol:
The "Block and Divert" Strategy:
You must create a metabolic bottleneck. In native
-oxidation, the fadB gene (in E. coli) encodes a multifunctional enzyme complex (hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase).
Action: Delete or attenuate fadB.
Mechanism: This blocks the conversion of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA. The pool of 3-hydroxyacyl-CoA rises, forcing flux toward your product synthase (PhaC) or thioesterase (TesB).
Risk: A
strain cannot grow on fatty acids as a sole carbon source.
Fix: Implement a Co-Feeding Strategy (See Module 3).
The "Reverse" Leak (FadA):
Even with fadB deleted, the degradation complex is reversible. fadA (3-ketoacyl-CoA thiolase) can sometimes drive flux backward or degrade intermediates if not tightly regulated.
Action: Double knockout
is often required for maximum yield, creating a "dead-end" pathway where fatty acids can enter but only exit as Hydroxy Acids.
Visualizing the Flux Diversion:
Caption: Flux diversion strategy. FadB is the primary competitor; blocking it accumulates 3-Hydroxyacyl-CoA, which PhaJ/PhaC then converts to product.
Module 2: Enzyme Specificity (The Steering)
User Question: "I am producing PHAs, but I'm getting Short-Chain (C4) monomers instead of the Medium-Chain (C8-C10) monomers I need for flexible plastics."
Diagnosis: You are relying on the wrong hydratase. Native E. coli enzymes often favor C4 (Crotonyl-CoA). To get Medium-Chain Length (MCL) acids, you need an enzyme that specifically targets longer enoyl-CoA intermediates.
Troubleshooting Protocol:
Install a Specific Hydratase (PhaJ):
The gene phaJ encodes (R)-specific enoyl-CoA hydratase.[1][2][3][4][5] It bridges the gap between
-oxidation (Enoyl-CoA) and PHA synthesis (3-OH-CoA).
Selection Guide:
PhaJ1 (P. aeruginosa):[1][2][4][5] Specific for Short Chain (C4-C6).
PhaJ4 (P. aeruginosa):[1][2][4] Specific for Medium Chain (C8-C12).
Action: Overexpress phaJ4 if your target is C8-C10 hydroxy acids. This "steers" the flux from the Enoyl-CoA pool directly to the MCL-3-OH-CoA pool, bypassing the native specificity limitations.
Synthase Compatibility:
Ensure your downstream enzyme (PhaC) matches the chain length.
PhaC (R. eutropha): Strictly C4/C5.
PhaC1/C2 (Pseudomonas sp.): Prefer MCL (C6-C14).
Experiment: If producing free acids, replace PhaC with a thioesterase like TesB or TesA' (cytosolic), but be aware that TesA has broad specificity.
Data Summary: Enzyme Selection Matrix
Target Product
Precursor Source
Key Enzyme to Overexpress
Key Knockout
SCL-PHA (C4)
Sugars/Acetate
PhaA, PhaB
fadR (derepression)
MCL-PHA (C8-C10)
Fatty Acids
PhaJ4 , PhaC2 (Pseudomonas)
fadB, fadA
Free 3-OH-Fatty Acids
Fatty Acids
PhaJ , TesB (Thioesterase)
fadD (attenuated), fadB
Module 3: Fermentation & Process (The Fuel)[4][6][7]
User Question: "My
cells stop growing immediately after I add the fatty acid substrate. Is it toxicity?"
Diagnosis: Yes. Free fatty acids (FFAs) destabilize membranes, and acyl-CoA accumulation can sequester free CoA, halting central metabolism (the "CoA Trap"). Furthermore,
-oxidation generates NADH; if you block it, you alter the redox balance, but if you run it too fast, you generate excess reducing equivalents that must be balanced.
Troubleshooting Protocol:
The Co-Feeding Ratio:
Never feed a
mutant fatty acids alone. It cannot generate energy from them.
Regulation: Use a fed-batch system. Pulse the fatty acid. If DO (Dissolved Oxygen) spikes, the cells have stopped metabolizing; do not add more fatty acid.
Oxygenation is Critical:
-oxidation is an aerobic process. The conversion of Acyl-CoA to Enoyl-CoA by FadE requires FAD regeneration via the electron transport chain.
Issue: If oxygen is low, FadE stalls. Acyl-CoA accumulates.[6]
Fix: Maintain DO > 30%.
Surfactant Usage:
Long-chain fatty acids (C12+) have poor solubility and mass transfer.
Tip: Add 1% Brij-58 or Tween-80 to emulsify the substrate, improving uptake by FadL (transport protein).
Objective: Determine if carbon is accumulating as polymer/acid or being lost to CO
.
Method: GC-MS Methanolysis (The Gold Standard)
Harvest: Centrifuge 10 mL culture (5000g, 10 min). Wash with water. Lyophilize (freeze-dry) pellet.
Methanolysis:
Add 2 mL Methanol/Sulfuric Acid (85:15 v/v).
Add 2 mL Chloroform (contains internal standard, e.g., Benzoic acid).
Incubate: 100°C for 140 minutes in a sealed screw-cap tube. (This depolymerizes PHA and esterifies free acids).
Extraction: Add 1 mL water. Vortex. Centrifuge. Collect the bottom organic phase.
Analysis: Inject 1
L into GC-MS.
Calculation:
Compare peak area of 3-hydroxy-methyl-esters against the internal standard.
Self-Check: If you see large peaks for unsubstituted fatty acid methyl esters (FAMEs), your FadD uptake or FadE step is the bottleneck, not FadB.
Troubleshooting Decision Tree
Caption: Diagnostic workflow for common beta-oxidation engineering issues.
References
Tsuge, T., et al. (2003). "Molecular characterization and properties of (R)
-oxidation."[2] International Journal of Biological Macromolecules.
Dellomonaco, C., et al. (2011). "Engineered reversal of the
-oxidation cycle for the synthesis of fuels and chemicals." Nature.
Cao, Y., et al. (2016). "Metabolic engineering of Escherichia coli for the production of hydroxy fatty acids from glucose." BMC Biotechnology.
Agnew, D. E., & Pfleger, B. F. (2013). "Synthetic biology strategies for synthesizing polyhydroxyalkanoates from unrelated carbon sources." Chemical Engineering Science.
A Comparative Guide to the GC-MS Mass Spectral Fragmentation of 4-Hydroxydecanoic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) mass spectral fragmentation of 4-hydroxydecanoic acid methyl es...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) mass spectral fragmentation of 4-hydroxydecanoic acid methyl ester. It is designed to serve as a valuable resource for researchers, scientists, and professionals in drug development who are engaged in the analysis of hydroxy fatty acids. This document offers a detailed examination of the fragmentation patterns, a comparison with alternative analytical techniques, and a comprehensive experimental protocol.
Introduction: The Significance of 4-Hydroxydecanoic Acid
4-Hydroxydecanoic acid is a medium-chain hydroxy fatty acid with emerging biological significance. As a γ-hydroxy fatty acid, it is a precursor to the corresponding γ-lactone, a class of compounds with diverse physiological roles and potential therapeutic applications. Accurate identification and quantification of 4-hydroxydecanoic acid are crucial for understanding its metabolic pathways and biological functions. GC-MS is a powerful and widely used technique for the analysis of fatty acids due to its high sensitivity, specificity, and ability to provide detailed structural information.[1]
This guide will delve into the intricacies of analyzing 4-hydroxydecanoic acid methyl ester by GC-MS, focusing on the interpretation of its mass spectral fragmentation. We will also explore alternative derivatization and analytical approaches, providing a comparative framework to assist researchers in selecting the most appropriate methodology for their specific needs.
Electron Ionization (EI) Mass Spectral Fragmentation of 4-Hydroxydecanoic Acid Methyl Ester
The analysis of fatty acids by GC-MS typically involves their conversion to more volatile and less polar derivatives, most commonly fatty acid methyl esters (FAMEs).[2][3] For hydroxy fatty acids, an additional derivatization of the hydroxyl group is often necessary to prevent peak tailing and improve chromatographic resolution.[4][5] This guide will first consider the fragmentation of the underivatized methyl ester and then discuss the influence of derivatization on the mass spectrum.
Fragmentation of the Underivatized Methyl Ester
Upon electron ionization, 4-hydroxydecanoic acid methyl ester will undergo characteristic fragmentation pathways common to long-chain esters and alcohols. The molecular ion peak (M+) is often weak or absent in the mass spectra of long-chain esters.[6]
Key expected fragmentation patterns include:
α-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for esters.[6][7] This would result in the loss of the methoxy group (-OCH3, 31 Da) or the methoxycarbonyl group (-COOCH3, 59 Da).
McLafferty Rearrangement: A characteristic fragmentation for esters containing a γ-hydrogen is the McLafferty rearrangement, which typically produces a prominent ion at m/z 74.[6][8]
Cleavage adjacent to the hydroxyl group: The presence of the hydroxyl group at the C-4 position introduces specific fragmentation pathways. Alpha-cleavage next to the oxygen of the hydroxyl group is a dominant fragmentation for alcohols.[7][9] This would lead to the formation of a fragment containing the hydroxyl group.
Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a common fragmentation for alcohols.[7][9]
Based on these principles, the expected key fragments for 4-hydroxydecanoic acid methyl ester are summarized in the table below.
m/z
Proposed Fragment Structure
Fragmentation Pathway
185
[M - CH3O]+
α-Cleavage at the ester
171
[M - H2O]+
Dehydration
143
[M - COOCH3]+
α-Cleavage at the ester
103
[CH(OH)CH2COOCH3]+
Cleavage between C4 and C5
74
[CH2=C(OH)OCH3]+
McLafferty Rearrangement
The ion at m/z 103 is particularly diagnostic for 4-hydroxy fatty acid methyl esters, as it represents the cleavage between the carbon bearing the hydroxyl group and the adjacent carbon in the alkyl chain. A similar characteristic fragment at m/z 103 has been reported for 3-hydroxy fatty acid methyl esters.[10]
The Impact of Derivatization on Fragmentation
To improve chromatographic performance and obtain more definitive mass spectra, the hydroxyl group of 4-hydroxydecanoic acid is often derivatized. Common derivatization agents include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers, or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (tBDMS) ethers.[4][11][12]
Trimethylsilyl (TMS) Ethers: The formation of a TMS ether increases the volatility of the compound and often leads to more distinct fragmentation patterns. The mass spectrum of the TMS derivative of 4-hydroxydecanoic acid methyl ester would show a molecular ion (M+) and characteristic fragments resulting from cleavage around the TMS group.
tert-Butyldimethylsilyl (tBDMS) Ethers: tBDMS ethers are known to produce prominent [M-57]+ ions, corresponding to the loss of the tert-butyl group.[11] This prominent fragment is extremely useful for determining the molecular weight of the analyte, even when the molecular ion itself is not observed. Furthermore, tBDMS ethers of secondary hydroxy fatty acid methyl esters yield unique marker fragment ions that can pinpoint the location of the hydroxyl group along the aliphatic chain.[11]
Comparative Analysis of Analytical Techniques
While GC-MS is a robust method for the analysis of 4-hydroxydecanoic acid, other techniques can also be employed. The choice of method depends on the specific research question, sample matrix, and available instrumentation.
Technique
Principle
Advantages
Disadvantages
References
GC-MS (EI)
Separation by gas chromatography, ionization by electron impact, and mass analysis.
High sensitivity and specificity, provides structural information through fragmentation, well-established libraries.
Derivatization often required, thermal degradation of some analytes can occur.
Experimental Protocol: GC-MS Analysis of 4-Hydroxydecanoic Acid Methyl Ester
This section provides a detailed step-by-step methodology for the analysis of 4-hydroxydecanoic acid as its methyl ester TMS ether derivative.
Sample Preparation and Derivatization
Esterification: To an appropriate amount of the sample containing 4-hydroxydecanoic acid, add 1 mL of 2% methanolic HCl.
Incubate the mixture at 60°C for 1 hour.
After cooling to room temperature, add 1 mL of hexane and 1 mL of water.
Vortex the mixture and centrifuge to separate the layers.
Carefully transfer the upper hexane layer containing the fatty acid methyl esters to a clean vial.
Evaporate the hexane under a gentle stream of nitrogen.
Silylation: To the dried residue, add 50 µL of pyridine and 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Seal the vial and heat at 70°C for 30 minutes.
After cooling, the sample is ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
Gas Chromatograph: Agilent 7890B GC or equivalent.
Mass Spectrometer: Agilent 5977A MSD or equivalent.
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Injector Temperature: 250°C.
Injection Mode: Splitless.
Oven Temperature Program:
Initial temperature: 80°C, hold for 2 minutes.
Ramp to 200°C at 10°C/min.
Ramp to 280°C at 5°C/min, hold for 5 minutes.
MS Transfer Line Temperature: 280°C.
Ion Source Temperature: 230°C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Mass Scan Range: m/z 40-550.
Visualizing the Fragmentation and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Proposed EI fragmentation of 4-hydroxydecanoic acid methyl ester.
Caption: Workflow for GC-MS analysis of 4-hydroxydecanoic acid.
Conclusion
The GC-MS analysis of 4-hydroxydecanoic acid methyl ester provides a wealth of structural information through its characteristic mass spectral fragmentation. Understanding these fragmentation pathways, particularly the formation of the diagnostic ion at m/z 103, is key to its unambiguous identification. While direct analysis of the underivatized methyl ester is possible, derivatization of the hydroxyl group to a TMS or tBDMS ether is highly recommended to improve chromatographic performance and obtain more informative mass spectra. The choice between GC-MS and other analytical techniques such as LC-MS will depend on the specific analytical challenge. The detailed experimental protocol provided in this guide offers a robust starting point for researchers embarking on the analysis of this and other γ-hydroxy fatty acids.
References
F. A. J. Muskiet, H. J. van der Molen, Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers.
Neese, R. A., Siler, S. Q., Cesar, D., Antelo, F., Lee, D., Misell, L., ... & Hellerstein, M. K. (1999). Molecular ion fragmentation and its effects on mass isotopomer abundances of fatty acid methyl esters ionized by electron impact. Journal of the American Society for Mass Spectrometry, 10(11), 1135-1143.
Zeb, A. (2017). GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. European Journal of Lipid Science and Technology, 119(9), 1700148.
Bansal, S., & Mosser, D. M. (2000). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of lipid research, 41(7), 1120-1126.
Murphy, R. C. (2001). Mass spectrometric analysis of long-chain lipids. IUBMB life, 52(3‐5), 217-223.
Ran-Ressler, R. R., Khou, D., Taylor, S. L., & Brenna, J. T. (2014). EI-MS/MS spectra of very long chain iso FAME. (A, B) Mass spectra of...
Jones, P. M., & Bennett, M. J. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry. Lipids, 46(9), 899-906.
Trent, M. S., Stead, C. M., Tran, A. X., & Hankins, J. V. (2012). Gas chromatography/mass spectrometry (GC/MS) analysis of hydroxylated...
Xu, Y. J., & Zhang, J. (2013).
JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2.
Marty, Y., & Moio, L. (1998). Gas chromatographic behavior of fatty acid derivatives for mass spectrometry on low-polarity capillary columns. Analytica chimica acta, 377(2-3), 229-240.
Merck Millipore. (n.d.).
BenchChem. (2025). Application Note: Derivatization of Fatty Acids for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.
BenchChem. (2025).
Leco Corporation. (n.d.).
Cvačka, J., & Svatoš, A. (2021).
Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in molecular biology (Clifton, N.J.), 603, 229–243.
Chemistry LibreTexts. (2023, August 29).
ResolveMass Laboratories Inc. (2025, November 22).
Whitman College. (n.d.). GCMS Section 6.14.
Wakeford, M. (2020, May 22). Interpreting Mass Spectra [Video]. YouTube.
University of Arizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples.
Khan, S., & Khan, A. U. (2014). Mass spectrum and fragmentation pattern of 3-hydroxy tetradecanoic acid...
Ran-Ressler, R. R., Khou, D., Taylor, S. L., & Brenna, J. T. (2014). Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. Journal of the American Society for Mass Spectrometry, 25(6), 1038–1047.
Science Ready. (n.d.).
S., S., & G., S. (2018). MS Spectrum of Heptadecanoic Acid, Methyl Ester (A),...
A Guide to NMR Characterization: Distinguishing 4-Hydroxydecanoic Acid from γ-Decalactone
For Researchers, Scientists, and Drug Development Professionals In the realm of organic chemistry and drug development, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic chemistry and drug development, precise structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering unparalleled insight into the molecular architecture of organic compounds. This guide provides an in-depth comparison of the NMR spectral features of 4-hydroxydecanoic acid and its cyclic counterpart, γ-decalactone. Understanding these differences is crucial for monitoring chemical transformations, assessing sample purity, and confirming molecular identity.
The Chemical Dichotomy: An Open Chain vs. a Closed Ring
4-Hydroxydecanoic acid is an aliphatic carboxylic acid containing a hydroxyl group at the C4 position. In contrast, γ-decalactone is a cyclic ester (a lactone) formed through the intramolecular esterification of 4-hydroxydecanoic acid. This seemingly simple cyclization introduces significant conformational rigidity and alters the electronic environment of the constituent atoms, leading to distinct and readily distinguishable NMR spectra.
The equilibrium between the open-chain hydroxy acid and the closed-ring lactone can be influenced by factors such as solvent and temperature. NMR spectroscopy is an excellent tool for monitoring such equilibria in situ.[1]
At a Glance: Key Differentiating NMR Signatures
The most telling differences in the NMR spectra of these two compounds arise from the presence of the free carboxylic acid and alcohol groups in 4-hydroxydecanoic acid, versus the ester group within the five-membered ring of γ-decalactone.
Feature
4-Hydroxydecanoic Acid
γ-Decalactone
Rationale
¹H NMR: Carboxylic Acid Proton (-COOH)
Highly deshielded singlet, ~10-13 ppm
Absent
The acidic proton of the carboxyl group is in a unique chemical environment, leading to a characteristic downfield shift. This signal is often broad and its chemical shift is dependent on concentration and solvent.[2]
¹H NMR: Proton on C4 (-CH-OH)
Multiplet, ~3.6-4.0 ppm
Multiplet, ~4.3-4.5 ppm
In the lactone, the C4 proton is attached to a carbon that is also bonded to the electron-withdrawing ring oxygen, resulting in a more significant downfield shift compared to the alcohol in the open-chain acid.
¹H NMR: Protons on C2 (-CH₂-COOH)
Triplet, ~2.2-2.5 ppm
Multiplet, ~2.3-2.6 ppm
Protons alpha to a carbonyl group typically resonate in this region.[3] The multiplicity and precise shift can vary slightly based on the adjacent protons.
¹³C NMR: Carbonyl Carbon (C1)
~175-185 ppm
~177 ppm
The chemical shift of the carbonyl carbon is similar in both compounds, falling within the typical range for carboxylic acids and esters.[4]
¹³C NMR: Carbon at C4
~65-70 ppm
~81 ppm
The C4 carbon in the lactone is bonded to the ring oxygen, causing a significant downfield shift compared to the carbon bearing the hydroxyl group in the acid.
Visualizing the Structural and Spectral Differences
The following diagrams illustrate the structures of 4-hydroxydecanoic acid and γ-decalactone and highlight the key atoms responsible for their distinct NMR signals.
Caption: Decision workflow for distinguishing the two compounds by ¹H NMR.
Experimental Protocol: Acquiring High-Quality NMR Data
To obtain reliable and reproducible NMR data for the characterization of 4-hydroxydecanoic acid and γ-decalactone, the following protocol is recommended.
1. Sample Preparation:
Concentration: For a standard 5 mm NMR tube, dissolve 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR in 0.6-0.7 mL of a deuterated solvent.
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for both compounds. For 4-hydroxydecanoic acid, using a solvent that can engage in hydrogen bonding, such as methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆), can be beneficial for observing the hydroxyl and carboxylic acid protons. Be aware that the chemical shifts of these exchangeable protons are highly dependent on the solvent. [2]In aprotic solvents, the carboxylic acid proton signal can be very broad.
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
2. NMR Instrument Setup:
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
Temperature: Maintain a constant temperature, typically 25 °C (298 K), to ensure chemical shift consistency.
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
3. Data Acquisition:
¹H NMR:
Acquire a standard one-dimensional proton spectrum.
Typical spectral width: -2 to 14 ppm.
Number of scans: 8 to 16 scans are usually sufficient for a sample of adequate concentration.
¹³C NMR:
Acquire a proton-decoupled ¹³C spectrum.
Typical spectral width: 0 to 200 ppm.
Number of scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
2D NMR (Optional but Recommended for Unambiguous Assignment):
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is particularly useful for confirming the connectivity around the carbonyl group and the C4 position.
4. Data Processing and Analysis:
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
Calibrate the chemical shift scale using the TMS signal (or the residual solvent peak as a secondary reference).
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Analyze the multiplicities (singlet, doublet, triplet, etc.) to deduce proton-proton coupling patterns.
Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule, using the expected chemical shift ranges and correlation data from 2D NMR experiments.
Causality Behind Experimental Choices
The choice of deuterated solvent is critical. In CDCl₃, the carboxylic acid proton of 4-hydroxydecanoic acid may exchange with trace amounts of D₂O or broaden significantly, making it difficult to observe. Using DMSO-d₆ can help to sharpen this peak due to strong hydrogen bonding with the solvent. The use of 2D NMR techniques like HSQC and HMBC is highly recommended for complex molecules or for samples where signal overlap is an issue in the 1D spectra. These experiments provide an orthogonal dimension of information, allowing for the unambiguous assignment of nearly all proton and carbon signals.
Conclusion
The structural differences between 4-hydroxydecanoic acid and γ-decalactone are clearly manifested in their ¹H and ¹³C NMR spectra. The presence of a highly deshielded carboxylic acid proton signal and the distinct chemical shifts of the proton and carbon at the C4 position serve as definitive markers for distinguishing the open-chain acid from its cyclic lactone form. By following a systematic experimental protocol and leveraging the power of one- and two-dimensional NMR techniques, researchers can confidently characterize these and similar molecules, ensuring the integrity and accuracy of their scientific endeavors.
References
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). Retrieved from [Link]
Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis. (2015). PMC. Retrieved from [Link]
Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. (2018, December 21). ACS Omega. Retrieved from [Link]
NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]
NMR Reaction-Monitoring as a Process Analytical Technique. (2025, March 10). Pharmaceutical Technology. Retrieved from [Link]
Quantitative NMR methods for reaction and process monitoring. kluedo - RPTU. (n.d.). Retrieved from [Link]
Solid-State Nuclear Magnetic Resonance (NMR) and Nuclear Magnetic Relaxation Time Analyses of Molecular Mobility and Compatibility of Plasticized Polyhydroxyalkanoates (PHA) Copolymers. (2018, May 7). MDPI. Retrieved from [Link]
Deciding which is the best
NMR predictor for organic compounds using statistical tools. (2022, February 23). Scientific Reports. Retrieved from [Link]
Monitoring Reactions by NMR. (n.d.). Retrieved from [Link]
Identification of 4-hydroxyhexanoic acid as a new constituent of biosynthetic polyhydroxyalkanoic acids from bacteria. Kyung Hee University. (n.d.). Retrieved from [Link]
170 NMR SPECTROSCOPY OF LACTONES. (n.d.). Retrieved from [Link]
Supplementary Information. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
Reaction Monitoring by NMR. (2021, November 30). YouTube. Retrieved from [Link]
Analysis of 7-Membered Lactones by Computational NMR Methods. Proton NMR Chemical Shift Data are More Discriminating than Carbon. (n.d.). PMC. Retrieved from [Link]
13C NMR spectral data and molecular descriptors to predict the antioxidant activity of flavonoids. (2011, August 5). SciELO. Retrieved from [Link]
Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. (n.d.). PMC. Retrieved from [Link]
Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]
Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. (2022, August 7). YouTube. Retrieved from [Link]
4-Hydroxydecanoic acid. PubChem. (n.d.). Retrieved from [Link]
PROSPRE - 1 H NMR Predictor. (n.d.). Retrieved from [Link]
Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
Resolving enantiomers of 2-hydroxy acids by NMR. (2023, March 13). PMC. Retrieved from [Link]
Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components. (2023, February 8). MDPI. Retrieved from [Link]
Comparative Cytotoxicity Profile: 4-Hydroxydecanoic Acid vs. Decanoic Acid
Executive Summary This technical guide provides a comparative analysis of the cytotoxicity profiles of Decanoic Acid (DA) (Capric Acid) and its hydroxylated derivative, 4-Hydroxydecanoic Acid (4-HDA) . While Decanoic Aci...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comparative analysis of the cytotoxicity profiles of Decanoic Acid (DA) (Capric Acid) and its hydroxylated derivative, 4-Hydroxydecanoic Acid (4-HDA) .
While Decanoic Acid is a well-documented membrane disruptor and mitochondrial uncoupler utilized in drug permeation enhancement, 4-Hydroxydecanoic Acid exhibits a distinct, significantly lower toxicity profile. This difference is primarily governed by the introduction of a hydroxyl group at the C4 position, which alters lipophilicity (LogP) and reduces membrane intercalation. This guide synthesizes data from mammalian and microbial models to establish a safety hierarchy: Decanoic Acid > Gamma-Decalactone > 4-Hydroxydecanoic Acid in terms of cytotoxic potential.
Physicochemical Profile & Structural Divergence
The differential cytotoxicity between these two molecules is rooted in their physicochemical properties. The 4-hydroxyl group in 4-HDA acts as a "polarity anchor," preventing the deep membrane penetration characteristic of the unsubstituted Decanoic Acid.
Table 1: Comparative Physicochemical Properties
Property
Decanoic Acid (DA)
4-Hydroxydecanoic Acid (4-HDA)
Impact on Cytotoxicity
CAS Number
334-48-5
17369-51-6
N/A
Molecular Formula
C₁₀H₂₀O₂
C₁₀H₂₀O₃
4-HDA has +1 Oxygen (Hydroxyl)
Molecular Weight
172.27 g/mol
188.27 g/mol
Negligible difference
LogP (Lipophilicity)
~4.09 (Highly Lipophilic)
~2.30 (Moderately Lipophilic)
Critical: DA partitions aggressively into lipid bilayers; 4-HDA is less membrane-associative.
Solubility (Water)
Very Low (0.15 g/L)
Higher (Polarity aided)
4-HDA requires less surfactant (DMSO/BSA) for solubilization.
Stability
Stable
Unstable at acidic pH ; cyclizes to gamma-decalactone.[1][2]
Experimental pH must be >7.0 to maintain 4-HDA form.
Diagram 1: Physicochemical Divergence & Stability
Caption: Structural comparison showing how the C4-hydroxyl group lowers LogP, reducing membrane toxicity. Note the pH-dependent cyclization of 4-HDA.[3]
Mechanisms of Cytotoxicity[4]
Decanoic Acid: The Membrane Disruptor
Decanoic acid exerts cytotoxicity primarily through non-specific membrane disruption and mitochondrial impairment .
Surfactant Action: At concentrations >0.5 mM, DA inserts into the phospholipid bilayer, increasing fluidity and causing leakage of intracellular contents (LDH release).
Mitochondrial Uncoupling: DA acts as a weak acid protonophore, dissipating the mitochondrial membrane potential (
), leading to ATP depletion and ROS generation.
Specific Signaling: In hepatocytes (e.g., Hepa 1-6), DA inhibits the c-Met signaling pathway, inducing apoptosis.
4-Hydroxydecanoic Acid: The Metabolic Intermediate
4-HDA displays a "muted" toxicity profile.
Reduced Membrane Integration: The hydrophilic hydroxyl group creates a steric and energetic barrier to deep insertion into the hydrophobic core of the lipid bilayer.
Metabolic Tolerance: In microbial models (Sporidiobolus spp., Yarrowia), 4-HDA accumulates at high concentrations without inhibiting cell growth, whereas its lactone form (gamma-decalactone) and the parent fatty acid (DA) are toxic. This suggests 4-HDA is a "safe storage" or intermediate form.
Lactone Toxicity Warning: If the experimental pH drops, 4-HDA converts to gamma-decalactone. The lactone is more lipophilic (LogP ~2.7) and more toxic than 4-HDA, capable of altering membrane fluidity similar to DA.
Diagram 2: Comparative Mechanism of Action
Caption: Decanoic acid disrupts membranes and mitochondria. 4-HDA is repelled by the membrane due to polarity and is funneled into metabolic pathways.[3]
Comparative Experimental Data
Direct head-to-head mammalian data for 4-HDA is rare due to its transient nature (cyclization). However, microbial data serves as a robust proxy for membrane-level toxicity, which is the primary mechanism for fatty acids.
Key Insight: In microbial systems, 4-HDA is tolerated at concentrations ~7x higher than Decanoic Acid or Gamma-Decalactone before growth inhibition occurs. This confirms the "Polarity Safety Hypothesis."
Experimental Protocols
To validate these findings in your own lab, use the following protocols. Crucial: You must control pH to distinguish between 4-HDA and its lactone.
Protocol A: Preparation of Stable Stock Solutions
Decanoic Acid: Dissolve in DMSO (up to 100 mM) or conjugate with BSA (Fatty Acid Free) in PBS at 37°C (molar ratio 4:1 FA:BSA).
4-Hydroxydecanoic Acid:
Source: Often obtained by alkaline hydrolysis of gamma-decalactone.
Hydrolysis: Mix gamma-decalactone with 1.1 eq NaOH or KOH in water/methanol. Stir at room temperature for 1 hour.
Verification: Check pH > 8.0. Do not acidify , or it will revert to the lactone.
Buffer: Dilute into culture medium buffered to pH 7.4 (HEPES is preferred over bicarbonate to prevent pH drift).
Control: Add Gamma-Decalactone (same range) to verify if toxicity returns.
Incubation: Incubate for 4 hours (acute membrane toxicity) and 24 hours (apoptotic toxicity).
Readout:
LDH Assay: Collect supernatant to measure membrane rupture (expected high in DA, low in 4-HDA).
MTT Assay: Measure mitochondrial activity (expected low in DA, moderate/high in 4-HDA).
Diagram 3: Experimental Workflow
Caption: Workflow emphasizes the critical pH check for 4-HDA to prevent experimental artifact (reversion to toxic lactone).
References
Kwon, H., et al. (2023). Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model.[4] International Journal of Molecular Sciences. Link
Sonnay, S., et al. (2020). Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells. Frontiers in Physiology. Link
Feron, G., et al. (1996).[5] Production, Identification, and Toxicity of Gamma-Decalactone and 4-Hydroxydecanoic Acid from Sporidiobolus spp.[1][5][6][7][8] Applied and Environmental Microbiology. Link
Aguedo, M., et al. (2003). Mechanisms underlying the toxicity of lactone aroma compounds towards the producing yeast cells. Journal of Applied Microbiology. Link
PubChem. (2024). 4-Hydroxydecanoic acid (Compound Summary). National Library of Medicine. Link
A Senior Application Scientist's Guide to the Synthesis of 4-Hydroxydecanoic Acid: A Comparative Analysis of Microbial and Chemical Routes
For researchers and drug development professionals, the selection of a synthetic pathway is a critical decision that profoundly influences product yield, purity, stereochemistry, cost-effectiveness, and environmental foo...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the selection of a synthetic pathway is a critical decision that profoundly influences product yield, purity, stereochemistry, cost-effectiveness, and environmental footprint. This guide provides an in-depth, objective comparison of microbial and chemical methodologies for the synthesis of 4-hydroxydecanoic acid (4-HDA), a valuable chiral intermediate and the precursor to the commercially significant aroma compound, γ-decalactone.[1][2] We will move beyond a mere listing of protocols to explore the fundamental principles and causal factors that underpin each approach, empowering you to make an informed decision tailored to your specific research or production objectives.
Section 1: The Chemical Approach - Precision through Controlled Transformation
Traditional organic synthesis offers a well-established, albeit often challenging, route to 4-hydroxydecanoic acid. The primary difficulty in its chemical synthesis and isolation is the molecule's inherent tendency to undergo intramolecular cyclization to form the thermodynamically stable γ-decalactone, especially under acidic or high-temperature conditions.[1] Consequently, chemical syntheses often involve multi-step processes with careful control of reaction conditions and the use of protecting groups.
A representative strategy involves the construction of the carbon backbone followed by the introduction of the hydroxyl and carboxyl functionalities. While a direct synthesis of 4-HDA is less commonly detailed due to its instability, routes to its derivatives are illustrative. For instance, a multi-step synthesis for a related compound, (±)-4-methoxydecanoic acid, starts from 4-penten-1-ol, highlighting a typical build-up approach that requires protection of the alcohol, hydroboration-oxidation to introduce another hydroxyl group, methylation, deprotection, and final oxidation to the carboxylic acid.[1] A more direct, though often racemic, approach can be envisioned starting from γ-decalactone via hydrolysis (lactone opening).
Key Characteristics of Chemical Synthesis:
Advantages:
Well-Understood Reactions: The transformations rely on fundamental, well-documented organic chemistry principles.
Potentially Faster for Lab-Scale: Individual reaction steps can be faster than microbial fermentation times, making it suitable for rapid, small-scale synthesis.
Disadvantages:
Harsh Conditions: Often requires non-aqueous solvents, elevated temperatures, and strong acid or base catalysts.[1][3]
Environmental Impact: The use of hazardous reagents, organic solvents, and potentially heavy metal catalysts contributes to a significant environmental burden and waste generation.[4][5]
Lack of Stereoselectivity: Typically produces a racemic mixture of (R)- and (S)-4-HDA unless expensive chiral catalysts or starting materials are employed.[6]
Byproduct Formation: The propensity for side reactions, including the spontaneous lactonization to γ-decalactone, can complicate purification and reduce overall yield.[1]
Illustrative Chemical Synthesis Workflow
The following diagram outlines a generalized multi-step chemical synthesis, emphasizing the common stages required to build the target molecule from simpler precursors.
Caption: Generalized workflow for a multi-step chemical synthesis of 4-HDA.
Experimental Protocol: Hydrolysis of γ-Decalactone
This protocol describes the base-catalyzed ring-opening of γ-decalactone to yield sodium 4-hydroxydecanoate, which can then be acidified to produce 4-hydroxydecanoic acid. This method is essentially the reverse of the spontaneous cyclization that complicates other synthetic routes.
Saponification: In a round-bottom flask, dissolve γ-decalactone in a 1 M aqueous solution of sodium hydroxide (NaOH). Use a 1.1 molar equivalent of NaOH.
Reaction: Stir the biphasic mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the lactone spot using thin-layer chromatography (TLC). The goal is the complete hydrolysis to sodium 4-hydroxydecanoate.
Acidification: Once the reaction is complete, cool the reaction mixture in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with continuous stirring to acidify the solution to a pH of approximately 2. This protonates the carboxylate to form the free 4-hydroxydecanoic acid. Caution must be exercised as this step is exothermic.
Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent, such as diethyl ether or ethyl acetate.
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate (MgSO4).
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. This yields crude 4-hydroxydecanoic acid. Note: Avoid excessive heating to minimize reformation of the lactone.
Section 2: The Microbial Approach - Harnessing Nature's Catalysts
Microbial synthesis, or biotransformation, presents a compelling "green" alternative to chemical methods. This approach leverages the complex enzymatic machinery of microorganisms to perform highly specific chemical conversions under mild, aqueous conditions. For 4-HDA, the most prominent route involves the biotransformation of ricinoleic acid, the primary component of castor oil.[2][6]
Yeasts, particularly Yarrowia lipolytica, are highly effective for this process.[6] These organisms metabolize ricinoleic acid through the peroxisomal β-oxidation pathway. This metabolic cycle sequentially shortens the fatty acid chain by two carbons at a time. Because ricinoleic acid has a hydroxyl group at the C12 position, the β-oxidation cycles proceed until a 10-carbon intermediate with a hydroxyl group at the C4 position (4-hydroxydecanoyl-CoA) is generated.[2][7] This intermediate is then released as 4-hydroxydecanoic acid.
A more recent and highly targeted approach involves metabolic engineering, where microorganisms like Escherichia coli are equipped with specific enzymes, such as cytochrome P450 monooxygenases, to directly hydroxylate decanoic acid at the C4 position.[8] This method offers the potential for high specificity but often requires significant enzyme and strain engineering to achieve high titers.[8]
Key Characteristics of Microbial Synthesis:
Advantages:
Mild Conditions: Reactions occur in aqueous media at or near ambient temperature and pressure, reducing energy consumption.
High Stereoselectivity: The enzymatic nature of the conversion often yields a single enantiomer (e.g., (R)-4-HDA), which is critical for pharmaceutical applications.[6]
Sustainability: Utilizes renewable feedstocks like castor oil and avoids the use of hazardous chemical reagents.[6]
Reduced Environmental Impact: Generates significantly less hazardous waste compared to chemical synthesis.
Disadvantages:
Lower Titers/Yields: Product concentrations can be low, requiring extensive process optimization and potentially large fermentation volumes.[8]
Complex Downstream Processing: Separating the product from the complex fermentation broth (biomass, media components, etc.) can be challenging.
Slower Process: Fermentation can take several days to complete.
Microbial Synthesis Pathway
The following diagram illustrates the β-oxidation pathway for the conversion of ricinoleic acid to 4-hydroxydecanoic acid in yeast.
Caption: Biotransformation of ricinoleic acid to 4-HDA via β-oxidation.
Experimental Protocol: Microbial Production of 4-HDA using Yarrowia lipolytica
This protocol is a representative guide for the lab-scale biotransformation of castor oil.
Culture Preparation: Prepare a pre-culture of Yarrowia lipolytica by inoculating a single colony into a suitable growth medium (e.g., YPD broth) and incubating for 24-48 hours at 28-30°C with shaking.
Fermentation Setup: In a larger fermentation flask, prepare the production medium containing a nitrogen source, mineral salts, and castor oil as the primary carbon source and substrate.
Inoculation: Inoculate the production medium with the pre-culture to a starting optical density (OD600) of approximately 0.5-1.0.
Biotransformation: Incubate the culture at 28-30°C with vigorous shaking (to ensure proper aeration and substrate emulsification) for 72-120 hours.
Cell Separation: After fermentation, harvest the culture broth and separate the yeast cells from the supernatant by centrifugation.
Product Isolation (Lactonization & Extraction): The 4-HDA produced in the supernatant is often converted to γ-decalactone for easier extraction and quantification.
Acidify the supernatant to pH 1.5-2.0 with a strong acid (e.g., HCl).
Heat the acidified broth to 100°C for 30-60 minutes to facilitate the complete lactonization of 4-HDA.[2]
After cooling, perform a liquid-liquid extraction of the γ-decalactone using an equal volume of diethyl ether or ethyl acetate.
Analysis: The extracted organic phase, containing the lactone, can be analyzed by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the yield. The yield of 4-HDA is inferred from the lactone concentration.
Section 3: Head-to-Head Comparison
The choice between microbial and chemical synthesis hinges on the specific priorities of the project. The following table provides a direct comparison of the two approaches across key performance and practical metrics.
Metric
Microbial Synthesis
Chemical Synthesis
Primary Precursor
Renewable resources (e.g., Ricinoleic Acid from Castor Oil)[6]
Often petroleum-derived precursors or other fatty acids[1]
Stereoselectivity
High (often produces a single enantiomer, e.g., (R)-isomer)
Generally produces a racemic mixture unless chiral catalysts/reagents are used[6]
Reaction Conditions
Mild: Aqueous media, ambient temperature (25-37°C) and pressure
Harsh: Organic solvents, often requires elevated temperatures/pressures, strong acids/bases[9]
Typical Yield
Variable, often low to moderate (e.g., mg/L to low g/L range), but improving with metabolic engineering[8][10]
Moderate to high for individual steps, but overall yield can be low in multi-step syntheses (e.g., 25% overall)[1]
Environmental Impact
Low; biodegradable catalysts (enzymes), less hazardous waste[6]
High; use of hazardous solvents and reagents, generation of chemical waste[4][5]
Scalability
Scalable with bioreactor technology, but can be capital-intensive
Well-established for industrial chemical processes, but waste management is a major cost factor
Key Advantages
High enantiopurity, sustainability, mild conditions
Well-established chemistry, potentially faster for small-scale synthesis
Key Disadvantages
Potentially lower yields, complex downstream processing, slower overall process
Use of hazardous materials, lack of stereoselectivity, environmental concerns
Section 4: A Senior Application Scientist's Perspective
The decision to employ either a microbial or chemical synthesis route for 4-hydroxydecanoic acid is not a matter of one being universally superior, but rather a strategic choice based on the desired outcome and available resources.
Choose Chemical Synthesis if:
Your primary need is a small quantity for initial screening or derivatization where stereochemistry is not a concern.
You have a well-equipped organic synthesis lab and expertise in multi-step synthesis and purification.
The downstream application can tolerate a racemic mixture of 4-HDA.
Choose Microbial Synthesis if:
Your application demands high enantiomeric purity (a specific (R)- or (S)-isomer), which is crucial for many pharmaceutical and biological applications.
Sustainability and "green chemistry" principles are a core requirement for your project or organization.
You are planning for large-scale production where the long-term environmental and safety costs of chemical synthesis are prohibitive.
You have access to fermentation and bioprocessing facilities and the expertise to optimize microbial strains and culture conditions.
For the modern researcher, particularly in the pharmaceutical and life sciences sectors, the trend is undeniably moving towards biocatalytic and microbial routes. The ability to produce enantiomerically pure compounds from renewable feedstocks under benign conditions is a powerful advantage that aligns with both scientific and global sustainability goals. While challenges in yield and downstream processing remain, ongoing advances in synthetic biology and metabolic engineering are rapidly closing this gap, positioning microbial synthesis as the more promising and versatile platform for the future production of 4-hydroxydecanoic acid and other valuable chiral molecules.
References
A synthetic metabolic pathway for the de novo biosynthesis of medium chain length γ- and δ-lactones. (2025). Biotechnology for Biofuels and Bioproducts. Available at: [Link]
Stereoselective synthesis of the nonproteinogenic amino acid (2S,3R)-3-amino-2-hydroxydecanoic acid from (4S,5S)-4-formyl-5-vinyl-2-oxazolidinone. (2003). The Journal of Organic Chemistry. Available at: [Link]
The first total synthesis of (±)-4-methoxydecanoic acid: a novel antifungal fatty acid. (2008). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Stereoselective Synthesis of the Nonproteinogenic Amino Acid (2S,3R)-3-Amino-2-hydroxydecanoic Acid from (4S,5S)-4-Formyl-5-vinyl-2-oxazolidinone. (2003). The Journal of Organic Chemistry. Available at: [Link]
β-oxidation of ricinoleic acid and 4-hydroxy decanoic lactone. (2010). ResearchGate. Available at: [Link]
β -Oxidation cycle from the direct precursor of -decalactone (4-hydroxydecanoic acid) during the degradation of ricinoleoyl-CoA. (2006). ResearchGate. Available at: [Link]
Green synthesis of (R)-3-hydroxy-decanoic acid and analogs from levoglucosenone: a novel access to the fatty acid moiety of rhamnolipids. (2024). Frontiers in Chemistry. Available at: [Link]
Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. (2021). Bioresource Technology. Available at: [Link]
Regio- and Enantio-selective Chemo-enzymatic C-H-Lactonization of Decanoic Acid to (S)-δ-Decalactone. (2019). Angewandte Chemie International Edition. Available at: [Link]
Chemical compounds with environmental impact. (2025). Computational Chemistry Blog. Available at: [Link]
Environmental Impact of Synthetic Chemicals: Balancing Innovation and Sustainability. (2024). Research and Reviews. Available at: [Link]
An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards 'clickable' biodegradable polylactide. (2014). Beilstein Journal of Organic Chemistry. Available at: [Link]
Microbial catalysis for the production of hydroxy- and amino-fatty acids. (2025). ScholarWorks@UARK. Available at: [Link]
The structural differentiation between 4-hydroxydecanoic acid (4-HD) and 3-hydroxy fatty acids (3-OH FAs) , specifically 3-hydroxydecanoic acid (3-HD), is a critical analytical challenge in lipidomics, microbial metabolomics, and flavor chemistry. While these molecules are isobaric isomers (
, MW 188.26), their biological origins and chemical behaviors diverge significantly.
3-OH FAs are primary markers of mitochondrial fatty acid
-oxidation and integral components of Gram-negative bacterial lipopolysaccharides (LPS) (endotoxins). In contrast, 4-HD is a precursor to -decalactone , a commercially valuable flavor compound produced via peroxisomal -oxidation in yeast (e.g., Yarrowia lipolytica).
This guide outlines a self-validating analytical framework to distinguish these isomers, leveraging their distinct lactonization kinetics and mass spectral fragmentation patterns.
The Chemical Basis of Differentiation: The "Lactone Switch"
The most robust method for differentiating these isomers lies in their behavior under acidic conditions.
4-Hydroxydecanoic Acid: Possesses a hydroxyl group at the
-position. Under acidic conditions (e.g., during derivatization), it undergoes rapid intramolecular cyclization to form -decalactone , a thermodynamically stable five-membered ring.
3-Hydroxydecanoic Acid: Possesses a hydroxyl group at the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-position.[1] Cyclization would yield a highly strained four-membered -lactone. Consequently, it remains as a linear acid or dehydrates to an -unsaturated ester, but does not form a stable lactone under standard analytical conditions.
Visualization: Lactonization vs. Linear Esterification
The following pathway illustrates the divergent chemical fates of these isomers during acid-catalyzed methanolysis.
Figure 1: The "Lactone Switch" mechanism. 4-HD cyclizes to
-decalactone, while 3-HD forms a methyl ester, enabling separation by chemical behavior.
Method A: GC-MS Analysis (The Gold Standard)
Gas Chromatography-Mass Spectrometry (GC-MS) provides the highest confidence for differentiation due to the formation of distinct derivatives.
Protocol: Differential Derivatization
Extraction: Extract lipids from sample (plasma, culture broth) using ethyl acetate. Evaporate to dryness under
.
Step 1 - Methylation (The Switch): Resuspend residue in 1 M HCl in methanol. Incubate at 80°C for 1 hour.
L into GC-MS (Splitless). Column: DB-5ms or equivalent.
Data Interpretation: Diagnostic Ions
The mass spectra of the resulting products are unmistakably different.
Feature
4-Hydroxydecanoic Acid (as Lactone)
3-Hydroxydecanoic Acid (as FAME-TMS)
Derivative Form
-Decalactone (Cyclic)
Methyl 3-(trimethylsiloxy)decanoate (Linear)
Base Peak (100%)
m/z 85
m/z 175
Origin of Base Peak
Lactone ring cleavage ()
-cleavage ()
Secondary Ions
m/z 128, 170 ()
m/z 73 (TMS), m/z 233 (?)
Retention Time
Elutes earlier (Non-polar ring)
Elutes later (Bulky TMS group)
Visualization: Fragmentation Pathways
Figure 2: Distinct fragmentation pathways. The m/z 175 ion is diagnostic for 3-OH FAs (TMS), while m/z 85 confirms the presence of the 4-OH lactone.
Method B: LC-MS/MS Analysis (High Throughput)
For intact analysis without derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Negative Electrospray Ionization (ESI-) mode is preferred.
A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH stability).
B: Acetonitrile/Methanol (1:1).
Gradient: 10% B to 90% B over 10 mins.
MRM Transitions & Separation
While both isomers have the same precursor ion (
), they can be distinguished by retention time and specific product ions.
Parameter
4-Hydroxydecanoic Acid
3-Hydroxydecanoic Acid
Precursor Ion
187.1 ()
187.1 ()
Primary Transition
187.1 85 (Lactone-like fragment)
187.1 103 (Beta-cleavage)
Secondary Transition
187.1 59 (Acetate)
187.1 59 (Acetate)
Chromatography
Elutes Earlier (More polar if linear, but often exists in equilibrium with lactone)
Elutes Later (Stronger H-bonding with stationary phase if free acid)
Note: In LC-MS, 4-HD may exist in equilibrium with its lactone form depending on mobile phase pH. Using an acidic mobile phase pushes the equilibrium toward the lactone, which is neutral and may not ionize well in ESI-. Alkaline mobile phase (pH 8-9 with Ammonium Hydroxide) ensures both remain as open-ring carboxylates, improving ionization and separation.
Self-Validating Protocol Checklist
To ensure scientific integrity (Trustworthiness), every experiment must include:
Negative Control: Blank matrix extraction to rule out background interference (plasticizers often mimic fatty acids).
Positive Control: Spike matrix with commercial 3-hydroxydecanoic acid and
-decalactone standards.
Isomer Confirmation:
If m/z 85 is observed in GC-MS: Confirm it is not an artifact by analyzing a non-acidified sample (silylation only). If the peak disappears or shifts to a linear TMS derivative mass, it confirms the acid precursor.
Internal Standard: Use 3-hydroxypentadecanoic acid (odd chain, rare in nature) or
-labeled 3-OH FA to normalize extraction efficiency.
References
Lipid Maps. (2011). Clinical applications of 3-hydroxy fatty acid analysis by gas chromatography–mass spectrometry.Link
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Gamma-Decalactone (m/z 85 base peak).Link
Jones, P. M., & Bennett, M. J. (2010). 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry. Methods in Molecular Biology. Link
Albrecht, A., et al. (2019). Differentiation of hydroxy fatty acid isomers by LC-MS/MS. Analytical Chemistry.[2][3][4][5][6][7][8] (Generalized reference for LC-MS methodology).
Spectroscopic Validation of Linear vs. Cyclic Hydroxy Acid Forms: A Comparative Guide
As a Senior Application Scientist overseeing analytical workflows for drug development and forensic characterization, I frequently encounter the challenge of distinguishing between linear hydroxy acids and their cyclic l...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist overseeing analytical workflows for drug development and forensic characterization, I frequently encounter the challenge of distinguishing between linear hydroxy acids and their cyclic lactone counterparts. This dynamic equilibrium is not merely an academic curiosity; it governs the pharmacokinetic activation of statin prodrugs (e.g., simvastatin and atorvastatin)[1] and dictates the legal classification of controlled substances like gamma-hydroxybutyrate (GHB) and its precursor gamma-butyrolactone (GBL)[2].
The Mechanistic Basis of Interconversion
The equilibrium between a hydroxy acid and a lactone is driven by intramolecular esterification. Under acidic conditions (pH < 3), protonation of the carboxylate promotes nucleophilic attack by the terminal hydroxyl group, thermodynamically favoring ring closure[3]. Conversely, physiological or alkaline environments (pH > 7) drive the equilibrium toward the open-ring hydroxy acid or its carboxylate salt[1]. Consequently, any analytical technique that alters the sample's pH, temperature, or solvation state risks shifting this equilibrium during the measurement itself.
Spectroscopic Modalities: A Comparative Analysis
1. Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for speciation because it is non-destructive and can be performed directly in aqueous buffers, preserving the native equilibrium[2]. The defining diagnostic feature is the chemical shift of the carbinol proton (the proton attached to the carbon bearing the hydroxyl or ester oxygen). In the linear form, this proton is relatively shielded. Upon lactonization, the ester oxygen deshields this proton, shifting it significantly downfield.
2. Fourier Transform Infrared Spectroscopy (FTIR)
FTIR differentiates the forms based on the carbonyl (C=O) stretching frequency. Lactones exhibit higher frequencies due to ring strain (especially in 5-membered rings like GBL) and the absence of hydrogen bonding. Linear carboxylic acids absorb at lower wavenumbers, while their carboxylate salts shift even lower. However, in aqueous solutions, the strong O–H bending of water can mask these critical bands, requiring careful background subtraction or second-derivative analysis to resolve the free acid carbonyl band[4].
3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS presents a severe analytical trap. The high temperatures of the GC injection port (>200°C) supply the activation energy required for the thermal dehydration of the hydroxy acid, artificially converting it into the lactone[5]. Without chemical derivatization to protect the active protons, GC-MS cannot reliably differentiate the two forms and will yield false positives for the cyclic species.
Quantitative Data Summary
Spectroscopic Method
Target Nucleus / Bond
Linear Hydroxy Acid (Free / Salt)
Cyclic Lactone
Diagnostic Reliability
¹H NMR
Carbinol (-CH-O)
~3.6 – 4.2 ppm
~4.5 – 5.3 ppm
High (Quantitative, non-destructive)
¹³C NMR
Carbonyl (C=O)
~175 – 180 ppm
~170 – 175 ppm
High (Direct structural proof)
FTIR
Carbonyl Stretch
~1550–1610 cm⁻¹ (Salt) ~1710 cm⁻¹ (Acid)
~1730–1770 cm⁻¹
Medium (Subject to aqueous masking)
GC-MS (Underivatized)
Molecular Ion
Artifactual Lactone m/z
True Lactone m/z
Low (False positives via thermal cyclization)
GC-MS (Derivatized)
Molecular Ion
Di-TMS derivative m/z
Unaltered Lactone m/z
High (Speciation preserved via silylation)
Analytical Workflow
Analytical workflow for differentiating linear hydroxy acids from cyclic lactones.
Experimental Protocols
Protocol 1: In Situ ¹H NMR Monitoring of Lactonization Kinetics
Objective: Quantify the ratio of statin lactone to hydroxy acid without disturbing the dynamic equilibrium.
Sample Preparation : Dissolve the active pharmaceutical ingredient (API) in D₂O buffered to the target physiological pH (e.g., pH 7.4 phosphate buffer).
Causality: Using a strong buffer locks the pH, preventing the acidic byproduct of hydrolysis from autocatalytically shifting the equilibrium during the measurement window[1].
Standardization : Add a known concentration of Trimethylsilylpropanoic acid (TSP) as an internal quantitative standard.
Acquisition : Acquire a standard 1D ¹H NMR spectrum using a water suppression sequence (e.g., NOESY-presat) to eliminate the HOD solvent peak without suppressing the adjacent carbinol signals[2].
Self-Validation (Mass Balance) : Integrate the distinct carbinol signals for both the lactone (~5.3 ppm) and the hydroxy acid (~4.1 ppm). The sum of their molar equivalents must equal the known total starting concentration of the API. If the mass balance falls below 98%, it indicates an alternative degradation pathway (e.g., oxidation) rather than a simple equilibrium shift.
Protocol 2: GC-MS Speciation via BSTFA Derivatization
Objective: Differentiate linear GHB from cyclic GBL while preventing thermal artifact generation in the GC inlet.
Phase Extraction : Extract the aqueous sample with a non-polar solvent (e.g., chloroform) to partition the non-polar GBL into the organic layer. The polar GHB salt remains in the aqueous layer. Separate and dry the aqueous layer completely[5].
Derivatization (Critical Step) : Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS to the dried GHB residue. Heat gently at 60°C for 20 minutes.
Causality: BSTFA replaces the active protons of the hydroxyl and carboxylic acid groups with bulky trimethylsilyl (TMS) groups. This sterically and chemically prevents the intramolecular dehydration required for thermal ring closure in the GC inlet[5].
Acquisition : Inject the derivatized sample into the GC-MS using a standard temperature gradient.
Self-Validation (Negative Control) : Concurrently derivatize and inject a pure GBL standard. Because GBL lacks active protons, it should not react with BSTFA. If a TMS-derivative peak appears in the GBL control chromatogram, it immediately flags moisture contamination in the reagent, which caused premature ring-opening during sample preparation.
References
Chew, S. L., & Meyers, J. A. (2003). Identification and quantitation of gamma-hydroxybutyrate (NaGHB) by nuclear magnetic resonance spectroscopy. PubMed.
Del Signore, A. G., et al. (2005). 1 H NMR Analysis of GHB and GBL: Further Findings on the Interconversion and a Preliminary Report on the Analysis of GHB in Serum and Urine. ResearchGate.
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). GAMMA-HYDROXYBUTYRATE / BUTYRIC ACID. SWGDRUG.org.
Zidan, A. S., et al. (2012). Surface Acidity and Solid-State Compatibility of Excipients with an Acid-Sensitive API: Case Study of Atorvastatin Calcium. PMC.
Al-Ghananeem, A. M., et al. (2025). The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. PMC.
Reference standards for 4-hydroxydecanoic acid quantification
An accurate quantification of 4-hydroxydecanoic acid (4-HDA) is a notorious challenge in analytical chemistry, lipidomics, and flavoromics. As a critical intermediate in the -oxidation of fatty acids (such as ricinoleic...
Author: BenchChem Technical Support Team. Date: March 2026
An accurate quantification of 4-hydroxydecanoic acid (4-HDA) is a notorious challenge in analytical chemistry, lipidomics, and flavoromics. As a critical intermediate in the
-oxidation of fatty acids (such as ricinoleic acid) and a highly sought-after precursor to -decalactone, 4-HDA plays a pivotal role in the sensory profile of foods like strawberry preserves [1]. Furthermore, its accumulation serves as a biomarker for oxidative stress and is implicated in autophagic pathways within smooth muscle cells [2].
As a Senior Application Scientist, the most common pitfall I observe in 4-HDA quantification is the mishandling of its thermodynamic instability. In aqueous environments, 4-HDA exists in a dynamic, pH-dependent equilibrium with its intramolecular ester,
-decalactone. If this equilibrium is not deliberately controlled during sample preparation, absolute quantification becomes impossible. Choosing the correct reference standard and sample preparation workflow is not merely a purchasing decision—it dictates the scientific integrity of your entire assay.
The Chemical Conundrum: Thermodynamic Equilibrium
Before selecting a standard, you must understand the causality of the molecule's behavior. In acidic conditions, the hydroxyl group at the C4 position of 4-HDA spontaneously attacks the C1 carboxyl group, releasing water and forming the closed-ring
-decalactone. In alkaline conditions, the lactone ring hydrolyzes back into the open-chain free acid.
Fig 1: Biosynthetic pathway and pH-dependent equilibrium of 4-HDA and γ-decalactone.
Comparative Analysis of Reference Standards
To achieve absolute quantification, researchers must choose between direct free acid standards, proxy lactone standards, or stable isotope-labeled (SIL) analogs. The table below objectively compares these alternatives based on their performance, stability, and matrix suitability.
Standard Type
Chemical State
Primary Application
Stability
Matrix Suitability
Cost & Availability
4-HDA Free Acid
Open-chain
Direct LC-MS/MS quantification of the free acid pool.
Low. Prone to spontaneous lactonization if not stored in neutral/mild alkaline buffers.
Poor in acidic matrices (e.g., fruit extracts) without prior neutralization.
High cost; difficult to source in >98% purity due to equilibrium shifts.
-Decalactone
Closed-ring (Lactone)
GC-MS quantification (Proxy measurement of total 4-HDA + Lactone pool).
High. Highly stable at room temperature and standard storage conditions.
Excellent. Easily extracted via non-polar solvents (e.g., diethyl ether).
Low cost; commercially abundant as an analytical grade standard.
-4-HDA (SIL)
Isotope-labeled
Absolute LC-MS/MS quantification in complex biological matrices.
Low. Same chemical instability as the unlabeled free acid.
Gold Standard. Corrects for ion suppression and extraction losses in real-time.
Very high cost; often requires custom chemical synthesis.
Self-Validating Experimental Protocols
A robust analytical protocol must be a self-validating system. This means incorporating internal standards that mimic the analyte's extraction efficiency and deliberately driving chemical equilibria to completion so that no "hidden" pools of the analyte remain unmeasured.
Fig 2: Divergent sample preparation workflows for 4-HDA quantification via GC-MS vs LC-MS.
Protocol A: Indirect Quantification via GC-MS (Total Pool Measurement)
Causality: Gas chromatography requires volatile, thermally stable analytes. 4-HDA free acid performs poorly on GC columns and degrades under high heat. Therefore, we deliberately force the entire 4-HDA pool to cyclize into
-decalactone by dropping the pH, allowing us to measure the total metabolic pool [3].
Quenching & Acidification: Aliquot 1.5 mL of the biological sample (e.g., Yarrowia lipolytica culture medium). Immediately add 10 µL of concentrated HCl to drop the pH below 2.0.
Scientific Rationale: This halts enzymatic metabolism and thermodynamically drives the 4-HDA
-decalactone equilibrium 100% toward the lactone form.
Internal Standard Addition: Spike the sample with 50 µg of
-undecalactone reference standard.
Scientific Rationale:
-undecalactone is structurally identical to -decalactone except for one additional carbon. It extracts with near-identical efficiency but resolves cleanly on a DB-WAX or DB-5MS GC column, self-validating any losses during the extraction phase.
Liquid-Liquid Extraction (LLE): Add 1.5 mL of diethyl ether. Vortex for 5 minutes and centrifuge at 3000 x g for 5 minutes. Extract the upper organic layer into a clean glass vial.
GC-MS Analysis: Inject 1 µL into the GC-MS operating in Electron Ionization (EI) mode (70 eV). Quantify the target using the ratio of the
-decalactone peak area to the -undecalactone internal standard peak area.
Protocol B: Direct Quantification via UHPLC-MS/MS (Free Acid Measurement)
Causality: When distinguishing between the free acid and the lactone in vivo is critical (e.g., metabolic flux analysis or biomarker tracking), LC-MS/MS is required. We must "freeze" the equilibrium by maintaining a neutral pH and precipitating proteins rapidly.
Matrix Stabilization: Aliquot 500 µL of the sample into a microcentrifuge tube containing 500 µL of ice-cold PBS buffer (pH 7.4).
Scientific Rationale: Maintaining a neutral pH prevents the spontaneous, acid-catalyzed lactonization of 4-HDA during sample handling.
SIL Addition: Spike the mixture with 10 ng of
-4-HDA standard.
Scientific Rationale: LC-MS/MS is highly susceptible to matrix-induced ion suppression (especially in lipid-rich samples). A co-eluting stable isotope corrects for both extraction recovery and ionization efficiency simultaneously.
Protein Precipitation: Add 2 mL of ice-cold acetonitrile. Vortex vigorously for 1 minute, then incubate at -20°C for 15 minutes to crash proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.
UHPLC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Analyze using a C18 column with a water/acetonitrile gradient (both mobile phases containing 0.1% formic acid). Monitor 4-HDA in negative electrospray ionization (ESI-) mode via Multiple Reaction Monitoring (MRM) for the [M-H]- precursor ion.
References
Dubrow, G.A., Tello, E., Schwartz, E., Forero, D.P., & Peterson, D.G. (2022). "Identification of non-volatile compounds that impact consumer liking of strawberry preserves: Untargeted LC–MS analysis." Food Chemistry, 378, 132042. [Link]
Xu, et al. (2010). Cited in: Autophagy: Biology and Diseases: Clinical Science[1st ed.]. Springer. [Link]
Małajowicz, J., Kozakiewicz, G., Szulc, K., Karwacka, M., & Galus, S. (2020). "Comparison of gamma-decalactone biosynthesis by yeast Yarrowia lipolytica MTLY40-2p and W29 in batch-cultures." Biotechnology & Biotechnological Equipment, 34(1), 330-340. [Link]
Comparative
Isotope-labeled 4-hydroxydecanoic acid for metabolic flux analysis
Title: Tracing Peroxisomal β-Oxidation: A Comparative Guide to Isotope-Labeled 4-Hydroxydecanoic Acid in Metabolic Flux Analysis Executive Summary The microbial biosynthesis of γ-decalactone—a high-value aroma compound—r...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Tracing Peroxisomal β-Oxidation: A Comparative Guide to Isotope-Labeled 4-Hydroxydecanoic Acid in Metabolic Flux Analysis
Executive Summary
The microbial biosynthesis of γ-decalactone—a high-value aroma compound—relies on the peroxisomal β-oxidation of ricinoleic acid in oleaginous yeasts such as Yarrowia lipolytica and Sporidiobolus spp.[1]. The terminal intermediate in this pathway is 4-hydroxydecanoic acid (4-HDA), which undergoes lactonization to form γ-decalactone[2]. However, industrial yields are frequently bottlenecked by a futile cycle where the producing yeast rapidly catabolizes the newly synthesized lactone[2]. To decouple the rates of synthesis, lactonization, and degradation, Metabolic Flux Analysis (MFA) employing isotope-labeled tracers is essential. This guide objectively compares the use of isotope-labeled 4-HDA against alternative tracers and provides a self-validating protocol for precise flux quantification.
Selecting the correct isotopic tracer dictates the resolution of the metabolic model. While global tracers like 13C-glucose provide a macro-view of central carbon metabolism, they fail to provide sufficient isotopic enrichment in peripheral peroxisomal lipid pathways. Conversely, tracing the specific biotransformation of ricinoleic acid requires targeted lipid precursors.
Using isotope-labeled 4-HDA (e.g., [13C4]-4-HDA or deuterated variants) allows researchers to bypass the upstream β-oxidation kinetics and exclusively measure the flux of lactonization versus lactone degradation[3].
Table 1: Quantitative Comparison of Isotope Tracers for γ-Decalactone MFA
Tracer Alternative
Target Specificity
Flux Resolution (β-Oxidation)
Flux Resolution (Lactonization)
Signal Dilution Risk
Isotope-Labeled 4-HDA
High (Terminal step)
Low (Bypasses early steps)
Very High
Low
Isotope-Labeled Ricinoleic Acid
Moderate (Global lipid)
High (Captures all 4 cycles)
Moderate
High (Diluted by intermediate pools)
Deuterated γ-Decalactone
High (Product degradation)
None
None (Only measures loss)
Low
13C-Glucose
Low (Central carbon)
Low
Low
Very High
Pathway Visualization & Tracer Integration
To understand the kinetic bottlenecks, we must visualize where 4-HDA enters the system. Ricinoleic acid undergoes four successive cycles of β-oxidation, each cleaving a two-carbon acetyl-CoA unit, ultimately yielding 4-HDA[2]. By spiking isotope-labeled 4-HDA directly into the culture, the tracer integrates into the intracellular pool, allowing mass spectrometry to track its conversion into γ-decalactone and subsequent degradation.
Metabolic flux mapping of γ-decalactone biosynthesis using isotope-labeled 4-HDA.
This protocol outlines the methodology for utilizing [13C4]-4-hydroxydecanoic acid to quantify lactonization kinetics in yeast cultures. Every step is designed with internal controls to ensure data integrity and establish causality.
Step 1: Controlled Cultivation and Baseline Validation
Action: Cultivate the yeast strain in buffered YEP medium (pH 5.8) supplemented with 1% glucose and unlabeled ricinoleic acid.
Causality: The protonated form of 4-HDA increases as pH drops, which accelerates spontaneous, non-enzymatic lactonization and can cause membrane leakage[4]. Maintaining the pH at 5.8 keeps 4-HDA in its deprotonated state, ensuring that any lactone formed reflects true biological flux rather than artifactual chemical conversion.
Self-Validation: Continuously monitor the bioreactor pH. Deviations greater than 0.2 pH units must trigger an automatic buffer adjustment. This validates that the thermodynamic driving force for lactonization remains constant across biological replicates.
Step 2: Tracer Administration and Isotopic Steady-State
Action: At mid-exponential phase (OD600 = 5.0), spike the culture with 5 mM of [13C4]-4-hydroxydecanoic acid.
Causality: Introducing the tracer during active exponential growth ensures the peroxisomal β-oxidation machinery is fully expressed and actively processing lipids[2].
Self-Validation: Draw a pre-spike sample (t=0) to establish the natural isotopic abundance baseline of 4-HDA and γ-decalactone. This ensures accurate background subtraction during Mass Isotopomer Distribution (MID) calculations.
Step 3: Rapid Quenching and Biphasic Extraction
Action: Sample 1 mL of culture and immediately inject it into 4 mL of pre-chilled (-40°C) 60% methanol. Perform a liquid-liquid extraction using an equivalent volume of diethyl ether.
Causality: Instantaneous thermal quenching arrests all enzymatic activity, preventing the continued degradation of γ-decalactone by the yeast during sample handling[1]. Diethyl ether effectively partitions the hydrophobic lactone and free fatty acids from the aqueous matrix.
Self-Validation: Spike the quenching solution with a known concentration of [2H15]-octanoic acid prior to adding the culture sample. The recovery rate of this internal standard validates the extraction efficiency of the entire batch, ensuring quantitative accuracy.
Step 4: Derivatization and GC-MS Quantification
Action: Dry the ether extract under nitrogen gas and treat it with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for 30 minutes at 60°C before GC-MS analysis.
Causality: 4-HDA is thermally labile and will artificially dehydrate and lactonize in the high-temperature (250°C) GC injection port. Silylation neutralizes the hydroxyl and carboxyl groups, locking 4-HDA in its open-chain form. This allows distinct chromatographic separation of 4-HDA from γ-decalactone.
Self-Validation: Analyze a derivatized standard curve of pure 4-HDA. The complete absence of a γ-decalactone peak in the pure 4-HDA standard chromatogram validates that the derivatization successfully prevented thermal lactonization in the instrument.
Data Interpretation
By analyzing the Mass Isotopomer Distributions (MIDs) of the derivatized 4-HDA and γ-decalactone peaks, researchers can calculate the fractional labeling. If the isotopic enrichment of γ-decalactone plateaus significantly lower than the enrichment of the intracellular 4-HDA pool, it causally indicates a high rate of unlabeled lactone synthesis from endogenous lipid stores or a rapid degradation flux diluting the labeled pool. This precise resolution is impossible to achieve without the targeted use of isotope-labeled 4-HDA.
References
1.[1] Production, Identification, and Toxicity of (gamma)-Decalactone and 4-Hydroxydecanoic Acid from Sporidiobolus spp | Applied and Environmental Microbiology - asm.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUnkW_CdpT-8uacGfYK9mw_yQNxbCg4yAGeGvlI_pKYvgaj_mTWUzKN5sqCj_i3d37SX5_1VmjxPbcduJEeCpaDJkcoZqWpzaol-AkHn-3vrh6VGpKsHH8YI5Bgu-xAUuItV6sHorJKjO1d5cWrlwN0S1v4Q9lPg==]
2.[3] Application Notes and Protocols: Tracing Flavor ... - benchchem.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfeRBsbTX6I1QOvRNdC1hu1sKUOZZhCrCcyT5nqqGZnUdguw4ASQL7RYWoylagBLIAdyXCqVp3xZ-T8YE5V1RHrXdnWMZID-guZ7JH9kJFYnmaDbwlLWny81OT8Tah1nwonqSC0OXumYnkLi6TF_UVOcccTF-_XS7KBQQBqVjHz36BS82zevaiaOdP1b9rTpm5_B33Om2WMhPsor8PHc5RERB0nBCcjskpQQ==]
3.[4] Metabolic engineering approach to boost γ-decalactone production in S. cerevisiae identifies a critical role for the peroxisoma - biorxiv.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5HGLGue1eolcJtLsL9ImMGzheb-5q4c_aibFsQ54e0NlDrVSAw-NhWSVAqPc84CGrLLrCCu-pLK_c3But_ZmwxipjRaDgGMKsIf6V_B1rOu8omU07CmOFHt9BNWYvtuuLKf3JDCw_NFFHkaO3vp8JTrYD8k8qLpPPswteCzWT]
4.[2] Biochemical pathway of the formation of different lactones from ricinoleic acid - researchgate.net -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHJnEtW0aQsk8eSDXBO5nWCTxm0LkjXW41fnV6_8EjvEoJztu_zxPD4vbPGLiyZUk2OeMp7PRZm9edB3FzXXk6GVHdVHtv37flcx279CGS5oEBSJ9CYxG_7VBOvZkrAAzlnHrF4fETt9-radL3ZDH5cnEs7FtceUr9zOQldi19lvPms4RPlrmaFb4gk4HoWsWufK6FmmS_z9a6vePBCT9XHg9CwGiiKJ4WCsbN0Bmjex61Gdl6g2TL3RoGb4CpmeBfiRxZHmNY]
Cross-validation of HPLC and GC methods for hydroxy acid analysis
An In-Depth Guide to the Cross-Validation of HPLC and GC Methods for Hydroxy Acid Analysis For researchers, scientists, and drug development professionals, the accurate quantification of hydroxy acids is a critical task....
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Cross-Validation of HPLC and GC Methods for Hydroxy Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of hydroxy acids is a critical task. These molecules, characterized by the presence of both a hydroxyl and a carboxyl functional group, play significant roles in everything from metabolic pathways to the chemical synthesis of pharmaceuticals and polymers. Their inherent polarity and low volatility, however, present a unique analytical challenge.
The two primary chromatographic techniques employed for their analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), operate on fundamentally different principles. The choice between them is not merely one of convenience but a critical decision that impacts data quality, method robustness, and resource allocation. This guide provides an in-depth comparison of these two techniques, grounded in established regulatory frameworks, and culminates in a practical guide to the cross-validation of these methods to ensure data integrity and interchangeability.
The Analytical Dichotomy: Understanding HPLC and GC
At its core, the choice between HPLC and GC for hydroxy acid analysis hinges on the volatility of the analyte. HPLC is adept at handling non-volatile and thermally sensitive compounds dissolved in a liquid mobile phase[1][2], while GC excels at separating compounds that can be vaporized without decomposition[3][4].
High-Performance Liquid Chromatography (HPLC): The Direct Approach
HPLC separates components of a mixture in a liquid phase based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.[5] For polar hydroxy acids, reversed-phase HPLC is the most common and powerful approach.
Principle of Separation: In reversed-phase HPLC, the stationary phase (e.g., C18-silica) is non-polar, while the mobile phase (e.g., a mixture of water and acetonitrile or methanol with an acid modifier) is polar. Polar hydroxy acids have a low affinity for the non-polar stationary phase and a high affinity for the polar mobile phase, causing them to elute relatively quickly. The separation is fine-tuned by adjusting the mobile phase composition.
Advantages:
Direct Analysis: The most significant advantage is that hydroxy acids can often be analyzed directly in an aqueous solution with minimal sample preparation, as derivatization is not required.[6]
Versatility: HPLC is applicable to a vast range of molecules, from small organic acids to large, non-volatile biomolecules.[7]
Robustness: Modern HPLC systems are highly automated and reproducible, making them mainstays in quality control environments.[6]
Limitations:
Resolution: While highly efficient, HPLC may offer lower peak resolution compared to capillary GC for complex mixtures of similar hydroxy acid isomers.[7]
Detector Limitations: A universal detector does not exist. While UV detectors are common, many simple hydroxy acids lack a strong chromophore, necessitating the use of more complex detectors like mass spectrometry (MS) or refractive index (RI) detectors.
Cost and Complexity: The instrumentation and high-purity solvents can be expensive.[6]
Gas Chromatography (GC): The High-Resolution, Indirect Approach
GC separates analytes in the gas phase. The sample is vaporized and transported by an inert carrier gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the analyte's volatility and its interaction with the stationary phase.[3]
The Derivatization Imperative: Hydroxy acids, with their polar hydroxyl (-OH) and carboxyl (-COOH) groups, are non-volatile and prone to forming intermolecular hydrogen bonds.[8] This makes them unsuitable for direct GC analysis. They must first undergo a chemical derivatization step to convert these polar groups into non-polar, volatile moieties.[8][9] The most common method is silylation , which replaces the active hydrogens with a trimethylsilyl (TMS) group.[10][11]
High Resolution: Capillary GC columns provide exceptionally high separation efficiency, capable of resolving complex mixtures of isomers.[3]
Sensitivity and Precision: GC offers high sensitivity, especially with detectors like the Flame Ionization Detector (FID), and excellent precision for quantifiable analysis.[3]
Established Libraries: When coupled with Mass Spectrometry (GC-MS), extensive mass spectral libraries are available for confident peak identification.
Limitations:
Tedious Sample Preparation: The mandatory derivatization step adds time, complexity, and potential sources of error to the workflow.[12][13][14] Incomplete reactions or the presence of moisture can lead to inaccurate results.
Analyte Suitability: The technique is strictly limited to volatile and thermally stable compounds (or those that can be made so).[3][4]
Head-to-Head Comparison: HPLC vs. GC for Hydroxy Acid Analysis
Feature
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC)
Analyte Volatility
Not required; ideal for non-volatile and thermally labile compounds.[15]
Required; analyte must be volatile and thermally stable.[15]
Sample Preparation
Minimal; often just dissolution and filtration.
Complex; mandatory chemical derivatization (e.g., silylation) to increase volatility.[13][14]
Principle
Partitioning of solutes between a liquid mobile phase and a solid stationary phase.[5]
Partitioning of solutes between a gaseous mobile phase and a liquid/solid stationary phase.[4]
Separation Efficiency
High, but generally lower than modern capillary GC.[7]
Very high, excellent for resolving complex isomers.[3]
Lower initial equipment cost for basic systems (GC-FID).[4]
Primary Strength
Versatility and direct analysis of non-volatile compounds.
Unmatched resolution and sensitivity for volatile compounds.
Experimental Workflows and Protocols
To provide a practical context, we present model protocols for the analysis of a generic hydroxy acid.
General Experimental Workflow
The initial decision to use HPLC or GC dictates the subsequent sample preparation and analysis path.
Caption: High-level workflow for hydroxy acid analysis.
Protocol 1: HPLC-UV Analysis of a Hydroxy Acid
This protocol is designed for direct quantification without derivatization.
Caption: Step-by-step HPLC analysis workflow.
Methodology:
Mobile Phase Preparation: Prepare a mobile phase of 20 mM potassium phosphate buffer (pH 2.5) and acetonitrile (95:5 v/v). Filter and degas.
Standard Preparation: Create a stock solution of the hydroxy acid standard (1 mg/mL) in the mobile phase. Perform serial dilutions to prepare calibration standards ranging from 10 µg/mL to 200 µg/mL.
Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase to a theoretical concentration within the calibration range, and filter through a 0.45 µm filter.
Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Injection Volume: 10 µL.
Detection: UV at 210 nm.
Analysis: Inject the calibration standards to establish a calibration curve, followed by the sample preparations.
Protocol 2: GC-FID Analysis of a Hydroxy Acid
This protocol includes the critical derivatization step.
Caption: Step-by-step GC analysis workflow with derivatization.
Methodology:
Standard and Sample Preparation: Prepare standards and samples in a suitable volatile solvent (e.g., methanol). Aliquot and evaporate the solvent to complete dryness under a stream of nitrogen. This is critical as moisture will quench the derivatization reagent.
Derivatization:
To the dried residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane).
Cap the vial tightly and heat at 70°C for 30 minutes.
Cool to room temperature before injection.
Chromatographic Conditions:
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Injection: 1 µL, Split ratio 20:1.
Inlet Temperature: 250°C.
Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
Detector: FID at 300°C.
Analysis: Inject the derivatized calibration standards to establish a calibration curve, followed by the derivatized sample preparations.
The Principle of Cross-Validation
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[17][18] The core validation characteristics are defined by the International Council for Harmonisation (ICH) in its Q2(R2) guideline and include accuracy, precision, specificity, linearity, and range.[17][19][20]
Cross-validation extends this principle. It is an approach used to demonstrate that two or more distinct analytical procedures can be used for the same intended purpose, yielding comparable and reliable results.[21][22] This is crucial when, for example, a simpler HPLC method is used for routine QC, but a higher-resolution GC method is used for impurity profiling or when transferring a method between labs.[21]
A Self-Validating System: Data Comparison
The objective is to analyze a single set of samples (ideally at three concentration levels: low, medium, high) using both the validated HPLC and GC methods and compare the outcomes.
Illustrative Cross-Validation Data:
Validation Parameter
HPLC Method
GC Method
Acceptance Criteria
Specificity
Peak is pure; no interference from placebo.
Peak is pure; no interference from placebo or derivatization byproducts.
Specificity demonstrated.
Linearity (R²)
0.9995
0.9992
R² ≥ 0.995
Range (µg/mL)
10 - 200
10 - 200
Covers 80-120% of target concentration.
Accuracy (% Recovery)
99.5% ± 1.2%
100.8% ± 1.5%
98.0% - 102.0%
Precision (%RSD)
0.8%
1.1%
≤ 2.0%
Cross-Validation Results Comparison:
Sample ID
HPLC Result (µg/mL)
GC Result (µg/mL)
% Difference
Sample Low
49.8
50.5
1.4%
Sample Medium
101.2
99.9
-1.3%
Sample High
150.3
152.1
1.2%
Interpretation of Results:
The validation data for both methods meet the pre-defined acceptance criteria, demonstrating that each method is independently "fit for purpose."[17] The cross-validation results show a percentage difference of less than 2.0% between the two methods across the analytical range. This strong correlation provides documented evidence that the methods are interchangeable and that data generated by either method can be reliably compared.
Conclusion and Recommendations
Both HPLC and GC are powerful, reliable techniques for the analysis of hydroxy acids, but they serve different strategic purposes. The choice is not about which is "better," but which is more appropriate for the analytical goal.
Choose HPLC when:
Rapid, routine analysis is required with minimal sample preparation.
The analyte is thermally unstable or non-volatile.
The primary goal is assay or quantification in a simple to moderately complex matrix.
Choose GC when:
The highest possible resolution is needed to separate structurally similar isomers.
Trace-level analysis requires high sensitivity.
Definitive identification through established MS libraries is the primary objective.
Ultimately, performing a cross-validation study as described provides the ultimate assurance of data quality. It builds a robust analytical foundation, demonstrating a deep understanding of the methods and ensuring that the data generated is trustworthy, reproducible, and defensible under regulatory scrutiny.[21]
References
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
Pharma Education & Research Institute. (2025).
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. FDA. [Link]
Jham, G. N., et al. (2002). Comparison of GC and HPLC for the quantification of organic acids in coffee. PubMed. [Link]
Kaspar, T. C., & Pionke, H. B. (2008). Comparison of liquid and gas chromatography for analysis of low molecular weight organic acids in rhizosphere soil. Taylor & Francis Online. [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
Nakamura, L. K., et al. (2007). Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties. SciELO. [Link]
CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation. [Link]
ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
Jham, G. N., et al. (2002). Comparison of GC and HPLC for the Quantification of Organic Acids in Coffee. ResearchGate. [Link]
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. EMA. [Link]
Orata, F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. IntechOpen. [Link]
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
Macherey-Nagel. Derivatization reagents for GC. [Link]
Future Science. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]
IQVIA Laboratories. (2025). Cross-Validations in Regulated Bioanalysis. [Link]
ResearchGate. (2025). Comparison of GC and HPLC for quantification of organic acids in two jaboticaba (Myrciaria) fruit varieties. [Link]
Zaikin, V. G. (2011). Acids: Derivatization for GC Analysis. SpringerLink. [Link]
Mastelf. (2024). Pros and Cons of Gas Chromatography. [Link]
Sciencing. (2022). Disadvantages & Advantages Of An HPLC. [Link]
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
Annals of Advances in Chemistry. (2022). High-Performance Liquid Chromatography (HPLC): A review. [Link]
Biomedical and Pharmacology Journal. (2025). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. [Link]
Chromatography Online. (2022). The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. [Link]
DW Scientific. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]
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ResearchGate. (2018). A rapid HPLC method for determination of major phenolic acids in plant material. [Link]
SIELC Technologies. HPLC-MS Method for Analysis of Hydroxyproline, Creatine, and Creatinine on Newcrom AH Column. [Link]
Personal protective equipment for handling 4-Hydroxydecanoic acid
Part 1: The Nature of the Hazard (Expertise & Experience) Handling 4-Hydroxydecanoic acid requires more than standard organic acid protocols because of its inherent chemical instability. Unlike stable fatty acids (e.g.,...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: The Nature of the Hazard (Expertise & Experience)
Handling 4-Hydroxydecanoic acid requires more than standard organic acid protocols because of its inherent chemical instability. Unlike stable fatty acids (e.g., decanoic acid), 4-hydroxydecanoic acid exists in a dynamic equilibrium with its cyclic ester,
Acidic/Neutral Conditions: The molecule spontaneously cyclizes to form
-decalactone, releasing water.[1] If you are weighing the "acid" in a non-basic environment, you are likely handling a mixture enriched with the lactone.
Basic Conditions (pH > 10): The ring opens, stabilizing the salt form (4-hydroxydecanoate).[1]
Safety Implication: You must prepare for the hazards of both the free acid (corrosive/irritant potential) and the lactone (volatile organic irritant).
H335: May cause respiratory irritation.[2][3][4][5]
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling 4-hydroxydecanoic acid in quantities exceeding 100 mg.
Protection Zone
Recommended Equipment
Technical Justification
Hand Protection
Nitrile Gloves (Double-gloved) [1]• Inner: 4 mil (0.10 mm)[1]• Outer: 5-8 mil (0.12-0.20 mm)
Breakthrough Time: >480 min for aliphatic acids.[1] Nitrile offers superior resistance to the lactone form compared to latex, which can swell upon contact with cyclic esters.[1]
Eye/Face
Chemical Splash Goggles (ANSI Z87.1+)
Standard safety glasses are insufficient.[1][6] The lactone form has a higher vapor pressure than the acid; vapors can bypass side shields.
Respiratory
Fume Hood (Primary)or Half-face Respirator with OV/P100 cartridges
If heating or generating dust/aerosols, Organic Vapor (OV) protection is required due to the lactone's potential volatility.[1]
Body
Lab Coat (Cotton/Poly blend) + Chemical Apron (if >1L)
Synthetic blends are acceptable, but 100% cotton is preferred for flammability resistance if working near ignition sources (flash point of lactone ~113°C).[1]
Part 3: Operational Protocols
3.1 Chemical Equilibrium & Storage
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture promotes uncontrolled lactonization.
Visual Check: A phase change from solid/paste to liquid often indicates lactonization.
3.2 Workflow Visualization
The following diagram illustrates the critical decision pathways for handling this compound based on your experimental pH.
Figure 1: Handling logic based on pH-dependent chemical species.[1] The lactone form requires respiratory precautions, while the salt form requires contact precautions.
3.3 Safe Solubilization Protocol
Objective: Prepare a stable stock solution.
Weighing: Weigh the material in a fume hood. The substance may be sticky or waxy. Use a glass spatula, not plastic (which may leach plasticizers in contact with the lactone).
Solvent Choice:
For Acid Form: Dissolve in Ethanol or DMSO. Avoid water unless you intend to generate the lactone.
For Salt Form: Dissolve in 0.1M NaOH or NaHCO₃. This keeps the ring open.
Transfer: If the material has solidified in the bottle, do not heat above 40°C to melt, as this accelerates polymerization or lactonization. Instead, add a small amount of solvent directly to the container to dissolve.
Part 4: Emergency & Disposal Procedures
4.1 Spill Management
Small Spill (<10 mL/g):
Absorb with vermiculite or sand.
Clean surface with 10% Sodium Carbonate solution (neutralizes the acid and hydrolyzes residual lactone).
Immediately wash with soap and water for 15 minutes.
Note: The lactone is lipophilic and penetrates skin easily. Do not use organic solvents (ethanol) to wash skin, as this increases absorption.
4.2 Waste Disposal Workflow
Figure 2: Waste stream segregation.[1] Never mix acidic aqueous waste with this compound without neutralization, as it may precipitate the water-insoluble lactone.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 28499, 4-Hydroxydecanoic acid. Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier: Gamma-decalactone (CAS 706-14-9).[1] Retrieved from [Link][1]